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  • Product: 2-Oxazolidinone
  • CAS: 51667-26-6

Core Science & Biosynthesis

Foundational

The 2-Oxazolidinone Core: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Structure, Properties, and Applications of a Pivotal Antibacterial Scaffold The emergence of multidrug-resistant bacteria represents a significant threat to global health, necessitating the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Properties, and Applications of a Pivotal Antibacterial Scaffold

The emergence of multidrug-resistant bacteria represents a significant threat to global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. The 2-oxazolidinone (B127357) class of synthetic antibiotics has proven to be a cornerstone in the fight against resistant Gram-positive pathogens.[1][2][3] This technical guide provides a detailed examination of the 2-oxazolidinone core structure, its physicochemical properties, mechanism of action, and key applications in drug development, with a focus on the prominent members, linezolid (B1675486) and tedizolid (B1663884).

The 2-Oxazolidinone Core Structure

The foundational framework of this antibiotic class is the 2-oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen atoms.[4][5] The core structure's versatility allows for chemical modifications that significantly influence the compound's antibacterial activity, pharmacokinetic profile, and safety.[4] Key structural features often include a substituted phenyl ring at the N-3 position and a functionalized side chain at the C-5 position, which are crucial for interaction with the bacterial ribosome and for optimizing drug-like properties.[6][7]

Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy of 2-oxazolidinone antibiotics is underpinned by their favorable physicochemical and pharmacokinetic characteristics. These properties, particularly for linezolid and tedizolid, have been extensively studied and are summarized below.

Table 1: Physicochemical Properties of Linezolid
PropertyValueReference
Molecular FormulaC₁₆H₂₀FN₃O₄[8]
Molecular Weight337.35 g/mol [8][9]
Aqueous Solubility~3 mg/mL[10]
pKa1.8 (weak base)[10]
LogP0.61[9]
Topological Polar Surface Area71.1 Ų[9]
Table 2: Comparative Pharmacokinetic Parameters of Linezolid and Tedizolid
ParameterLinezolidTedizolidReference(s)
Bioavailability ~100%~91%[11][12]
Protein Binding ~31%70-90%[8][11]
Volume of Distribution (Vd) 40-50 L67-80 L[8][11]
Elimination Half-life (t½) 5-7 hours~12 hours[6][11]
Time to Peak Concentration (Tmax) 1-2 hours~3.5 hours[8][11]
Metabolism Oxidation of the morpholine (B109124) ring to two inactive metabolites.[13]Conversion of the prodrug, tedizolid phosphate, to active tedizolid by phosphatases, followed by sulfation to an inactive conjugate.[9][9][13]
Excretion Primarily renal (parent drug and metabolites).[11]Primarily hepatic, with ~82% eliminated in feces and ~18% in urine.[8][8][11]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect through a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[2][14][15] This is distinct from many other classes of protein synthesis inhibitors that act during the elongation steps.[15][16]

The key steps in the mechanism are as follows:

  • Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the 23S ribosomal RNA (rRNA) of the large 50S subunit of the bacterial ribosome.[2][13][17]

  • Prevention of Initiation Complex Formation: This binding event prevents the formation of a functional 70S initiation complex, which is a crucial first step in the translation process.[13][18][19]

  • Inhibition of Protein Production: By blocking the formation of the initiation complex, oxazolidinones effectively halt the synthesis of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[2][13] For certain bacteria, such as most strains of streptococci, linezolid can be bactericidal.[13]

This unique mechanism means there is a low potential for cross-resistance with other classes of protein synthesis inhibitors.[16]

Oxazolidinone Mechanism of Action Signaling Pathway: Oxazolidinone Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Assembly Assembly of Initiation Complex Components 30S_Subunit->Assembly 50S_Subunit 50S Subunit 50S_Subunit->Assembly mRNA mRNA mRNA->Assembly fMet_tRNA fMet-tRNA fMet_tRNA->Assembly Initiation_Factors Initiation Factors Initiation_Factors->Assembly 70S_Initiation_Complex Functional 70S Initiation Complex Assembly->70S_Initiation_Complex Protein_Synthesis Protein Synthesis (Elongation) 70S_Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Oxazolidinone 2-Oxazolidinone Antibiotic Oxazolidinone->Inhibition

Caption: Mechanism of action of 2-oxazolidinones.

Antibacterial Spectrum and Activity

Oxazolidinones are primarily active against a broad range of Gram-positive bacteria, including multidrug-resistant strains that are a significant clinical challenge.[1][20][21] This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][7][21]

Table 3: Comparative In Vitro Activity of Linezolid and Tedizolid (MIC₉₀ in µg/mL)
OrganismLinezolid MIC₉₀ (µg/mL)Tedizolid MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)20.5[6]
Staphylococcus aureus (MRSA)20.5[6]
Streptococcus pyogenes20.5[6]
Streptococcus agalactiae20.5[6]
Streptococcus anginosus group20.5[6]
Enterococcus faecalis20.5[6]
Vancomycin-Resistant Enterococci (VRE)20.5[6]

Experimental Protocols

Synthesis of the 2-Oxazolidinone Core from a β-Amino Alcohol

A common and effective method for the synthesis of the 2-oxazolidinone ring is the cyclization of a β-amino alcohol using a carbonylating agent such as diethyl carbonate or 1,1'-carbonyldiimidazole (B1668759) (CDI).[1][12]

Method: Cyclization using Diethyl Carbonate

  • Reaction Setup: A mixture of the desired β-amino alcohol (1.0 equivalent), diethyl carbonate (1.5 equivalents), and a catalytic amount of a base such as sodium methoxide (B1231860) (0.05 equivalents) or anhydrous potassium carbonate is prepared.[1][22]

  • Heating: The reaction mixture is heated to a temperature of 135°C.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the excess diethyl carbonate and the ethanol (B145695) byproduct are removed by distillation.

  • Purification: The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-oxazolidinone.[1]

Synthesis_Workflow Experimental Workflow: Synthesis of 2-Oxazolidinone Start Start: β-Amino Alcohol Reagents Add Diethyl Carbonate & Catalytic Base Start->Reagents Heat Heat to 135°C Monitor by TLC/GC Reagents->Heat Distill Distill to Remove Excess Reagents & Byproduct Heat->Distill Purify Purify by Column Chromatography Distill->Purify End End: Pure 2-Oxazolidinone Purify->End

References

Exploratory

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 2-Oxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic chemistry, the precise control of stereochemistry is a paramount challenge, particularly in the synthesis of complex mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the precise control of stereochemistry is a paramount challenge, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. Among the arsenal (B13267) of tools available to the synthetic chemist, chiral auxiliaries have established themselves as a robust and reliable method for inducing chirality. Pioneered by David A. Evans, 2-oxazolidinones have emerged as one of the most powerful and widely utilized classes of chiral auxiliaries.[1][2] Their efficacy lies in their ability to direct stereoselective transformations with a high degree of predictability and control, followed by their straightforward removal to unveil the desired enantiomerically enriched product.[1][3] This technical guide provides an in-depth exploration of 2-oxazolidinone (B127357) auxiliaries, detailing their mechanism, key applications, and experimental protocols.

The Principle of Stereochemical Control

The remarkable stereodirecting power of 2-oxazolidinone auxiliaries stems from their rigid heterocyclic structure, which, when attached to a prochiral substrate, creates a sterically biased environment.[1][4] The substituents at the 4- and 5-positions of the oxazolidinone ring effectively shield one face of the reactive intermediate, compelling an incoming reagent to approach from the less hindered side.[1][5] This principle is most effectively demonstrated in the asymmetric alkylation and aldol (B89426) reactions of N-acylated 2-oxazolidinones.

Upon N-acylation, the resulting imide can be deprotonated to form a rigid metal enolate.[6][7] The formation of a chelated intermediate, particularly with Lewis acids like boron triflate in aldol reactions, further restricts conformational flexibility, leading to a well-defined transition state and, consequently, high diastereoselectivity.[8][9] The most commonly employed 2-oxazolidinones are derived from readily available amino acids such as valine and phenylalanine, offering a scaffold with predictable steric hindrance.[9][10]

Core Applications in Asymmetric Synthesis

2-Oxazolidinones have proven to be versatile auxiliaries, enabling a wide range of stereoselective transformations. The most prominent applications include asymmetric alkylation and aldol reactions.[1][5]

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of asymmetric C-C bond formation.[11] Deprotonation of the N-acyl imide with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a (Z)-enolate.[1][7] The bulky substituent on the chiral auxiliary then directs the approach of an electrophile to the face opposite the substituent, resulting in high diastereoselectivity.[2]

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

Chiral Auxiliary (Substituent)Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Isopropyloxazolidin-2-onePropionylAllyl iodideNaHMDS98:285-95
(S)-4-Isopropyloxazolidin-2-onePropionylBenzyl bromideLDA>99:195
(S)-4-Isopropyloxazolidin-2-onePropionylMethyl iodideKHMDS95:588
(R)-4-Benzyl-2-oxazolidinonePropionylAllyl iodideNaN(TMS)₂98:261-77

Data compiled from multiple sources, including[6][10][12][13].

Asymmetric Aldol Reactions

Evans' oxazolidinone auxiliaries are particularly renowned for their exceptional performance in asymmetric aldol reactions, allowing for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key motifs in many natural products.[8][9] The reaction proceeds through a Zimmerman-Traxler-like six-membered chair transition state.[8] The formation of a Z-enolate, typically achieved using a boron triflate and a hindered amine base, is crucial for the high syn-diastereoselectivity observed in these reactions.[8][9]

Table 2: Diastereoselective Aldol Reactions of N-Acyloxazolidinones

Chiral Auxiliary (Substituent)Acyl GroupAldehydeLewis AcidDiastereomeric Excess (d.e.)Yield (%)
(S)-4-Isopropyloxazolidin-2-onePropionylBenzaldehydeBu₂BOTf>99%70-90
(S)-4-Isopropyloxazolidin-2-onePropionylIsobutyraldehydeBu₂BOTf>99%80-95
(R)-4-Benzyl-2-oxazolidinonePropionylPropionaldehydeBu₂BOTf>98%85-95

Data compiled from multiple sources, including[8][9][10].

Experimental Protocols

Reproducibility is key in synthetic chemistry. The following sections provide detailed, generalized protocols for the key steps involved in utilizing 2-oxazolidinone chiral auxiliaries.

N-Acylation of the Chiral Auxiliary

The attachment of the acyl group to the oxazolidinone nitrogen is the initial step. While traditional methods involve deprotonation with a strong base followed by reaction with an acid chloride, milder methods have been developed.[7][14]

Protocol:

  • To a solution of the 2-oxazolidinone auxiliary (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at 0 °C for 15-30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

A milder alternative involves using the acid anhydride (B1165640) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][12]

Asymmetric Alkylation

Protocol:

  • Dissolve the N-acyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.1-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in the acylation protocol.

  • The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product before purification by flash column chromatography.

Asymmetric Aldol Reaction

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C (or -78 °C depending on the specific procedure).

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (1.2 eq).

  • Stir the mixture at 0 °C for 30-60 minutes to facilitate the formation of the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous dichloromethane, dropwise.

  • Stir the reaction at -78 °C for 2 hours and then at 0 °C for an additional hour.

  • Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer and methanol (B129727).

  • Concentrate the mixture and then perform an oxidative workup by adding a mixture of methanol and 30% hydrogen peroxide at 0 °C.

  • Stir for 1 hour, then perform a standard aqueous workup.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis prior to purification by flash chromatography.[8][13]

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the chiral product. Various methods exist to convert the imide to different functional groups such as carboxylic acids, esters, alcohols, or amides.[8][15]

Protocol for Hydrolytic Cleavage to a Carboxylic Acid:

  • Dissolve the purified N-acyl oxazolidinone adduct in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0-5.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with aqueous HCl to a pH of approximately 2.

  • Extract the desired carboxylic acid with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

It is important to note that the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is crucial for the selective cleavage of the exocyclic acyl group, as LiOH alone can lead to cleavage of the endocyclic carbonyl.[16][17] Recent studies have also highlighted that this reaction can evolve oxygen, which is a safety consideration for large-scale synthesis.[15]

Visualizing the Workflow and Mechanism

To better illustrate the principles and processes described, the following diagrams, generated using Graphviz, outline the general workflow and the stereochemical model for these reactions.

Asymmetric_Alkylation_Workflow start_material Chiral 2-Oxazolidinone Auxiliary step1 N-Acylation start_material->step1 reagent1 Acyl Chloride or Anhydride reagent1->step1 intermediate1 N-Acyl Oxazolidinone step1->intermediate1 step2 Enolate Formation intermediate1->step2 reagent2 Strong Base (e.g., LDA) reagent2->step2 intermediate2 Chiral (Z)-Enolate step2->intermediate2 step3 Diastereoselective Alkylation intermediate2->step3 reagent3 Electrophile (R'-X) reagent3->step3 intermediate3 Alkylated Product step3->intermediate3 step4 Auxiliary Cleavage (e.g., LiOH/H₂O₂) intermediate3->step4 product Enantiomerically Enriched Carboxylic Acid step4->product recovered_aux Recovered Auxiliary step4->recovered_aux

Caption: General workflow for asymmetric alkylation using a 2-oxazolidinone chiral auxiliary.

Aldol_Stereochemical_Model cluster_0 Zimmerman-Traxler Transition State B B O1 O B->O1 O_aldehyde O B->O_aldehyde C1 C O1->C1 O2 O C2 C C1->C2 R_acyl C1->R_acyl C2->B Aux Chiral Auxiliary (blocks top face) C2->Aux C_aldehyde C C_aldehyde->C2 R_aldehyde R² (equatorial) C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde->C_aldehyde

Caption: Stereochemical model for the Evans asymmetric aldol reaction.

Conclusion

2-Oxazolidinone chiral auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a predictable manner has cemented their place in the toolbox of synthetic chemists in both academic and industrial settings.[9][11] The straightforward attachment and removal procedures, coupled with the commercial availability of various derivatives, ensure their continued relevance in the synthesis of enantiomerically pure molecules.[4][18] This guide provides a foundational understanding and practical protocols for researchers looking to leverage the power of these remarkable chiral auxiliaries in their synthetic endeavors.

References

Foundational

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Auxiliaries

For Researchers, Scientists, and Drug Development Professionals This in-depth guide delves into the fundamental principles of Evans auxiliaries, a cornerstone of modern asymmetric synthesis. Developed by David A.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the fundamental principles of Evans auxiliaries, a cornerstone of modern asymmetric synthesis. Developed by David A. Evans, these chiral oxazolidinone-based auxiliaries have become indispensable tools for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex, biologically active molecules and pharmaceuticals. This document provides a comprehensive overview of their mechanism, applications, and the detailed experimental protocols necessary for their successful implementation in a research and development setting.

Core Principles and Mechanism of Stereocontrol

Evans auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] The underlying principle of their efficacy lies in the rigid and predictable steric environment they create around a prochiral center. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.[2] This results in a highly diastereoselective transformation.

The stereochemical outcome of reactions involving Evans auxiliaries is largely dictated by the formation of a rigid, chelated (Z)-enolate intermediate.[1][3] In the case of the widely employed boron-mediated aldol (B89426) reaction, the enolate reacts with an aldehyde through a well-defined, chair-like six-membered Zimmerman-Traxler transition state.[3][4] This transition state minimizes steric interactions and dipole moments, leading to the predictable formation of the syn-aldol product.[4][5]

Key Applications in Asymmetric Synthesis

The versatility of Evans auxiliaries has led to their application in a wide array of stereoselective transformations, including:

  • Asymmetric Alkylation: The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with various electrophiles.[2][6]

  • Asymmetric Aldol Reactions: As mentioned, Evans auxiliaries provide excellent control in aldol reactions, leading to the formation of syn- or anti-aldol products with high diastereoselectivity depending on the choice of Lewis acid and reaction conditions.[4][7]

  • Asymmetric Acylation and Conjugate Additions: These auxiliaries have also been successfully employed in stereoselective acylations and Michael additions.[8]

Quantitative Data on Stereoselectivity

The following tables summarize typical diastereoselectivities and yields achieved in key reactions employing Evans auxiliaries.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

ElectrophileBaseDiastereomeric Excess (de)Yield (%)
Benzyl (B1604629) bromideLDA>99%95%
Allyl iodideNaHMDS98%92%
Methyl iodideKHMDS95%88%

Note: Data is illustrative and based on typical results.[2]

Table 2: Asymmetric Aldol Reaction with Aldehydes

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
IsobutyraldehydeBu₂BOTf, Et₃N>99:185-95%
BenzaldehydeBu₂BOTf, Et₃N>99:170-90%
AcetaldehydeSn(OTf)₂, N-ethyl>95:575-85%

Note: Data is illustrative and based on typical results.

Detailed Experimental Protocols

The successful application of Evans auxiliaries relies on meticulous experimental technique. The following sections provide detailed protocols for the key steps involved.

Synthesis of a Common Evans Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes a common method for the preparation of an Evans auxiliary from an amino alcohol.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl carbonate

  • Anhydrous potassium carbonate

  • Toluene (B28343)

Procedure:

  • A mixture of (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (1.2 eq), and anhydrous potassium carbonate (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap for 12-18 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired oxazolidinone as a white solid.

Acylation of the Evans Auxiliary

This step attaches the desired acyl group to the nitrogen of the oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[2]

Diastereoselective Alkylation

This protocol outlines the stereocontrolled alkylation of the N-acylated auxiliary.

Materials:

  • N-acyloxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Electrophile (e.g., benzyl bromide)

Procedure:

  • The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C.

  • A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.[2]

Diastereoselective Aldol Reaction

This protocol describes the boron-mediated aldol reaction for the synthesis of syn-aldol adducts.

Materials:

Procedure:

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • The mixture is stirred for 30 minutes.

  • The solution is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer.

  • The product is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.[2]

Cleavage of the Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Materials:

  • Alkylated or aldol product

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Procedure:

  • The product from the previous step (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M).

  • Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • The desired carboxylic acid (from alkylation) or β-hydroxy acid (from aldol) is extracted, and the chiral auxiliary can be recovered from the aqueous layer for reuse.[2][10]

Visualizing the Principles of Evans Auxiliaries

The following diagrams illustrate the core concepts and workflows associated with Evans auxiliaries.

G cluster_structure General Structure of Evans Auxiliaries structure structure General Structure A central five-membered oxazolidinone ring A chiral substituent (R*) at C4 derived from an amino acid An acyl group (R) attached to the nitrogen atom

General Structure of Evans Auxiliaries

G cluster_workflow Experimental Workflow for Asymmetric Alkylation A 1. Acylation of Evans Auxiliary B 2. Enolate Formation (e.g., LDA, -78°C) A->B N-Acyl Oxazolidinone C 3. Diastereoselective Alkylation (E+) B->C (Z)-Enolate D 4. Cleavage of Auxiliary (e.g., LiOH/H2O2) C->D Alkylated Product E Enantiomerically Enriched Product D->E F Recovered Auxiliary D->F

Asymmetric Alkylation Workflow

G cluster_mechanism Mechanism of Stereocontrol in Aldol Reaction Start N-Acyl Oxazolidinone Enolate Formation of (Z)-Boron Enolate (Bu2BOTf, Et3N) Start->Enolate TS Zimmerman-Traxler Transition State (Chair-like, 6-membered ring) Enolate->TS + Aldehyde Product Syn-Aldol Adduct (High Diastereoselectivity) TS->Product

Stereocontrol in the Evans Aldol Reaction

References

Exploratory

The 2-Oxazolidinone Core: A Comprehensive Technical Guide for Medicinal Chemists

Introduction The 2-oxazolidinone (B127357) ring system is a cornerstone of modern medicinal chemistry, most notably for its role in a critical class of antibiotics. The emergence of multi-drug resistant (MDR) bacteria ha...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-oxazolidinone (B127357) ring system is a cornerstone of modern medicinal chemistry, most notably for its role in a critical class of antibiotics. The emergence of multi-drug resistant (MDR) bacteria has underscored the urgent need for novel antimicrobial agents, and the oxazolidinones have risen to this challenge as potent inhibitors of bacterial protein synthesis. Their unique mechanism of action, targeting an early step in translation, has rendered them effective against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Beyond their antibacterial prowess, 2-oxazolidinone derivatives have demonstrated a remarkable versatility, with researchers exploring their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[3][4][5][6] This technical guide provides an in-depth exploration of the 2-oxazolidinone core, intended for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanism of action, structure-activity relationships, and diverse therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the 2-Oxazolidinone Core

The synthesis of the chiral 2-oxazolidinone scaffold is a critical aspect of developing new derivatives. Various synthetic strategies have been developed, often starting from readily available chiral precursors like amino alcohols.

General Experimental Protocol for the Synthesis of 2-Oxazolidinones from Amino Alcohols

A common and effective method for the synthesis of 4-substituted-2-oxazolidinones involves the cyclization of β-amino alcohols with a carbonylating agent.[7]

Materials:

  • β-amino alcohol (e.g., (S)-phenylalaninol, (S)-valinol)

  • Diethyl carbonate

  • Sodium methoxide (B1231860) or Potassium carbonate (K2CO3)

  • Solvent (e.g., Toluene, Methanol)

  • Microwave reactor (optional, can significantly reduce reaction times)

Procedure:

  • Reaction Setup: To a solution of the β-amino alcohol in the chosen solvent, add diethyl carbonate and a catalytic amount of base (sodium methoxide or K2CO3).[7]

  • Reaction Conditions: The reaction mixture is then heated. Conventional heating methods can be employed, often requiring prolonged reaction times.[7] Alternatively, microwave irradiation at 125-135 °C can dramatically shorten the reaction time to achieve full conversion.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-oxazolidinone.

Detailed Experimental Protocol for the Synthesis of Linezolid (B1675486)

Linezolid is a prominent example of a clinically approved 2-oxazolidinone antibiotic. Its synthesis involves the construction of the core ring and subsequent functionalization. A variety of synthetic routes have been reported, and the following is a representative multi-step synthesis.[8][9][10]

Step 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

  • Reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin: 3-Fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin in a suitable solvent like methanol (B129727) at elevated temperatures (e.g., 60-65 °C) to form N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.[10]

  • Cyclization: The resulting amino alcohol is then cyclized using a carbonylating agent such as carbonyldiimidazole (CDI) in a solvent like dichloromethane (B109758) at room temperature.[10] This step forms the 2-oxazolidinone ring, yielding (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

Step 2: Introduction of the Aminomethyl Side Chain

  • Displacement of Chloride: The chloromethyl group is displaced by a nitrogen nucleophile. A common method involves reaction with potassium phthalimide (B116566) in a high-boiling solvent like dimethylformamide (DMF) at reflux to give the phthalimide-protected intermediate.[10]

  • Deprotection: The phthalimide protecting group is removed by treatment with hydrazine (B178648) hydrate (B1144303) in a solvent such as methanol at reflux.[10] This step yields (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine.

Step 3: Acetylation to Yield Linezolid

  • N-Acetylation: The primary amine is acetylated using acetic anhydride (B1165640) in a suitable solvent to afford the final product, Linezolid (N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for antibacterial 2-oxazolidinones is the inhibition of bacterial protein synthesis. They exert their effect at a very early stage of this process, specifically by preventing the formation of the 70S initiation complex.[2]

dot

Mechanism_of_Action 30S_subunit 30S Ribosomal Subunit 70S_initiation_complex Functional 70S Initiation Complex 30S_subunit->70S_initiation_complex Binds to mRNA 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_initiation_complex mRNA mRNA fMet-tRNA fMet-tRNA fMet-tRNA->70S_initiation_complex Binds to start codon Protein_synthesis Protein Synthesis 70S_initiation_complex->Protein_synthesis 2-Oxazolidinone 2-Oxazolidinone Derivative 2-Oxazolidinone->50S_subunit Binds to 23S rRNA of the 50S subunit

Caption: Mechanism of action of 2-oxazolidinone antibiotics.

This binding prevents the proper association of the initiator tRNA (fMet-tRNA) with the ribosomal P-site, thereby stalling the formation of a functional 70S initiation complex. This early blockade of protein synthesis is a key differentiator from many other classes of protein synthesis inhibitors that act at later stages, such as elongation.

Structure-Activity Relationships (SAR)

The antibacterial activity of 2-oxazolidinone derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize their potency and pharmacokinetic properties.

Key Structural Features for Antibacterial Activity:

  • The 2-Oxazolidinone Core: This heterocyclic ring is essential for activity.

  • The N-Aryl Substituent: A substituted phenyl ring at the N3 position is crucial. A meta-fluoro substituent on this ring generally enhances activity.[11]

  • The C5 Side Chain: The nature of the substituent at the C5 position significantly influences potency and spectrum of activity. An acetamidomethyl group is present in linezolid and is important for its activity.[11] Modifications to this side chain have been a major focus of second-generation oxazolidinone development.

  • Chirality: The stereochemistry at the C5 position is critical for antibacterial activity, with the (S)-configuration being the active enantiomer.

SAR_Flowchart Start 2-Oxazolidinone Core Scaffold N-Aryl N-Aryl Substituent (e.g., fluorophenyl) Start->N-Aryl C5-SideChain C5-Side Chain (e.g., acetamidomethyl) Start->C5-SideChain Chirality C5 Stereocenter (S-configuration) Start->Chirality Activity Optimal Antibacterial Activity N-Aryl->Activity C5-SideChain->Activity Chirality->Activity

References

Foundational

The Versatility of 2-Oxazolidinones in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-oxazolidinone (B127357) scaffold has emerged as a cornerstone in modern organic synthesis, demonstrating remarkable utility as a versatile chiral auxi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone (B127357) scaffold has emerged as a cornerstone in modern organic synthesis, demonstrating remarkable utility as a versatile chiral auxiliary and a key pharmacophore in a range of therapeutic agents. Its rigid, predictable stereochemical control has made it an indispensable tool for the asymmetric synthesis of complex molecules, while its presence in blockbuster drugs such as the antibiotic Linezolid and the anticoagulant Rivaroxaban (B1684504) underscores its significance in medicinal chemistry. This in-depth technical guide explores the scope of 2-oxazolidinones, providing a comprehensive overview of their applications, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategy.

Core Applications: Chiral Auxiliaries in Asymmetric Synthesis

First popularized by David A. Evans, chiral 2-oxazolidinones are powerful auxiliaries that enable highly diastereoselective carbon-carbon bond-forming reactions.[1][2] By temporarily installing the chiral oxazolidinone onto a substrate, chemists can effectively shield one face of the resulting enolate, directing the approach of electrophiles to achieve predictable and high levels of stereocontrol.[2]

Key Asymmetric Transformations:
  • Evans Asymmetric Aldol (B89426) Reaction: This reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products and pharmaceuticals.[3][4] The use of boron enolates, in particular, leads to the formation of syn-aldol products with exceptional diastereoselectivity through a well-defined Zimmerman-Traxler transition state.[3][4][5]

  • Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation with a variety of electrophiles, providing a reliable route to α-chiral carboxylic acids and their derivatives.[6][7][8] The stereochemical outcome is dictated by the steric hindrance of the substituent on the chiral auxiliary.[9]

  • Other Asymmetric Reactions: The utility of 2-oxazolidinone auxiliaries extends to a range of other transformations, including asymmetric Diels-Alder reactions, Michael additions, and aminations, further highlighting their versatility in constructing chiral molecules.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the typical performance of 2-oxazolidinone auxiliaries in key asymmetric reactions, providing a snapshot of the high yields and stereoselectivities that can be achieved.

Table 1: Diastereoselectivity in Evans Asymmetric Aldol Reactions

N-Acyl OxazolidinoneAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEA>99:195
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEA98:285
N-Acetyl-(S)-4-benzyl-2-oxazolidinonePropionaldehydeTiCl₄ / (-)-Sparteine95:588
N-Propionyl-(R)-4-phenyl-2-oxazolidinoneAcetaldehydeBu₂BOTf / Et₃N>99:192

Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions

N-Acyl OxazolidinoneElectrophileBaseDiastereomeric RatioYield (%)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl (B1604629) bromideLDA99:194
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneAllyl iodideNaHMDS98:291
N-Phenylacetyl-(S)-4-benzyl-2-oxazolidinoneMethyl iodideKHMDS97:388
N-Butyryl-(R)-4-phenyl-2-oxazolidinoneEthyl iodideLHMDS96:490

Experimental Protocols

The following are detailed methodologies for the key experiments involving 2-oxazolidinone chiral auxiliaries.

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

This protocol describes the preparation of a common Evans auxiliary from a readily available amino acid.

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, slowly add L-phenylalanine (1.0 eq.) in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (same volume in mL as the mass of LiAlH₄ in g), 15% aqueous NaOH (same volume as water), and then water again (3 times the volume of the initial water addition).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to afford L-phenylalaninol as a white solid, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

  • To a solution of L-phenylalaninol (1.0 eq.) in toluene, add diethyl carbonate (1.5 eq.) and potassium carbonate (1.5 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol (B145695) for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., ethyl acetate (B1210297)/hexanes) to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[10]

Protocol 2: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

This procedure details the attachment of an acyl group to the chiral auxiliary.

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add the desired acid chloride (e.g., propionyl chloride, 1.1 eq.) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-acyloxazolidinone.

Protocol 3: Evans Asymmetric Aldol Reaction

This protocol describes a typical boron-mediated aldol reaction to generate a syn-aldol adduct.

  • To a solution of the N-acyloxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone, 1.0 eq.) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq.) dropwise.

  • Add diisopropylethylamine (DIPEA, 1.2 eq.) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer and methanol.

  • Concentrate the mixture under reduced pressure and partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the desired syn-aldol adduct.

Protocol 4: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone enolate.

  • To a solution of the N-acyloxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone, 1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M in THF) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Partition the mixture between ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product.[9]

Protocol 5: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (B78521) (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by the addition of aqueous sodium sulfite (B76179) solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.[9][11]

Mandatory Visualizations

Asymmetric_Synthesis_Workflow General Workflow for Asymmetric Synthesis using 2-Oxazolidinones cluster_start Starting Materials cluster_synthesis Synthesis of Chiral Auxiliary and N-Acylation cluster_reaction Diastereoselective Reaction cluster_end Product Isolation Chiral Amino Acid Chiral Amino Acid 2-Oxazolidinone 2-Oxazolidinone Chiral Amino Acid->2-Oxazolidinone Reduction, Cyclization Acyl Halide Acyl Halide N-Acyl Oxazolidinone N-Acyl Oxazolidinone 2-Oxazolidinone->N-Acyl Oxazolidinone Acylation Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Base Electrophilic Addition Electrophilic Addition Enolate Formation->Electrophilic Addition Electrophile Diastereomeric Product Diastereomeric Product Electrophilic Addition->Diastereomeric Product Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Product->Auxiliary Cleavage Enantiopure Product Enantiopure Product Auxiliary Cleavage->Enantiopure Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: Asymmetric synthesis workflow using a 2-oxazolidinone chiral auxiliary.

Evans_Aldol_Mechanism Mechanism of the Evans Asymmetric Aldol Reaction N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Boron Enolate Z-Boron Enolate N-Acyl Oxazolidinone->Z-Boron Enolate Bu₂BOTf, DIPEA Zimmerman-Traxler TS Zimmerman-Traxler Transition State Z-Boron Enolate->Zimmerman-Traxler TS Aldehyde (R'CHO) Aldol Adduct Aldol Adduct Zimmerman-Traxler TS->Aldol Adduct C-C Bond Formation syn-Product syn-Product Aldol Adduct->syn-Product Workup

Caption: Mechanism of the Evans asymmetric aldol reaction.

Applications in Drug Development

The 2-oxazolidinone ring is not only a powerful synthetic tool but also a privileged scaffold in medicinal chemistry.

Linezolid: An Oxazolidinone Antibiotic

Linezolid was the first member of the oxazolidinone class of antibiotics to be approved for clinical use.[1] It is effective against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1] This unique mechanism of action results in a low incidence of cross-resistance with other protein synthesis inhibitors.

Linezolid_Mechanism Mechanism of Action of Linezolid cluster_ribosome Bacterial Ribosome 30S Subunit 30S Subunit 70S Initiation Complex 70S Initiation Complex 30S Subunit->70S Initiation Complex 50S Subunit 50S Subunit 50S Subunit->70S Initiation Complex 50S Subunit->Inhibition Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Linezolid Linezolid Linezolid->50S Subunit Binds to P-site fMet-tRNA fMet-tRNA fMet-tRNA->70S Initiation Complex mRNA mRNA mRNA->70S Initiation Complex

Caption: Linezolid inhibits bacterial protein synthesis initiation.

Rivaroxaban: A Factor Xa Inhibitor

Rivaroxaban is an orally active anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. The synthesis of Rivaroxaban often involves the construction of a key 2-oxazolidinone intermediate.

Conclusion

The 2-oxazolidinone moiety represents a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its application as a chiral auxiliary has enabled the efficient and predictable synthesis of a vast array of complex chiral molecules. Furthermore, its integral role as a pharmacophore in important drugs like Linezolid and Rivaroxaban highlights its continued importance in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of this remarkable scaffold in their synthetic endeavors.

References

Exploratory

Spectroscopic Characterization of 2-Oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic characterization of 2-oxazolidinone (B127357), a key heterocyclic compound and a fun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-oxazolidinone (B127357), a key heterocyclic compound and a fundamental scaffold in various pharmaceuticals, including antibiotics like linezolid.[1][2] The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Experimental protocols for these techniques are also provided, along with a generalized workflow for the spectroscopic analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-oxazolidinone by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-oxazolidinone is characterized by two triplets corresponding to the two methylene (B1212753) groups in the five-membered ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.6TripletNot specifiedCH₂-N
~4.3TripletNot specifiedCH₂-O

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-oxazolidinone shows three distinct signals corresponding to the two methylene carbons and the carbonyl carbon.

Chemical Shift (δ) ppmAssignment
~45.0CH₂-N
~62.0CH₂-O
~160.0C=O

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.[3][4]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 2-5 mg of the 2-oxazolidinone sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Ensure the sample is fully dissolved to form a homogeneous solution.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent by the manufacturer to calibrate the chemical shift scale to 0 ppm.[6]

Instrumentation and Data Acquisition:

  • The NMR spectrum is acquired using a spectrometer, such as a Bruker or Varian instrument.[7]

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • The acquired FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-oxazolidinone based on the absorption of infrared radiation at specific vibrational frequencies.

IR Spectral Data

The IR spectrum of 2-oxazolidinone shows characteristic absorption bands for the N-H group, C-H bonds, and the cyclic carbamate (B1207046) carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2900MediumC-H Stretch
~1750Strong, SharpC=O Stretch (cyclic carbamate)
~1250StrongC-O Stretch

Note: The exact peak positions and intensities can vary based on the sampling method.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the solid 2-oxazolidinone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9][10] KBr is transparent to IR radiation.[11]

  • The mixture should be ground to a fine, uniform powder to minimize scattering of the IR beam.[10]

  • Place the powdered mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[9][11]

Instrumentation and Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-oxazolidinone, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.[12]

Mass Spectral Data (Electron Ionization)

The EI mass spectrum of 2-oxazolidinone will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

m/zRelative Intensity (%)Assignment
87High[M]⁺ (Molecular Ion)
59Moderate[M - CO]⁺
57Moderate[M - CH₂O]⁺
56Low[M - CH₃O]⁺
41Low[C₂H₃N]⁺

Note: Relative intensities are approximate and can vary between instruments.[7][13]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • For a volatile and thermally stable compound like 2-oxazolidinone, direct insertion probe or gas chromatography (GC) can be used for sample introduction.[14]

  • The sample is vaporized in the ion source of the mass spectrometer.[12]

Ionization and Analysis:

  • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16]

  • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[17]

  • The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[14][17]

  • The ions are then accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-oxazolidinone, the absorption is expected in the UV region due to the presence of the carbonyl group.

UV-Vis Spectral Data
Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of 2-oxazolidinone in a suitable solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, water).

  • A series of standard solutions with known concentrations should be prepared to establish a calibration curve if quantitative analysis is desired.[19]

  • The solvent used for the sample solution should also be used as the blank or reference.[20]

Instrumentation and Data Acquisition:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[21]

  • Set the desired wavelength range for the scan.

  • Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline.[21]

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Workflow and Data Integration

The spectroscopic characterization of 2-oxazolidinone follows a logical workflow, integrating data from multiple techniques to confirm the structure and purity of the compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Oxazolidinone Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS UV UV-Vis Spectroscopy Prep_UV->UV Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Molecular Weight, Fragmentation MS->Data_MS Data_UV Electronic Transitions UV->Data_UV Conclusion Structural Elucidation & Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion Data_UV->Conclusion

Caption: General workflow for the spectroscopic characterization of 2-Oxazolidinone.

References

Foundational

A Preliminary Investigation of Novel 2-Oxazolidinone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. The 2-oxazolidinone (B127357) class of synthetic antibiotics has proven to be a valuable weapon in this fight, with linezolid (B1675486) being a prominent member used to treat serious Gram-positive infections.[1][2] This technical guide provides a preliminary investigation into novel 2-oxazolidinone scaffolds, offering a compilation of synthetic methodologies, quantitative biological data, and insights into their mechanism of action to aid researchers in this critical field.

Synthesis of 2-Oxazolidinone Scaffolds

The synthesis of the 2-oxazolidinone core is a critical first step in the development of new derivatives. Various synthetic strategies have been developed, offering different advantages in terms of yield, reaction time, and substituent compatibility.

General Synthetic Approaches

Several common methods for the synthesis of 2-oxazolidinones have been reported. One prevalent method involves the reaction of ethanolamine (B43304) derivatives with urea (B33335), often under microwave irradiation to accelerate the reaction and improve yields.[3][4] Another approach utilizes the cyclization of amino alcohols with reagents like diethyl carbonate or phosgene (B1210022) derivatives.[5] More advanced methods include the use of chiral auxiliaries for stereoselective synthesis and the intramolecular C-H amination of N-mesyloxycarbamates catalyzed by rhodium(II) carboxylates.[6][7]

A generalized workflow for the synthesis and evaluation of novel 2-oxazolidinone scaffolds is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_sar SAR & Optimization Start Starting Materials (e.g., Amino Alcohols, Aryl Halides) Synthesis Chemical Synthesis (e.g., Cyclization, Coupling) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Determination (HPLC) Purification->Purity InVitro In Vitro Assays (MIC, MBC) Purity->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Efficacy & Toxicity (Optional) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR InVivo->SAR Optimization Lead Optimization SAR->Optimization

General workflow for 2-oxazolidinone drug discovery.
Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Ethanolamines and Urea [3][4]

This protocol describes a rapid and efficient synthesis of 2-oxazolidinones.

  • Mixing Reagents: In a 25 mL pyrex beaker, mix the ethanolamine derivative (2 mmol) and urea (0.12 g, 2 mmol).

  • Paste Formation: Add a few drops of nitromethane (B149229) to the mixture to form a paste. The nitromethane acts as a "hot spot" to absorb microwave energy.

  • Microwave Irradiation: Irradiate the resulting paste in a microwave oven (e.g., 650 W) for the time specified for the particular derivative (typically 4-5 minutes).

  • Work-up: After irradiation, the product can be purified by simple techniques such as recrystallization or column chromatography.

Protocol 2: Synthesis of a Linezolid Intermediate [8]

This protocol outlines a key step in the synthesis of linezolid derivatives.

  • Reaction Setup: To a solution of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7g, 0.019mol) in dichloromethane (B109758) (60mL), add carbonyldiimidazole (3.2 g, 0.019 mol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 20 hours.

  • Extraction and Concentration: Wash the solution with water (60 mL) and then concentrate the organic layer to afford (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

Biological Activity and Data Presentation

Novel 2-oxazolidinone scaffolds are primarily evaluated for their antibacterial activity against a panel of clinically relevant bacteria, particularly Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

In Vitro Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (MIC in µg/mL) of selected novel 2-oxazolidinone derivatives from various studies.

Table 1: Antibacterial Activity of Pyrimidine-Oxazolidinone Hybrids [9]

CompoundBacillus subtilisStaphylococcus aureusPseudomonas aeruginosaSalmonella typhiKlebsiella pneumoniae
8c 6.2512.5255050
8h 12.52550100100
Linezolid 3.121.56>100>100>100

Table 2: Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives [10]

CompoundS. aureusS. pneumoniaeE. faecalisB. subtilisS. xylosus
21b 21422
21d 20.5411
21e 21422
21f 21422
Linezolid 21211

Table 3: Antibacterial Activity of Oxazolidinones with Fused Heterocyclic C-Rings [11]

CompoundS. aureus ATCC 29213MRSAE. faecalis ATCC 29212S. pneumoniaeH. influenzae
8c 0.50.50.5<0.064
12a 0.250.250.5<0.062
12b 0.50.50.5<0.062
Linezolid 22218

Mechanism of Action

The primary mechanism of action for 2-oxazolidinones is the inhibition of bacterial protein synthesis.[12][13][14] They exert their effect at a very early stage of this process.

Inhibition of the 70S Initiation Complex

Oxazolidinones bind to the 50S ribosomal subunit, specifically to the 23S rRNA at the peptidyl transferase center (PTC).[13][15][16] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis. By blocking the association of the fMet-tRNA with the ribosome, the synthesis of bacterial proteins is halted.[14]

The signaling pathway below illustrates the inhibitory action of 2-oxazolidinones on bacterial protein synthesis.

G cluster_initiation Initiation Factors & tRNA 30S Subunit 30S Subunit 70S Initiation Complex 70S Initiation Complex 30S Subunit->70S Initiation Complex 50S Subunit 50S Subunit 50S Subunit->70S Initiation Complex 50S Subunit->70S Initiation Complex mRNA mRNA mRNA->70S Initiation Complex fMet-tRNA fMet-tRNA fMet-tRNA->70S Initiation Complex Initiation Factors Initiation Factors Initiation Factors->70S Initiation Complex Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis 2-Oxazolidinone 2-Oxazolidinone 2-Oxazolidinone->50S Subunit Binds to 23S rRNA

Inhibition of bacterial protein synthesis by 2-oxazolidinones.

This unique mechanism of action is a key reason why oxazolidinones are often effective against bacteria that have developed resistance to other classes of antibiotics.[1][12]

Conclusion

The 2-oxazolidinone scaffold remains a highly promising framework for the development of new antibacterial agents. The synthetic versatility of this core allows for the exploration of a wide chemical space, leading to the identification of derivatives with potent activity against multidrug-resistant Gram-positive bacteria. The data and protocols presented in this guide offer a foundational resource for researchers aiming to contribute to this vital area of drug discovery. Further investigations into structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in advancing novel 2-oxazolidinone candidates toward clinical development.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evans Aldol Reaction Using 2-Oxazolidinone

For Researchers, Scientists, and Drug Development Professionals Introduction The Evans aldol (B89426) reaction is a powerful and widely utilized method in asymmetric synthesis for the stereoselective construction of β-hy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans aldol (B89426) reaction is a powerful and widely utilized method in asymmetric synthesis for the stereoselective construction of β-hydroxy carbonyl compounds.[1] This reaction employs a chiral oxazolidinone auxiliary, typically derived from readily available amino acids, to control the stereochemical outcome of the aldol addition. The predictable and high diastereoselectivity of the boron-mediated Evans aldol reaction, which proceeds through a Zimmerman-Traxler transition state, has made it a cornerstone in the total synthesis of complex natural products and active pharmaceutical ingredients.[1][2][3][4][5][6]

This document provides a detailed protocol for performing the Evans aldol reaction using a 2-oxazolidinone (B127357) chiral auxiliary. It covers the essential steps of N-acylation of the auxiliary, diastereoselective boron-mediated aldol addition, and subsequent cleavage of the auxiliary to yield the desired chiral β-hydroxy carbonyl compound.

Reaction Principle and Stereochemical Control

The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1][2] The reaction is typically mediated by a boron triflate, which chelates to the N-acylated oxazolidinone to form a Z-enolate. The bulky substituent on the chiral auxiliary at the 4-position effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. This steric control results in the preferential formation of the syn-aldol adduct with a high degree of stereocontrol.[2][4][5]

Experimental Protocols

This protocol is divided into three main stages: N-acylation of the 2-oxazolidinone auxiliary, the Evans aldol reaction, and the cleavage of the chiral auxiliary.

Part 1: N-Acylation of 2-Oxazolidinone

This initial step is crucial for preparing the substrate for the aldol reaction.[1] A common method involves the use of an acid chloride or anhydride (B1165640) to acylate the nitrogen of the 2-oxazolidinone.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise to the solution. Stir the resulting mixture for 15 minutes at -78 °C.[1]

  • In a separate flask, prepare a solution of propionyl chloride (1.1 equiv) in anhydrous THF.

  • Add the propionyl chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the N-propionyl-2-oxazolidinone.

Part 2: Diastereoselective Evans Aldol Reaction

This is the key carbon-carbon bond-forming step where the stereocenters are established.

Materials:

  • N-propionyl-2-oxazolidinone (from Part 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • pH 7 phosphate (B84403) buffer

  • Methanol (B129727) (MeOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).[1]

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise.[1]

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction progress by TLC.[1]

  • Quench the reaction at 0 °C by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.[1] Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then saturated aqueous sodium sulfite solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Part 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired β-hydroxy carboxylic acid, ester, or alcohol.

Example: Conversion to the Methyl Ester

Materials:

  • Aldol adduct (from Part 2)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Acetic acid

Procedure:

  • Dissolve the aldol adduct in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of sodium methoxide.[1]

  • Stir the reaction at 0 °C to room temperature until completion, as monitored by TLC.

  • Neutralize the reaction with acetic acid.[1]

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the β-hydroxy methyl ester and recover the chiral auxiliary.[1]

Data Presentation

The Evans aldol reaction consistently provides high yields and excellent diastereoselectivities for the syn-aldol product. The following tables summarize typical results obtained with various aldehydes.

Table 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone

Acylating AgentYield (%)
Propionyl chloride>95
Acetyl chloride>95
Butyryl chloride>95

Table 2: Diastereoselective Aldol Reaction of N-Propionyl-2-oxazolidinone with Various Aldehydes

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde78>497:1
Benzaldehyde88>500:1
n-Butyraldehyde75141:1
Acetaldehyde80-90>100:1
Pivalaldehyde85-95>500:1

Data is illustrative and sourced from seminal publications on the Evans aldol reaction. Actual results may vary based on specific reaction conditions and substrates.[1]

Visualizations

Experimental Workflow

Evans_Aldol_Workflow cluster_prep Step 1: N-Acylation cluster_aldol Step 2: Aldol Reaction cluster_cleavage Step 3: Auxiliary Cleavage Aux 2-Oxazolidinone NAcyl N-Acyl Oxazolidinone Aux->NAcyl n-BuLi, THF, -78°C -> RT Acyl Acyl Chloride / Anhydride Acyl->NAcyl Enolate Boron Enolate NAcyl->Enolate Bu2BOTf, DIPEA, -78°C -> 0°C Adduct Aldol Adduct Enolate->Adduct -78°C -> 0°C Aldehyde Aldehyde Aldehyde->Adduct Product β-Hydroxy Product Adduct->Product e.g., NaOMe, MeOH RecoveredAux Recovered Auxiliary Adduct->RecoveredAux

Caption: Experimental workflow for the Evans aldol reaction.

Reaction Mechanism: Zimmerman-Traxler Model

Caption: Zimmerman-Traxler model for stereocontrol.

References

Application

Application Notes and Protocols: Detailed Procedure for Diels-Alder Reaction with 2-Oxazolidinone

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to performing asymmetric Diels-Alder reactions utilizing 2-oxazolidinone (B127357) chiral auxiliaries, often referre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing asymmetric Diels-Alder reactions utilizing 2-oxazolidinone (B127357) chiral auxiliaries, often referred to as Evans auxiliaries. This powerful method allows for the stereocontrolled formation of six-membered rings, a common structural motif in natural products and pharmaceutical agents.[1] These protocols are intended for laboratory use by trained professionals.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems in a single step.[2][3] The use of chiral auxiliaries, such as 2-oxazolidinones, provides a reliable method for controlling the stereochemical outcome of the reaction, yielding enantiomerically enriched products.[1] This is achieved by temporarily attaching the chiral auxiliary to the dienophile, which directs the approach of the diene from a specific face due to steric hindrance.[3] Lewis acids are often employed to catalyze the reaction, enhancing its rate and stereoselectivity by coordinating to the carbonyl groups of the N-acyloxazolidinone, locking it into a reactive conformation.[3]

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the Diels-Alder reaction with an N-acyloxazolidinone auxiliary is dictated by the formation of a chelated intermediate with a Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the acyl group. This coordination locks the dienophile into an s-cis conformation, where one face of the alkene is effectively blocked by the substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group). The diene then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity. The endo product is typically favored due to secondary orbital interactions.

Diels_Alder_Mechanism dienophile N-Acyloxazolidinone Dienophile complex Chelated Intermediate (s-cis conformation) dienophile->complex lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->complex diene Diene (e.g., Cyclopentadiene) transition_state Endo Transition State diene->transition_state complex->transition_state adduct Diels-Alder Adduct (High Diastereoselectivity) transition_state->adduct cleavage Auxiliary Cleavage adduct->cleavage product Enantiomerically Enriched Product cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the results of various Diels-Alder reactions using N-acyloxazolidinone auxiliaries with different dienes and Lewis acids.

Dienophile (Auxiliary)DieneLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
N-acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadiene (B3395910)Et₂AlCl (1.1)CH₂Cl₂-78-->99:1[4]
N-crotonyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1000.0883>100:1[2]
N-crotonyl-(S)-4-isopropyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1000.088248:1[2]
3-(acetoxy)acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-78236>99:1 (endo only)[5]
3-(4-methoxybenzoyl)acryloyl-(R)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.6)CH₂Cl₂-78898>99:1 (endo only)[5]
3-(4-methoxybenzoyl)acryloyl-(R)-4-benzyl-2-oxazolidinoneCyclopentadieneSnCl₄ (1.0)CH₂Cl₂02427>99:1 (endo only)[5]

Experimental Protocols

The following are detailed protocols for the key steps in the Diels-Alder reaction using a 2-oxazolidinone auxiliary.

Experimental_Workflow cluster_prep Step 1: Dienophile Preparation cluster_da Step 2: Diels-Alder Reaction cluster_workup Step 3: Work-up and Purification cluster_cleavage Step 4: Auxiliary Cleavage prep_start Start: Chiral Oxazolidinone prep_1 Deprotonation with n-BuLi prep_start->prep_1 prep_2 Acylation with Acryloyl/Crotonyl Chloride prep_1->prep_2 prep_3 Work-up and Purification prep_2->prep_3 prep_end N-Acyloxazolidinone Dienophile prep_3->prep_end da_start Start: Dienophile da_1 Dissolve in Anhydrous CH2Cl2, Cool to -78 °C da_start->da_1 da_2 Add Lewis Acid (e.g., Et2AlCl) da_1->da_2 da_3 Add Diene (e.g., Cyclopentadiene) da_2->da_3 da_4 Stir at Low Temperature da_3->da_4 da_5 Quench Reaction da_4->da_5 da_end Crude Diels-Alder Adduct da_5->da_end workup_start Start: Crude Adduct workup_1 Aqueous Work-up (e.g., NaHCO3) workup_start->workup_1 workup_2 Extraction with Organic Solvent workup_1->workup_2 workup_3 Drying and Solvent Removal workup_2->workup_3 workup_4 Column Chromatography workup_3->workup_4 workup_end Purified Diels-Alder Adduct workup_4->workup_end cleavage_start Start: Purified Adduct cleavage_1 Dissolve in THF/H2O cleavage_start->cleavage_1 cleavage_2 Add H2O2 and LiOH cleavage_1->cleavage_2 cleavage_3 Stir at 0 °C to RT cleavage_2->cleavage_3 cleavage_4 Work-up and Purification cleavage_3->cleavage_4 cleavage_end Final Product + Recovered Auxiliary cleavage_4->cleavage_end

Caption: Overall experimental workflow.

Protocol 1: Preparation of N-Acryloyl-(S)-4-benzyl-2-oxazolidinone

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-acryloyl oxazolidinone.

Protocol 2: Asymmetric Diels-Alder Reaction

Materials:

  • N-Acryloyl-(S)-4-benzyl-2-oxazolidinone

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.[4]

  • Add Et₂AlCl (1.1 eq) dropwise.[4]

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude adduct by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • Diels-Alder adduct

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer (e.g., with 1 M HCl) and extract with an appropriate organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Characterization of Products

The Diels-Alder adducts can be characterized by standard spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: Useful for confirming the structure of the adduct and determining the diastereomeric ratio.[5]

  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretching frequencies for the oxazolidinone and the imide can be observed.[4]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • X-ray Crystallography: Can be used to unambiguously determine the absolute stereochemistry of the adduct.

Logical_Relationships cluster_components Reaction Components cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Dienophile N-Acyloxazolidinone Stereoselectivity Diastereoselectivity (endo/exo) Dienophile->Stereoselectivity Chiral Auxiliary Diene Conjugated Diene Yield Reaction Yield Diene->Yield LewisAcid Lewis Acid LewisAcid->Yield Catalysis LewisAcid->Stereoselectivity Chelation Control Solvent Aprotic Solvent Solvent->Yield Temperature Low Temperature (-100 to 0 °C) Temperature->Stereoselectivity Favors Kinetic Product Stoichiometry Stoichiometry of Reagents Stoichiometry->Yield Time Reaction Time Time->Yield Enantioselectivity Enantioselectivity Stereoselectivity->Enantioselectivity

Caption: Factors influencing the Diels-Alder reaction outcome.

Conclusion

The asymmetric Diels-Alder reaction using 2-oxazolidinone chiral auxiliaries is a highly reliable and versatile method for the synthesis of enantiomerically enriched cyclohexene (B86901) derivatives. The protocols outlined in this document provide a framework for successfully carrying out this transformation. Careful control of reaction conditions, particularly temperature and the choice of Lewis acid, is crucial for achieving high yields and stereoselectivities. The ability to cleave and recover the chiral auxiliary adds to the practical utility of this methodology in complex molecule synthesis.

References

Method

Experimental Guide to the Cleavage of 2-Oxazolidinone Auxiliaries

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Chiral 2-oxazolidinones, pioneered by Evans, are among the most powerful and widely utilized chiral auxiliaries...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-oxazolidinones, pioneered by Evans, are among the most powerful and widely utilized chiral auxiliaries in asymmetric synthesis. Their utility stems from the ability to direct stereoselective transformations on an attached acyl group, enabling the synthesis of a vast array of chiral molecules with high diastereoselectivity. A crucial step in any synthetic sequence employing these auxiliaries is their efficient and non-destructive removal to unveil the desired chiral product while allowing for the recovery and recycling of the valuable auxiliary. This guide provides a comprehensive overview of the most common and effective methods for the cleavage of N-acyl 2-oxazolidinone (B127357) auxiliaries, complete with detailed experimental protocols, quantitative data for comparison, and graphical representations of the underlying chemical processes.

Methods of Cleavage

The choice of cleavage method for an N-acyl 2-oxazolidinone is dictated by the desired functionality in the final product. The most common transformations involve cleavage to yield carboxylic acids, alcohols, aldehydes, esters, and amides. This guide details protocols for the following categories of cleavage reactions:

  • Basic Hydrolysis: Primarily for the generation of carboxylic acids.

  • Reductive Cleavage: To produce chiral alcohols and aldehydes.

  • Lewis Acid-Mediated Cleavage: For the synthesis of esters, amides, and carboxylic acids under mild conditions.

  • Transesterification: An alternative route to esters.

  • Conversion to Amides: Direct transformation into amides.

Data Presentation: Comparison of Cleavage Methods

The following tables summarize quantitative data for various cleavage methods, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Cleavage to Carboxylic Acids

MethodReagentsSubstrateTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
Basic HydrolysisLiOH, H₂O₂N-propionyl-(S)-4-benzyl-2-oxazolidinone01>90>98:2[1][2]
Lewis AcidYb(OTf)₃, H₂ON-cinnamoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone252495>99:1
Acidic Hydrolysis6M HClN-acyl oxazolidinoneReflux12VariableRacemization risk

Table 2: Reductive Cleavage

ProductReagentsSubstrateTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
AlcoholLiBH₄, H₂ON-crotonyl-(S)-4-isopropyl-2-oxazolidinone0285-95>99:1
AldehydeDIBAL-H, ZnCl₂N-acyl-5,5-dimethyl-2-oxazolidinone-78170-90>95:5
γ-KetoamideSmI₂, H₂ON-acyl oxazolidinone + α,β-unsaturated ester-780.555-90>95:5[3]

Table 3: Cleavage to Esters and Amides

ProductReagentsSubstrateTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
EsterYb(OTf)₃, Benzyl alcoholN-cinnamoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone502492>99:1
EsterMgBr₂·OEt₂, Benzyl alcoholN-propionyl-(S)-4-benzyl-2-oxazolidinone251285>98:2
AmideYb(OTf)₃, BenzylamineN-cinnamoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone502490>99:1

Experimental Protocols

Basic Hydrolysis to Carboxylic Acids (LiOH/H₂O₂)

This is the most frequently employed method for the mild cleavage of N-acyl oxazolidinones to the corresponding carboxylic acids, with excellent preservation of stereochemical integrity.[2][3]

Protocol:

  • Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, v/v) and cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv) dropwise to the stirred solution.

  • Slowly add a solution of lithium hydroxide (B78521) monohydrate (2.0 equiv) in water.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

  • Acidify the mixture to pH 2-3 with aqueous HCl (1 M).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.

Basic_Hydrolysis NAcyl N-Acyl Oxazolidinone Reagents LiOH, H₂O₂ THF/H₂O, 0 °C NAcyl->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Product Carboxylic Acid Intermediate->Product Auxiliary Recovered Auxiliary Intermediate->Auxiliary Cleavage Quench Na₂SO₃ Workup Product->Quench

Basic Hydrolysis Workflow
Reductive Cleavage to Alcohols (LiBH₄)

Reduction of the N-acyl group to the corresponding primary alcohol is cleanly achieved using lithium borohydride (B1222165).

Protocol:

  • Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF and cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M aqueous HCl.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol.

Reductive_Cleavage_Alcohol NAcyl N-Acyl Oxazolidinone Reagent LiBH₄ Ether/THF, 0 °C NAcyl->Reagent Hydride_Attack Hydride Attack on Exocyclic Carbonyl Reagent->Hydride_Attack Product Chiral Alcohol Hydride_Attack->Product Auxiliary Recovered Auxiliary Hydride_Attack->Auxiliary Cleavage

Reductive Cleavage to Alcohol
Reductive Cleavage to Aldehydes (DIBAL-H)

The use of diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the N-acyl group to the corresponding aldehyde.

Protocol:

  • Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in anhydrous toluene (B28343) or dichloromethane (B109758) and cool to -78 °C.

  • Add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude aldehyde.

Reductive_Cleavage_Aldehyde NAcyl N-Acyl Oxazolidinone Reagent DIBAL-H Toluene, -78 °C NAcyl->Reagent Intermediate Hemiaminal Intermediate Reagent->Intermediate Workup Aqueous Workup Intermediate->Workup Product Chiral Aldehyde Workup->Product

Reductive Cleavage to Aldehyde
Lewis Acid-Mediated Conversion to Esters (Yb(OTf)₃)

Ytterbium(III) triflate is an effective Lewis acid catalyst for the direct conversion of N-acyloxazolidinones to esters in the presence of an alcohol.

Protocol:

  • To a solution of the N-acyl-2-oxazolidinone (1.0 equiv) in a suitable solvent such as dichloromethane, add the alcohol (1.5-3.0 equiv).

  • Add ytterbium(III) triflate (Yb(OTf)₃, 0.1-0.2 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (25-50 °C) for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Lewis_Acid_Esterification NAcyl N-Acyl Oxazolidinone Catalyst Yb(OTf)₃ Alcohol NAcyl->Catalyst Activation Lewis Acid Activation of Carbonyl Catalyst->Activation Nucleophilic_Attack Nucleophilic Attack by Alcohol Activation->Nucleophilic_Attack Product Chiral Ester Nucleophilic_Attack->Product Auxiliary Recovered Auxiliary Nucleophilic_Attack->Auxiliary Cleavage

Lewis Acid-Mediated Esterification

Signaling Pathways and Logical Relationships

The choice of cleavage method is a critical decision in the synthetic workflow that directly impacts the nature of the final product. The following diagram illustrates the logical relationship between the desired product and the appropriate cleavage methodology.

Cleavage_Decision_Tree Start N-Acyl Oxazolidinone Desired_Product Desired Product? Start->Desired_Product Carboxylic_Acid Carboxylic Acid Desired_Product->Carboxylic_Acid Acid Alcohol Alcohol Desired_Product->Alcohol Alcohol Aldehyde Aldehyde Desired_Product->Aldehyde Aldehyde Ester Ester Desired_Product->Ester Ester Amide Amide Desired_Product->Amide Amide Basic_Hydrolysis Basic Hydrolysis (LiOH/H₂O₂) Carboxylic_Acid->Basic_Hydrolysis Reductive_LiBH4 Reductive Cleavage (LiBH₄) Alcohol->Reductive_LiBH4 Reductive_DIBAL Reductive Cleavage (DIBAL-H) Aldehyde->Reductive_DIBAL Lewis_Acid_Ester Lewis Acid Catalysis (Yb(OTf)₃/Alcohol) Ester->Lewis_Acid_Ester Lewis_Acid_Amide Lewis Acid Catalysis (Yb(OTf)₃/Amine) Amide->Lewis_Acid_Amide

References

Application

Synthesis of Linezolid: A Detailed Protocol for Researchers

Application Note Introduction Linezolid (B1675486) is a crucial synthetic antibiotic belonging to the oxazolidinone class, effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-re...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Linezolid (B1675486) is a crucial synthetic antibiotic belonging to the oxazolidinone class, effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This document provides a detailed, step-by-step protocol for the synthesis of Linezolid, commencing from the key intermediate (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthetic Pathway

The synthesis of Linezolid from the specified 2-oxazolidinone (B127357) intermediate involves a multi-step process. The overall strategy focuses on the conversion of the chloromethyl group at the C-5 position of the oxazolidinone ring to an acetamidomethyl side chain. This is typically achieved through a sequence of nucleophilic substitution to introduce a nitrogen-containing functional group, followed by deprotection and acetylation. The presented protocol offers a practical and efficient route to obtain Linezolid in high purity.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of Linezolid.

Step 1: Synthesis of (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate (B1210297)

This initial step converts the starting chloromethyl compound to an acetate intermediate, which is a versatile precursor for subsequent transformations.

Protocol:

  • In a round-bottom flask, combine (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one (83 g) and sodium acetate (43 g).[1]

  • Add dimethylformamide (DMF, 320 ml) to the flask.[1]

  • Heat the reaction mixture to 120°C and maintain stirring for 8-10 hours.[1]

  • After the reaction is complete, cool the mixture to 25-30°C.[1]

  • Filter the inorganic salts and wash the filter cake with a small amount of DMF (10 ml).[1]

  • In a separate flask, add 1.0 L of deionized water and cool to 20-25°C.

  • Slowly add the filtrate to the water over a period of 60 minutes with stirring.

  • Continue stirring for an additional 30 minutes at 20-25°C to allow for complete precipitation.

  • Collect the precipitated solid by filtration.

  • Dry the solid at 50°C for 5-6 hours to yield (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate.[1]

Step 2: Hydrolysis to (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol (B129727)

The acetate intermediate is hydrolyzed to the corresponding primary alcohol.

Protocol:

  • Dissolve the (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate (62 g) in tetrahydrofuran (B95107) (THF, 300 ml) in a suitable reaction vessel.[2]

  • Cool the solution to 0-5°C using an ice bath.[2]

  • Slowly add sodium tert-butoxide (17.5 g) to the reaction mixture while maintaining the temperature at 0-5°C.[2]

  • After the addition is complete, slowly add 620 ml of deionized water, allowing the temperature to rise to 10-15°C.[2]

  • Stir the reaction mixture for 30 minutes at 10-15°C.[2]

  • Upon completion of the reaction, isolate the precipitated solid by filtration.

  • Wash the solid with hexane.

  • Dry the material at 50-55°C to obtain (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol.[1]

Step 3: Mesylation of (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol

The hydroxyl group is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

Protocol:

  • In a reaction vessel, suspend (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol (50 g) and triethylamine (B128534) (42.6 g) in methylene (B1212753) dichloride (250 ml).[1]

  • Cool the mixture to 0-5°C in an ice bath.[1]

  • Slowly add methane (B114726) sulfonyl chloride (38.2 g) to the cooled mixture.[1]

  • Stir the reaction for 30 minutes at 0-5°C.[1]

  • Collect the precipitated product by filtration.

  • Wash the solid with chilled deionized water (250 ml).[1]

  • Dry the product at 50-55°C to yield (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl methanesulfonate (B1217627).[1]

Step 4: Synthesis of (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimide (B116566)

The mesylate is displaced with potassium phthalimide to introduce the nitrogen functionality.

Protocol:

  • Combine (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl methanesulfonate (30 g) and potassium phthalimide (19.4 g) in a reaction flask.[1]

  • Add dimethylformamide (180 ml) to the mixture.[1]

  • Heat the reaction mixture to 120°C for 2 hours.[1]

  • After cooling to 0-5°C, slowly add 360 ml of deionized water.[1]

  • Filter the resulting solid to obtain (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimide.[1]

Step 5: Hydrolysis of the Phthalimide to (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine (B109427)

The phthalimide protecting group is removed to yield the primary amine.

Protocol:

  • To a flask containing (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimide (25 g), add methanol (150 ml) and hydrazine (B178648) hydrate (B1144303) (16.2 g).[1]

  • Heat the mixture to reflux temperature for 1 hour.[1]

  • Cool the reaction mixture to room temperature.

  • Add 125 ml of water to the reaction mass and extract with methylene dichloride (2 x 62 ml).[1]

  • Combine the organic extracts and wash with water (62 ml).[1]

  • Distill the solvent to yield (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine.[1]

Step 6: Acetylation to Linezolid

The final step involves the acetylation of the primary amine to produce Linezolid.

Protocol:

  • Dissolve (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine (15 g) in ethyl acetate (150 ml).[1]

  • Add acetic anhydride (B1165640) (15 g) dropwise to the solution at ambient temperature.[1]

  • Stir the reaction mixture for 1 hour.[1]

  • Cool the mixture to 0-5°C.[1]

  • Filter the solid product to obtain (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid).[1]

Data Summary

The following table summarizes the quantitative data for the synthesis of Linezolid.

StepProductStarting MaterialReagentsSolventYield
1(R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate(5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-oneSodium acetateDMF~78%
2(R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol(R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetateSodium tert-butoxideTHF/Water~80%
3(R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl methanesulfonate(R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanolMethane sulfonyl chloride, TriethylamineMethylene dichloride~67%
4(S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimide(R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl methanesulfonatePotassium phthalimideDMF~75%
5(S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine(S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl phthalimideHydrazine hydrateMethanol~90%
6Linezolid(S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamineAcetic anhydrideEthyl acetate~80%

Visualizations

Synthetic Pathway of Linezolid

Linezolid_Synthesis A (5R)-5-(chloromethyl)-3-(3-fluoro-4- morpholinophenyl)-2-oxazolidinone B (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo- 5-oxazolidinyl methyl acetate A->B NaOAc, DMF C (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo- 5-oxazolidinyl methanol B->C NaOtBu, THF/H2O D (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo- 5-oxazolidinyl methyl methanesulfonate C->D MsCl, Et3N, DCM E (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo- 5-oxazolidinyl methyl phthalimide D->E K-Phthalimide, DMF F (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo- 5-oxazolidinyl methylamine E->F Hydrazine hydrate, MeOH G Linezolid F->G Ac2O, Ethyl Acetate

Caption: Step-by-step synthesis of Linezolid from a 2-oxazolidinone intermediate.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Key Intermediates cluster_amination Introduction of Amino Group cluster_final Final Product Formation Acetate Acetate Formation Alcohol Hydrolysis to Alcohol Acetate->Alcohol Mesylate Mesylation Alcohol->Mesylate Phthalimide Phthalimide Synthesis Mesylate->Phthalimide Amine Deprotection to Amine Phthalimide->Amine Acetylation Acetylation Amine->Acetylation Linezolid Linezolid Acetylation->Linezolid Final Product

Caption: Logical workflow of the Linezolid synthesis protocol.

References

Method

Application of 2-Oxazolidinones in Natural Product Synthesis: A Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals. This document provides a detailed overview of the application of 2-oxazolidinone (B127357) chiral auxiliaries in the asymmetric synthesis of natu...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of 2-oxazolidinone (B127357) chiral auxiliaries in the asymmetric synthesis of natural products. It includes comprehensive application notes, structured data on reaction efficiency, and detailed experimental protocols for key transformations.

Introduction

2-Oxazolidinones, particularly the Evans auxiliaries, are powerful and versatile chiral auxiliaries that have become indispensable tools in modern asymmetric synthesis. Their widespread use is attributed to their ability to reliably control the stereochemical outcome of a variety of carbon-carbon bond-forming reactions, their commercial availability, and the ease with which they can be attached and subsequently removed under mild conditions. These auxiliaries are especially crucial in the early stages of drug development and have been instrumental in the total synthesis of numerous complex and biologically active natural products.

The stereodirecting influence of 2-oxazolidinone auxiliaries stems from their rigid, conformationally defined structure. Following N-acylation, the oxazolidinone framework creates a sterically hindered environment that effectively shields one face of the enolate derived from the acyl group. This steric hindrance directs the approach of electrophiles to the less hindered face, leading to highly diastereoselective transformations. The formation of a chelated intermediate with a Lewis acid further rigidifies the transition state, thereby enhancing stereocontrol.

Key Applications in Asymmetric Synthesis

2-Oxazolidinone auxiliaries are utilized in a wide range of stereoselective reactions, including:

  • Asymmetric Alkylation: Enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with various electrophiles, providing access to α-chiral carboxylic acid derivatives.

  • Asymmetric Aldol (B89426) Reactions: Evans' oxazolidinone auxiliaries are renowned for their exceptional control in aldol additions, enabling the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with high diastereoselectivity.

  • Asymmetric Diels-Alder Reactions: N-acryloyl oxazolidinones function as effective chiral dienophiles in Diels-Alder reactions, yielding chiral cyclic compounds with excellent enantioselectivity.[1]

  • Asymmetric Conjugate Additions: These auxiliaries can also direct the stereoselective conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones.[2]

Data Presentation: Performance in Natural Product Synthesis

The following tables summarize the quantitative data for key reactions employing 2-oxazolidinone auxiliaries in the synthesis of various natural products.

Table 1: Asymmetric Alkylation Reactions
Natural Product/IntermediateElectrophileBase/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
Arundic Acid IntermediateAllylic bromideNi(OAc)₂/Cs₂CO₃/DCM65>20:1[3]
Phenylalanine derivativet-BuBrZrCl₄/Et₃N/CHCl₃7750:1[4]
Table 2: Asymmetric Aldol Reactions
Natural Product SynthesisAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (d.r.)Reference
(-)-Cytoxazone2-(Benzyloxy)acetaldehydeTiCl₄/i-Pr₂NEt983:1 (syn:anti)[5][6]
Hapalosinn-OctanalBu₂BOTf/Et₃N90>95:5 (syn:anti)[7]
(+)-Medicarpin IntermediateSubstituted BenzaldehydeNot SpecifiedNot SpecifiedNot Specified[8]
Table 3: Asymmetric Diels-Alder Reactions
DienophileDieneLewis AcidYield (%)Endo/Exo RatioDiastereomeric Excess (d.e.)Reference
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadiene (B3395910)Et₂AlCl98>99:1>99%[9][10]
N-Crotonoyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl9596:4>99%[11]
Table 4: Asymmetric Conjugate Addition Reactions
Natural Product IntermediateNucleophileCatalyst/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
HIV Protease Inhibitor LigandL-SelectrideTHF78>96:4[12]
β-Mercapto Acid DerivativeAlkyl ThiolCinchona Alkaloid DerivativeNot SpecifiedNot Specified[13]

Mandatory Visualizations

experimental_workflow cluster_attachment Attachment of Auxiliary cluster_reaction Stereoselective Reaction cluster_removal Removal of Auxiliary Aux 2-Oxazolidinone N_Acyl N-Acyl-2-oxazolidinone Aux->N_Acyl Acyl_Source Acyl Halide / Anhydride Acyl_Source->N_Acyl Deprotonation (e.g., n-BuLi) Enolate Chelated (Z)-Enolate N_Acyl->Enolate Base (LDA, Bu₂BOTf) Product_Aux Diastereomerically Enriched Product-Auxiliary Adduct Enolate->Product_Aux Electrophile Electrophile (R-X, RCHO, Dienophile, etc.) Electrophile->Product_Aux Final_Product Chiral Product (Acid, Alcohol, etc.) Product_Aux->Final_Product Cleavage (LiOH/H₂O₂, LiBH₄) Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux

Caption: General workflow for the application of 2-oxazolidinone chiral auxiliaries.

evans_aldol_pathway cluster_enolate_formation Enolate Formation cluster_transition_state Transition State cluster_product_formation Product Formation N_Acyl N-Propionyl Oxazolidinone Boron_Enolate (Z)-Boron Enolate N_Acyl->Boron_Enolate Bu₂BOTf, Et₃N -78 °C TS Zimmerman-Traxler Chair-like Transition State Boron_Enolate->TS Aldehyde R-CHO Aldehyde->TS Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct Stereoselective C-C Bond Formation

Caption: Simplified signaling pathway of the Evans Aldol reaction.

Experimental Protocols

Protocol 1: N-Acylation of 2-Oxazolidinone

This protocol describes the general procedure for the acylation of a 2-oxazolidinone auxiliary.

Materials:

  • (4S)-4-Benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Aldol Reaction (Evans syn-Aldol)

This protocol details the highly diastereoselective syn-aldol reaction.

Materials:

  • N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol, 30% Hydrogen peroxide, pH 7 buffer

Procedure:

  • Dissolve N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).

  • Cool the resulting solution to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding methanol, followed by a pH 7 buffer and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the mixture with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Asymmetric Diels-Alder Reaction

This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • N-Acryloyl-(4S)-4-benzyl-2-oxazolidinone

  • Anhydrous Dichloromethane (DCM)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Cyclopentadiene (freshly distilled)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-acryloyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add Et₂AlCl (1.1 eq) dropwise.

  • After stirring for 15 minutes, add cyclopentadiene (3.0 eq) dropwise.

  • Stir the mixture at -78 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the cycloadduct by flash column chromatography.

Protocol 4: Removal of the 2-Oxazolidinone Auxiliary

Method A: Hydrolytic Cleavage to the Carboxylic Acid

This method is suitable for obtaining the corresponding chiral carboxylic acid.[14][15][16]

Materials:

  • N-Acyl-2-oxazolidinone adduct

  • Tetrahydrofuran (THF) and Water

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

Procedure:

  • Dissolve the N-acyl-2-oxazolidinone adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0 °C.

  • Slowly add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).[14][15][16]

  • Stir the mixture at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1 M NaOH and extract with DCM.

  • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude carboxylic acid by chromatography or crystallization.

Method B: Reductive Cleavage to the Alcohol

This method yields the corresponding chiral primary alcohol.[17]

Materials:

  • N-Acyl-2-oxazolidinone adduct

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Lithium borohydride (B1222165) (LiBH₄)

  • Water

Procedure:

  • Dissolve the N-acyl-2-oxazolidinone adduct (1.0 eq) in anhydrous Et₂O or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add water (1.1 eq) followed by the dropwise addition of LiBH₄ (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M NaOH.

  • Extract the mixture with Et₂O or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.

Conclusion

2-Oxazolidinone chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereoselective means of constructing complex chiral molecules. Their successful application in the total synthesis of a diverse array of natural products underscores their importance in organic chemistry and drug discovery. The protocols and data presented herein offer a practical guide for researchers seeking to employ these powerful tools in their own synthetic endeavors.

References

Application

Methodology for Preparing N-Acyl Oxazolidinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals N-acyl oxazolidinones are invaluable chiral auxiliaries and key structural motifs in a variety of biologically active compounds. Their preparation is a fund...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl oxazolidinones are invaluable chiral auxiliaries and key structural motifs in a variety of biologically active compounds. Their preparation is a fundamental transformation in modern organic synthesis. This document provides detailed application notes and experimental protocols for several common and recently developed methodologies for the synthesis of N-acyl oxazolidinones.

Introduction

The N-acylation of oxazolidinones is a critical step in many asymmetric syntheses, enabling the stereocontrolled formation of carbon-carbon bonds. The choice of methodology for this transformation depends on several factors, including the nature of the acyl group, the scale of the reaction, and considerations for green chemistry. This guide outlines traditional and contemporary methods, providing detailed protocols and comparative data to aid in method selection and implementation.

Core Methodologies

Several reliable methods exist for the N-acylation of oxazolidinones. The most prominent approaches include the use of acyl chlorides with a strong base, coupling with carboxylic acids using activating agents, the use of milder acylating agents like acyl fluorides, and modern catalytic methods employing aldehydes.

Acylation using Acyl Chlorides and a Strong Base

This is a widely practiced and effective method for the N-acylation of oxazolidinones. The reaction proceeds via deprotonation of the oxazolidinone with a strong base, typically n-butyllithium (n-BuLi), to form a lithium salt, which then reacts with an acyl chloride.

  • Dissolve the oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq.) in hexanes dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Acylation using Acyl Fluorides and a Mild Base

A milder alternative to the use of acyl chlorides involves acyl fluorides, which are often more stable and less prone to side reactions. This method typically employs a non-nucleophilic organic base.[1][2]

  • To a solution of the oxazolidinone (1.0 eq.) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add a mild base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (iPr₂NEt) (1.0 eq.).[2]

  • Add the corresponding acid fluoride (B91410) (1.0-2.0 eq.) to the mixture.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-acyl oxazolidinone.[2]

Aerobic Oxidative N-Heterocyclic Carbene (NHC) Catalysis using Aldehydes

This modern and sustainable approach utilizes readily available aldehydes as the acylating agents, avoiding the need for pre-activated carboxylic acid derivatives.[3][4][5] The reaction is catalyzed by an N-heterocyclic carbene (NHC) and uses molecular oxygen from the air as the terminal oxidant.[3][5]

  • To a vial, add the oxazolidinone (0.5 mmol, 1.0 eq.), the aldehyde (0.75 mmol, 1.5 eq.), the NHC precatalyst (e.g., a triazolium salt, 0.1 mmol, 0.2 eq.), and electron transfer mediators (ETMs) such as iron(II) phthalocyanine (B1677752) and 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone.[3][5]

  • Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.10 mmol, 0.2 eq.), and the solvent (e.g., ethyl acetate).[3][5]

  • Stir the reaction mixture at room temperature, open to the atmosphere.

  • Monitor the reaction by ¹H NMR until completion.[3]

  • Purify the product directly by column chromatography.[3]

Quantitative Data Summary

The following table summarizes typical yields for the N-acylation of various oxazolidinones using different methodologies, providing a basis for comparison.

Methodology Acylating Agent Base Solvent Typical Yield (%) References
Acyl ChlorideVarious Acyl Chloridesn-BuLiTHFGood to Excellent[3]
Acyl FluorideVarious Acyl FluoridesiPr₂NEt or NEt₃CH₂Cl₂72 - 98[2]
NHC CatalysisVarious AldehydesDBUEthyl AcetateGood to Excellent[3][5]
Pivaloyl ChlorideArylacetic AcidsTriethylamineDichloromethane75 - 95[6]

Visualizing the Methodologies

General Reaction Scheme for N-Acyl Oxazolidinone Synthesis

G cluster_reactants Reactants cluster_product Product Oxazolidinone Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone N-Acylation Acylating_Agent Acylating Agent (Acyl Chloride, Acyl Fluoride, Aldehyde, etc.) Acylating_Agent->N_Acyl_Oxazolidinone Reagents Reagents (Base, Catalyst, etc.) Reagents->N_Acyl_Oxazolidinone

Caption: General reaction scheme for the N-acylation of oxazolidinones.

Experimental Workflow for NHC-Catalyzed N-Acylation

G Start Combine Reactants: Oxazolidinone, Aldehyde, NHC Precatalyst, ETMs, Base, Solvent Stir Stir at Room Temperature (Open to Air) Start->Stir Monitor Monitor Reaction (e.g., by NMR) Stir->Monitor Purify Purify Product (Column Chromatography) Monitor->Purify Reaction Complete Product N-Acyl Oxazolidinone Purify->Product

Caption: Workflow for aerobic oxidative NHC-catalyzed N-acylation.

Conclusion

The preparation of N-acyl oxazolidinones can be achieved through a variety of effective methods. The classical approach using acyl chlorides and a strong base remains a reliable option. For milder conditions and high yields, the use of acyl fluorides is an excellent choice.[1][2] For a more sustainable and atom-economical process, the aerobic oxidative NHC-catalyzed acylation with aldehydes presents a state-of-the-art alternative.[3][4] The selection of the optimal method will be guided by the specific requirements of the synthesis, including substrate compatibility, desired scale, and green chemistry principles. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of organic synthesis and drug development.

References

Method

Application Notes and Protocols for the Synthesis of Chiral Amines Using 2-Oxazolidinone Auxiliaries

For Researchers, Scientists, and Drug Development Professionals Introduction The stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules often dictates their pharmacological activity. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocenters with high fidelity. 2-Oxazolidinones, particularly the Evans auxiliaries, have emerged as powerful tools for the synthesis of a wide range of chiral molecules, including chiral amines.[1] This methodology relies on the temporary attachment of a chiral oxazolidinone to a prochiral substrate, which directs subsequent transformations in a highly diastereoselective manner. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product and can often be recovered for reuse.[1]

This document provides detailed application notes and experimental protocols for the synthesis of chiral amines using 2-oxazolidinone (B127357) auxiliaries. The typical workflow involves three key stages: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting N-acyl oxazolidinone, and subsequent cleavage and conversion to the target chiral amine.

General Workflow

The overall synthetic strategy for producing chiral amines using a 2-oxazolidinone auxiliary is depicted below. The choice of the specific oxazolidinone auxiliary, the acyl group, and the alkylating agent allows for the synthesis of a diverse array of chiral amine products.

General Workflow for Chiral Amine Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Conversion Acylation Acylation NAcyl N-Acyl Oxazolidinone Acylation->NAcyl Alkylation Diastereoselective Alkylation Alkylated Alkylated N-Acyl Oxazolidinone Alkylation->Alkylated Cleavage Cleavage to Carboxylic Acid/ Alcohol Intermediate Chiral Carboxylic Acid or Alcohol Cleavage->Intermediate Conversion Conversion to Chiral Amine End Chiral Amine Conversion->End Start Chiral 2-Oxazolidinone Start->Acylation NAcyl->Alkylation Alkylated->Cleavage Intermediate->Conversion Stereocontrol_Mechanism cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation Enolate N-Acyl Oxazolidinone + Base (e.g., NaHMDS) Chelate Rigid Chelated (Z)-Enolate Enolate->Chelate -78 °C Approach Electrophile (R-X) approaches Chelate->Approach Steric_Hindrance Steric hindrance from auxiliary substituent Approach->Steric_Hindrance Major_Product Major Diastereomer (Attack from less hindered face) Steric_Hindrance->Major_Product Favored Minor_Product Minor Diastereomer (Attack from more hindered face) Steric_Hindrance->Minor_Product Disfavored Conversion_Pathway Start Alkylated N-Acyl Oxazolidinone Cleavage_Acid Hydrolytic Cleavage (LiOH/H₂O₂) Start->Cleavage_Acid Cleavage_Alcohol Reductive Cleavage (LiBH₄) Start->Cleavage_Alcohol Acid Chiral Carboxylic Acid Cleavage_Acid->Acid Alcohol Chiral Alcohol Cleavage_Alcohol->Alcohol Curtius Curtius Rearrangement Acid->Curtius Mesylate_Azide Mesylation, Azidation, Reduction Alcohol->Mesylate_Azide End Chiral Amine Curtius->End Mesylate_Azide->End

References

Application

Practical Application of 2-Oxazolidinone in Drug Discovery: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals. Introduction The 2-oxazolidinone (B127357) scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility as both a ch...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-oxazolidinone (B127357) scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility as both a chiral auxiliary in asymmetric synthesis and a crucial pharmacophore in a clinically significant class of antibiotics.[1][2][3] This document provides detailed application notes and experimental protocols to highlight the practical utility of 2-oxazolidinones in drug discovery, with a focus on their antibacterial applications and their role in stereocontrolled synthesis.

Application 1: 2-Oxazolidinone as a Pharmacophore in Antibacterial Agents

The 2-oxazolidinone ring is the defining feature of a class of synthetic antibiotics effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6] Linezolid, the first FDA-approved drug in this class, paved the way for the development of subsequent analogs with improved properties.[1][5]

Mechanism of Action

Oxazolidinone antibiotics exert their bacteriostatic (and in some cases, bactericidal) effect by inhibiting bacterial protein synthesis at a very early stage.[7][8][9] Unlike many other protein synthesis inhibitors that block peptide elongation, oxazolidinones prevent the formation of the functional 70S initiation complex.[7][8][10][11][12] They bind to the 23S rRNA of the 50S ribosomal subunit, a unique binding site that contributes to their lack of cross-resistance with other antibiotic classes.[4][5][6][10]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_factors Translation Initiation 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis mRNA mRNA mRNA->70S_complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_complex Oxazolidinone_Drug 2-Oxazolidinone Antibiotic Oxazolidinone_Drug->50S_subunit Binds to 23S rRNA of 50S subunit Inhibition->70S_complex Prevents formation

Mechanism of action of 2-oxazolidinone antibiotics.

Marketed and Investigational Oxazolidinone Antibiotics

Several oxazolidinone antibiotics have been developed, with Linezolid and Tedizolid (B1663884) being the most prominent approved drugs. Others, like Radezolid (B1680497) and Eperezolid, have been investigated in clinical trials.[4][6][13]

Table 1: In Vitro Activity of Oxazolidinone Antibiotics (MIC in µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)S. pneumoniaeE. faecalis (VSE)E. faecium (VRE)
Linezolid 0.5 - 4[10]0.5 - 4[10]0.5 - 2[14]1 - 4[10]1 - 4[10]
Tedizolid 0.12 - 0.25[15]0.12 - 0.5[15][16]0.12 - 0.250.25 - 0.50.25 - 1
Radezolid ≤0.125 - 0.5[17]≤0.125 - 0.5[17]0.12 - 0.50.25 - 10.25 - 1

Note: MIC values can vary based on testing methodology and specific strains.

Table 2: Pharmacokinetic Parameters of Oral Linezolid and Tedizolid

ParameterLinezolid (600 mg)Tedizolid (200 mg)
Bioavailability ~100%[12]~91%[18]
Tmax (hours) 1 - 2[19]~3[18]
Half-life (hours) 4.5 - 5.5[19]~12
Protein Binding ~31%~70-90%[15][16]
Metabolism Oxidation of morpholine (B109124) ring[7]Prodrug hydrolyzed to active tedizolid[18]
Excretion Primarily renalPrimarily fecal (82%), some renal (18%)[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a 2-oxazolidinone derivative against a bacterial strain, following established methodologies.[20][21][22]

Materials:

  • Test 2-oxazolidinone compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the bacterial strain and inoculate into a tube of sterile broth. b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the test compound stock solution (appropriately diluted to twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[22] This can be determined visually or by reading the optical density at 600 nm using a microplate reader.

Application 2: 2-Oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure 2-oxazolidinones, often referred to as Evans' auxiliaries, are powerful tools for stereoselective synthesis, particularly in asymmetric aldol (B89426), alkylation, and Diels-Alder reactions.[23][24][25][26] They allow for the reliable and predictable formation of a desired stereoisomer, which is critical in the synthesis of complex chiral molecules, including many pharmaceuticals.[24][25]

Asymmetric_Aldol_Workflow Start Start: Chiral 2-Oxazolidinone Acylation 1. Acylation (e.g., with Propionyl Chloride) Start->Acylation Enolate_Formation 2. Diastereoselective Enolate Formation (e.g., Bu2BOTf, DIPEA) Acylation->Enolate_Formation Aldol_Addition 3. Aldol Addition with Aldehyde Enolate_Formation->Aldol_Addition Adduct Diastereomerically Enriched Aldol Adduct Aldol_Addition->Adduct Cleavage 4. Auxiliary Cleavage (e.g., LiOH, H2O2) Adduct->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage->Auxiliary_Recovery

Workflow for an Evans' asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction Using an Evans' Oxazolidinone Auxiliary

Materials:

Procedure:

  • Enolate Formation: a. Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C. c. Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).[27] d. Stir the mixture at 0°C for 30-60 minutes to ensure complete enolization.

  • Aldol Addition: a. Cool the reaction mixture to -78°C (dry ice/acetone bath). b. Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous DCM, dropwise. c. Stir the reaction at -78°C for 2-3 hours, then allow it to warm to 0°C over 1 hour.[27] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide at 0°C. Stir vigorously for 1 hour.[27] b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous MgSO₄. d. Filter and concentrate the solution under reduced pressure. e. Purify the crude aldol adduct by flash column chromatography on silica gel. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions. For example, to obtain the corresponding β-hydroxy methyl ester, the adduct can be treated with sodium methoxide (B1231860) in methanol.[27]

Logical Relationships: Structure-Activity Relationship (SAR) of Oxazolidinone Antibiotics

The antibacterial activity of 2-oxazolidinone derivatives is highly dependent on the substituents at various positions of the core structure. Understanding these SARs is crucial for the design of new analogs with improved potency, spectrum, and safety profiles.

Oxazolidinone_SAR Oxazolidinone_Core 2-Oxazolidinone Core N-Aryl Ring (B-Ring) C5-Side Chain A-Ring Modifications N_Aryl_Ring N-Aryl Ring (B-Ring) - Essential for activity - Meta-fluoro substitution increases activity - Para-substitution can expand spectrum Oxazolidinone_Core:f1->N_Aryl_Ring C5_Side_Chain C5-Side Chain - (S)-configuration is crucial - Acetamidomethyl group is common - Modifications impact potency and resistance profile (e.g., Tedizolid's hydroxymethyl group) Oxazolidinone_Core:f2->C5_Side_Chain A_Ring_Mod A-Ring Modifications - Phosphate prodrug approach (Tedizolid) improves solubility Oxazolidinone_Core:f3->A_Ring_Mod

Key structure-activity relationships of 2-oxazolidinone antibiotics.

Conclusion

The 2-oxazolidinone scaffold remains a highly valuable motif in drug discovery. Its application as a pharmacophore has led to a vital class of antibiotics for treating serious Gram-positive infections. Simultaneously, its role as a chiral auxiliary continues to be indispensable for the asymmetric synthesis of complex molecules. The protocols and data presented herein provide a practical foundation for researchers and scientists working with this versatile chemical entity.

References

Method

Scalable Synthesis of 2-Oxazolidinone Derivatives for Pharmaceutical Applications

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction 2-Oxazolidinones are a critical class of heterocyclic compounds in the pharmaceutical industry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxazolidinones are a critical class of heterocyclic compounds in the pharmaceutical industry. They serve as the core structural motif in important antibacterial agents, most notably Linezolid, the first clinically approved oxazolidinone antibiotic.[1] This class of antibiotics is effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), through a unique mechanism of inhibiting the initiation of bacterial protein synthesis.[1] Beyond their role as active pharmaceutical ingredients (APIs), chiral 2-oxazolidinones, famously known as Evans auxiliaries, are indispensable tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, a vital process in modern drug discovery.[2]

The growing demand for oxazolidinone-based pharmaceuticals necessitates the development of scalable, efficient, and economically viable synthetic routes. This document provides detailed application notes and protocols for three distinct and scalable methods for the synthesis of 2-oxazolidinone (B127357) derivatives, tailored for researchers and professionals in drug development. The presented methodologies include a modern continuous flow synthesis of Linezolid, a convergent synthesis from epoxides and isocyanates, and a robust, scalable synthesis of a key Evans chiral auxiliary from a readily available amino acid.

Comparative Data of Scalable Synthesis Methods

The following table summarizes the key quantitative data for the three distinct scalable synthesis methods for 2-oxazolidinone derivatives detailed in this document. This allows for a direct comparison of their efficiency, throughput, and overall viability for pharmaceutical manufacturing.

Parameter Method 1: Continuous Flow Synthesis of Linezolid Method 2: Synthesis from Epoxide and Isocyanate Method 3: One-Pot Synthesis of (S)-4-benzyl-2-oxazolidinone
Key Product Linezolid3,5-disubstituted 2-oxazolidinones(S)-4-benzyl-2-oxazolidinone
Starting Materials (+)-Epichlorohydrin, 3,4-Difluoronitrobenzene (B149031), Morpholine (B109124)Phenyl glycidyl (B131873) ether, Phenyl isocyanateL-Phenylalanine
Overall Yield 73%[3][4]Up to 92%[5]Excellent (quantitative for the first step)[6]
Reaction Time 27 minutes total residence time[3][4]12 hours[5]Not specified, but described as a rapid one-pot process
Throughput 816 mg/h[3][4]Batch process, scalable to gram scaleScalable to gram scale[6]
Key Advantages High throughput, automation, improved safety for handling reactive intermediates[3][4]High convergency, atom economy, good to high yields[5]Economically viable, solvent-free cyclization, readily available starting material[6]
Scalability Inherently scalable by designDemonstrated on a laboratory scale with potential for industrial scale-upDesigned for economic, large-scale production[6]

Experimental Protocols

Method 1: Continuous Flow Synthesis of the Antibiotic Linezolid

This protocol outlines a seven-step continuous flow synthesis of Linezolid, a crucial oxazolidinone antibiotic. The process is designed for high throughput and avoids the isolation of intermediates, enhancing safety and efficiency.[3][4]

Materials:

  • (+)-Epichlorohydrin

  • Acetonitrile (B52724)

  • Boron trifluoride dibutyl etherate (BF₃·OBu₂)

  • 3,4-Difluoronitrobenzene

  • Morpholine

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF)

  • Acetic anhydride

  • Aqueous sodium bicarbonate solution

Equipment:

  • Multiple syringe pumps

  • PFA tubing reactors of varying lengths and diameters

  • Temperature-controlled reactor coils (heated and chilled)

  • Back pressure regulators

  • Inline static mixers

  • Gas-liquid separator

  • Packed-bed reactor with Pd/C catalyst

Protocol:

The continuous flow synthesis is organized into three main zones:

Zone 1: Epoxide Formation

  • Step 1-3: Amide and Epoxide Formation:

    • A solution of (+)-epichlorohydrin in acetonitrile is continuously pumped and mixed with a solution of boron trifluoride dibutyl etherate in acetonitrile.

    • The stream then merges with a solution of acetonitrile and water.

    • This mixture flows through a series of temperature-controlled reactor coils to facilitate the Ritter-type reaction and subsequent ring closure to form the key epoxide intermediate.

Zone 2: Aniline (B41778) Derivative Synthesis

  • Step 4-5: Aromatic Substitution and Reduction:

    • A solution of 3,4-difluoronitrobenzene in DMF is mixed with a solution of morpholine in DMF.

    • The mixture passes through a heated reactor to drive the nucleophilic aromatic substitution (SNA) reaction.

    • The resulting nitro-intermediate stream is then passed through a packed-bed reactor containing Pd/C catalyst under a continuous flow of hydrogen gas to reduce the nitro group to the corresponding aniline derivative.

Zone 3: Convergence and Final Product Formation

  • Step 6-7: Coupling, Cyclization, and Acylation:

    • The aniline derivative stream from Zone 2 is cooled and mixed with a solution of n-BuLi in hexanes/THF.

    • This is then merged with the epoxide stream from Zone 1. The combined stream flows through a reactor coil to facilitate the coupling reaction.

    • The resulting intermediate is then treated with a continuous stream of n-BuLi to induce cyclization to the oxazolidinone ring.

    • Finally, the stream is mixed with a solution of acetic anhydride, followed by quenching with an aqueous sodium bicarbonate solution.

    • The final product, Linezolid, is collected after passing through a back-pressure regulator.

Purification:

The collected crude Linezolid can be purified by standard crystallization techniques.

Method 2: Scalable Synthesis of 2-Oxazolidinones from Epoxides and Isocyanates

This protocol describes a highly convergent and atom-economical synthesis of 3,5-disubstituted 2-oxazolidinones using a bifunctional phase-transfer catalyst.[5]

Materials:

  • Phenyl glycidyl ether (1.0 equiv.)

  • Phenyl isocyanate (1.05 equiv.)

  • Bifunctional phase-transfer catalyst (e.g., a urea-containing tetraalkylammonium bromide, 2.5 mol%)

  • Chlorobenzene (B131634) (PhCl)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Protocol:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add phenyl glycidyl ether (1.0 equiv.), the bifunctional phase-transfer catalyst (2.5 mol%), and chlorobenzene as the solvent.

  • Reaction Execution:

    • Heat the mixture to 100 °C with vigorous stirring.

    • Slowly add phenyl isocyanate (1.05 equiv.) to the reaction mixture.

    • Maintain the reaction at 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization:

    • The purified 2-oxazolidinone derivative can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.

Method 3: One-Pot Synthesis of (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

This protocol details an economically viable and scalable one-pot synthesis of the widely used Evans chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, from L-phenylalanine.[6]

Materials:

Equipment:

  • Large reaction vessel with a mechanical stirrer and cooling capabilities

  • Addition funnel

  • Heating mantle

  • Filtration apparatus

Protocol:

Step 1: Reduction of L-Phenylalanine to Phenylalaninol

  • Esterification:

    • Suspend L-phenylalanine in methanol in a large reaction vessel and cool the mixture.

    • Slowly add thionyl chloride while maintaining a low temperature to form the methyl ester in situ.

  • Reduction:

    • To the same pot, carefully add sodium borohydride portion-wise to reduce the methyl ester to (S)-phenylalaninol. The product will precipitate out of the solution.

  • Isolation:

    • Isolate the crude (S)-phenylalaninol by filtration and wash with cold methanol. This crude product is used directly in the next step without further purification.

Step 2: Cyclization to (S)-4-benzyl-2-oxazolidinone

  • Reaction Setup:

    • In a suitable reaction vessel, mix the crude (S)-phenylalaninol with diethyl carbonate and potassium carbonate. This step is performed without any additional solvent.

  • Reaction Execution:

    • Heat the heterogeneous mixture. As the reaction progresses, the mixture will become homogeneous, and the desired product will start to form.

    • Continue heating until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • The excess diethyl carbonate and methanol formed during the reaction can be removed by distillation for recycling.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-4-benzyl-2-oxazolidinone.

Visualizations of Synthetic Workflows

G cluster_zone1 Zone 1: Epoxide Formation cluster_zone2 Zone 2: Aniline Synthesis cluster_zone3 Zone 3: Convergence & Final Product start1 (+)-Epichlorohydrin reagent1 Acetonitrile, BF3·OBu2 process1 Ritter-type Reaction & Ring Closure reagent1->process1 intermediate1 Key Epoxide Intermediate process1->intermediate1 process4 Coupling intermediate1->process4 start2 3,4-Difluoronitrobenzene reagent2 DMF start3 Morpholine process2 SNAr Reaction reagent2->process2 intermediate2 Nitro Intermediate process2->intermediate2 reagent3 H2, Pd/C process3 Nitro Reduction reagent3->process3 intermediate3 Aniline Derivative process3->intermediate3 intermediate3->process4 reagent4 n-BuLi reagent4->process4 intermediate4 Coupled Intermediate process4->intermediate4 reagent5 n-BuLi process5 Cyclization reagent5->process5 intermediate5 Oxazolidinone Core process5->intermediate5 reagent6 Acetic Anhydride process6 Acylation reagent6->process6 final_product Linezolid process6->final_product

Caption: Continuous flow synthesis of Linezolid.

G start1 Epoxide reaction [3+2] Cycloaddition start1->reaction start2 Isocyanate start2->reaction catalyst Bifunctional Phase-Transfer Catalyst catalyst->reaction solvent Chlorobenzene, 100 °C, 12h solvent->reaction product 3,5-Disubstituted 2-Oxazolidinone reaction->product

Caption: Synthesis from epoxides and isocyanates.

G cluster_one_pot One-Pot Process cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization (Solvent-Free) start L-Amino Acid process1 Esterification & Reduction start->process1 reagent1 1. Thionyl Chloride, Methanol 2. Sodium Borohydride reagent1->process1 intermediate Crude Amino Alcohol process1->intermediate process2 Cyclization intermediate->process2 reagent2 Diethyl Carbonate, K2CO3, Heat reagent2->process2 product Chiral 2-Oxazolidinone (Evans Auxiliary) process2->product

Caption: One-pot synthesis of an Evans auxiliary.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting low diastereoselectivity in Evans aldol reactions

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low diastereoselectivity and other issues with Evans aldol (B89426) reactions. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low diastereoselectivity and other issues with Evans aldol (B89426) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low diastereoselectivity in an Evans aldol reaction?

A1: The most common cause of low diastereoselectivity is the incorrect formation of the Z-enolate. The Evans aldol reaction's high stereocontrol relies on the selective formation of the Z-boron enolate, which then proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state.[1][2] Factors that disrupt this process, such as the choice of base, Lewis acid, or reaction temperature, can lead to the formation of the E-enolate or a less organized transition state, resulting in a mixture of diastereomers.[3]

Q2: How does the choice of Lewis acid affect the diastereoselectivity?

A2: The choice of Lewis acid is critical for achieving high diastereoselectivity. Dibutylboron triflate (Bu₂BOTf) is the most common and effective Lewis acid for promoting the formation of the Z-enolate, which leads to the desired syn-aldol product.[1][2] Other Lewis acids, such as titanium tetrachloride (TiCl₄) or tin(II) triflate (Sn(OTf)₂), can lead to different enolate geometries and, consequently, different stereochemical outcomes.[3] Switching to a magnesium-based Lewis acid can even favor the formation of the anti-diastereomer, likely through a boat-like transition state.[4]

Q3: Can the solvent impact the outcome of the reaction?

A3: Yes, the solvent can influence enolate geometry. Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or diethyl ether (Et₂O) are typically used. The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the tightness of the transition state. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) to a reaction with lithium enolates is known to favor the E-enolate.[3]

Q4: Why am I observing the "non-Evans syn" or "anti" aldol product?

A4: The formation of unexpected stereoisomers can be due to several factors. The "non-Evans syn" product can arise if the aldehyde attacks the enolate from the more sterically hindered face of the chiral auxiliary.[2] The formation of anti-aldol products is less common with boron enolates but can be promoted by using different Lewis acids (e.g., magnesium halides) or by employing a different chiral auxiliary, such as a thiazolidinethione, which can favor the E-enolate.[4][5]

Q5: My reaction is sluggish or does not go to completion. What are the possible reasons?

A5: Incomplete reactions can be due to several factors:

  • Insufficiently dried reagents or glassware: Moisture will quench the enolate. Ensure all reagents and glassware are scrupulously dried.

  • Inactive reagents: The Lewis acid or base may have degraded. Use freshly opened or properly stored reagents.

  • Steric hindrance: Highly hindered aldehydes or N-acyl oxazolidinones may react slowly. Longer reaction times or a slight increase in temperature (e.g., from -78 °C to -40 °C) after the initial addition may be necessary, but this can also negatively impact diastereoselectivity.

  • Poor enolate formation: The base may not be strong enough or may be sterically hindered, preventing complete deprotonation.

Q6: I am having trouble removing the chiral auxiliary. What are the best methods?

A6: The chiral auxiliary can be removed under various conditions to yield different functional groups. Common methods include:

Troubleshooting Guide: Low Diastereoselectivity

This guide provides a systematic approach to troubleshooting low diastereoselectivity in your Evans aldol reaction.

Symptom Potential Cause Recommended Action Expected Outcome
Low Diastereomeric Ratio (d.r.) Incorrect Enolate Geometry (Formation of E-enolate) Ensure the use of dibutylboron triflate (Bu₂BOTf) as the Lewis acid and a tertiary amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).Preferential formation of the Z-enolate, leading to the syn-aldol product.
Suboptimal Reaction Temperature Maintain a low temperature (typically -78 °C) during enolate formation and aldehyde addition.[7]Maximized stereocontrol and increased diastereoselectivity.
Presence of Protic Impurities Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Prevention of enolate quenching and side reactions that can lower selectivity.
Formation of the Wrong Diastereomer (e.g., anti-product) Incorrect Lewis Acid For the classic Evans syn-product, use a boron-based Lewis acid. If the anti-product is desired, consider using a magnesium-based Lewis acid.[4]Formation of the desired stereoisomer.
Chiral Auxiliary Influence Verify the stereochemistry of your chiral auxiliary. Different auxiliaries can lead to different stereochemical outcomes.Predictable and reproducible stereochemical control.
Low Yield of Aldol Adduct Incomplete Enolization Use a sufficient excess of the amine base (e.g., 1.1-1.2 equivalents). Ensure the base is not sterically hindered to the point of preventing deprotonation.Complete formation of the boron enolate, leading to higher conversion.
Retro-Aldol Reaction Work up the reaction at low temperatures and avoid strongly basic conditions during purification if the aldol adduct is unstable.Preservation of the desired aldol product.
Side Reactions (e.g., Dehydration) Ensure the workup is performed promptly and under neutral or slightly acidic conditions. Avoid excessive heating.Minimized formation of α,β-unsaturated byproducts.

Quantitative Data on Diastereoselectivity

The diastereomeric ratio (d.r.) in Evans aldol reactions is highly dependent on the substrates and reaction conditions. The following table summarizes typical results for the reaction of various N-propionyl oxazolidinones with different aldehydes using Bu₂BOTf and an amine base.

Chiral Auxiliary Substituent (R) Aldehyde Diastereomeric Ratio (syn:anti) Reference
i-PrPhCHO>99:<1[3]
i-Pri-PrCHO>99:<1[3]
BnPhCHO97:3[3]
Bni-PrCHO98:2[3]
t-BuPhCHO>99:<1[3]
t-Bui-PrCHO>97:3[3]

Experimental Protocols

Standard Protocol for Evans syn-Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate, followed by the dropwise addition of the amine base.

  • Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.

  • Quench the reaction by adding methanol, followed by a mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Chiral Auxiliary Removal (Conversion to Methyl Ester)

1. Materials:

  • Evans aldol adduct

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Acetic acid

2. Procedure:

  • Dissolve the aldol adduct in anhydrous methanol and cool to 0 °C.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at 0 °C, allowing it to warm to room temperature until completion (monitored by TLC).

  • Neutralize the reaction with acetic acid.

  • Concentrate the mixture and purify by column chromatography to isolate the β-hydroxy methyl ester and recover the chiral auxiliary.[7]

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_enolization Enolization cluster_aldol Aldol Addition cluster_workup Workup & Purification start Flame-dry glassware under inert atmosphere add_reagents Add N-acyl oxazolidinone and anhydrous CH₂Cl₂ start->add_reagents cool_down Cool to -78 °C add_reagents->cool_down add_lewis_acid Add Bu₂BOTf cool_down->add_lewis_acid add_base Add amine base (e.g., Et₃N) add_lewis_acid->add_base stir_enolate Stir for 30 min at -78 °C add_base->stir_enolate add_aldehyde Add aldehyde stir_enolate->add_aldehyde stir_reaction Stir at -78 °C, then warm to 0 °C add_aldehyde->stir_reaction quench Quench with MeOH, NaHCO₃, H₂O₂ stir_reaction->quench extract Extract with CH₂Cl₂ quench->extract purify Purify by column chromatography extract->purify end Isolated Aldol Adduct purify->end

Caption: General experimental workflow for the Evans aldol reaction.

Troubleshooting Logic for Low Diastereoselectivity

G start Low Diastereoselectivity Observed q1 Are you using Bu₂BOTf and an amine base? start->q1 a1_no Switch to Bu₂BOTf and Et₃N or DIPEA q1->a1_no No q2 Is the reaction temperature maintained at -78 °C? q1->q2 Yes a1_no->q2 a2_no Improve temperature control (e.g., use a cryostat) q2->a2_no No q3 Are all reagents and glassware anhydrous? q2->q3 Yes a2_no->q3 a3_no Thoroughly dry all materials and use fresh, anhydrous reagents q3->a3_no No q4 Is the correct stereoisomer of the chiral auxiliary being used? q3->q4 Yes a3_no->q4 a4_no Verify the source and stereochemistry of the auxiliary q4->a4_no No end High Diastereoselectivity Achieved q4->end Yes a4_no->end

Caption: Troubleshooting decision tree for low diastereoselectivity.

Zimmerman-Traxler Transition State Model

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

References

Optimization

Technical Support Center: 2-Oxazolidinone Mediated Alkylations

Welcome to the technical support center for 2-oxazolidinone (B127357) mediated alkylations, a cornerstone of modern asymmetric synthesis. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-oxazolidinone (B127357) mediated alkylations, a cornerstone of modern asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this powerful methodology. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the yield and diastereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using 2-oxazolidinone as a chiral auxiliary?

A1: 2-Oxazolidinones, often referred to as Evans auxiliaries, are chiral molecules that can be temporarily attached to a prochiral substrate.[1] Once attached, the steric bulk of the auxiliary directs the approach of an incoming electrophile to one face of the enolate, leading to a highly diastereoselective bond formation.[1] After the desired stereocenter is set, the auxiliary can be cleaved and recycled.[2]

Q2: Which Evans auxiliary should I choose for my synthesis?

Q3: What are the key steps in a typical 2-oxazolidinone mediated alkylation sequence?

A3: The sequence involves three main steps:

  • N-Acylation: The chiral auxiliary is acylated with an acyl halide or anhydride (B1165640) to form the N-acyl oxazolidinone.[3]

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base to form a chiral enolate, which is then reacted with an electrophile.[4]

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired chiral carboxylic acid, alcohol, or other functional group.[2]

Q4: How can I monitor the progress of the alkylation reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting N-acyl oxazolidinone is typically more polar than the alkylated product. A co-spot of the starting material and the reaction mixture can help in determining the consumption of the starting material. It is advisable to quench a small aliquot of the reaction mixture before running the TLC.

Troubleshooting Guide

Low or No Product Yield

Problem: After the reaction and work-up, I have a low yield of my desired alkylated product.

Possible Cause Suggested Solution
Incomplete Deprotonation Ensure your base is of high quality and accurately titrated. Use a sufficient excess of the base (typically 1.1-1.2 equivalents). Consider switching to a stronger base if you are using a weaker one.
Poor Electrophile Reactivity Less reactive electrophiles may require harsher conditions or activation. For alkyl halides, the reactivity order is I > Br > Cl. For unreactive electrophiles, consider converting them to a more reactive form (e.g., a triflate).
Side Reactions The enolate can participate in side reactions such as self-condensation or reaction with the solvent. Ensure the reaction is carried out at a sufficiently low temperature (-78 °C is common) and under an inert atmosphere.
Decomposition of Starting Material or Product Some substrates or products may be unstable under the reaction conditions. Minimize reaction time and ensure the work-up is performed promptly.
Poor Diastereoselectivity

Problem: The reaction works, but the diastereomeric ratio (d.r.) of the product is low.

Possible Cause Suggested Solution
Incorrect Enolate Geometry The formation of the Z-enolate is crucial for high diastereoselectivity.[5] This is typically favored with lithium or sodium bases in THF. Ensure your deprotonation conditions are appropriate.
Reaction Temperature Too High Diastereoselectivity is often temperature-dependent.[6] Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and alkylation.
Epimerization The product can epimerize if the reaction is allowed to warm for too long or if the work-up is not performed carefully. Quench the reaction at low temperature and avoid prolonged exposure to basic or acidic conditions during work-up.
Solvent Effects The choice of solvent can influence the stereochemical outcome.[7] THF is the most common and generally reliable solvent. Toluene in the presence of diamines like TMEDA has also been shown to be effective.[8][9]

Quantitative Data Summary

The choice of base and solvent can significantly impact the yield and diastereoselectivity of the alkylation. The following tables summarize reported data for the alkylation of a propionyl-substituted Evans auxiliary.

Table 1: Effect of Base on Alkylation Yield and Diastereoselectivity

Base Electrophile Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
LDABenzyl Bromide099>99:1
NaN(TMS)₂Methyl Iodide-789191:9
n-BuLiPropionyl Chloride-7880-90Not specified

Data compiled from various sources.[5]

Table 2: Solvent Effects on Quaternization of an Evans Enolate

Solvent System Yield (%) Diastereomeric Ratio (d.r.)
THF<5Not applicable
TMEDA/Toluene5411:1

This table illustrates the significant impact of the solvent on a more challenging quaternization reaction.[8]

Experimental Protocols

Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes a common method for acylating the chiral auxiliary using an acid chloride.

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Alkylation with NaN(TMS)₂

This protocol is adapted from a procedure using sodium bis(trimethylsilyl)amide, which often gives excellent results.[3]

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 equiv., as a solution in THF) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2-1.5 equiv.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary with LiOH/H₂O₂

This is a standard procedure for hydrolyzing the auxiliary to obtain the corresponding carboxylic acid.[10][11]

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) dropwise.

  • Add an aqueous solution of lithium hydroxide (B78521) (2.0 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) or sodium bisulfite until a negative result is obtained with peroxide test strips.

  • Remove the THF under reduced pressure.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the acidic aqueous layer with an organic solvent to isolate the carboxylic acid product.

  • Dry the organic layers containing the product, filter, and concentrate to yield the final product.

Visualized Workflows

The following diagrams illustrate key decision-making processes in troubleshooting and executing 2-oxazolidinone mediated alkylations.

Troubleshooting_Yield start Low or No Product Yield check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_electrophile Evaluate Electrophile Reactivity start->check_electrophile check_side_reactions Consider Side Reactions start->check_side_reactions sub_deprotonation Incomplete Deprotonation? check_deprotonation->sub_deprotonation sub_electrophile Unreactive Electrophile? check_electrophile->sub_electrophile sub_side_reactions Evidence of Side Products? check_side_reactions->sub_side_reactions solution_base Use fresh/titrated base Increase equivalents Switch to stronger base sub_deprotonation->solution_base Yes solution_electrophile Use more reactive halide (I > Br) Convert to triflate Increase temperature (with caution) sub_electrophile->solution_electrophile Yes solution_side_reactions Maintain low temperature (-78°C) Ensure inert atmosphere Use fresh, dry solvent sub_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting guide for low product yield.

Diastereoselectivity_Workflow start Poor Diastereoselectivity check_temp Verify Reaction Temperature start->check_temp check_enolate Assess Enolate Formation start->check_enolate check_workup Review Work-up Procedure start->check_workup sub_temp Was temperature kept low (-78°C)? check_temp->sub_temp sub_enolate Are conditions optimal for Z-enolate? check_enolate->sub_enolate sub_workup Was epimerization possible? check_workup->sub_workup solution_temp Improve temperature control Use insulated bath sub_temp->solution_temp No solution_enolate Use Li or Na bases in THF Ensure complete deprotonation sub_enolate->solution_enolate No solution_workup Quench at low temperature Avoid prolonged exposure to acid/base sub_workup->solution_workup Yes

Caption: Decision tree for improving diastereoselectivity.

Reaction_Sequence acylation N-Acylation (Auxiliary + Acyl Halide) deprotonation Deprotonation (Strong Base, -78°C) acylation->deprotonation Forms N-Acyl Oxazolidinone alkylation Alkylation (Electrophile, -78°C) deprotonation->alkylation Generates Chiral Enolate cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) alkylation->cleavage Forms Diastereomeric Product product Final Chiral Product cleavage->product

Caption: General workflow for Evans alkylation.

References

Troubleshooting

Technical Support Center: Optimizing Cleavage of 2-Oxazolidinone Auxiliaries

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cleavage of 2-oxazolidinone (B127357) chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving 2-oxazolidinone auxiliaries?

A1: The most prevalent methods for cleaving the N-acyl bond of 2-oxazolidinone auxiliaries fall into three main categories:

  • Hydrolysis to the carboxylic acid: This is typically achieved using lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂).[1][2]

  • Reductive cleavage to the alcohol: This method commonly employs reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1][2]

  • Conversion to esters (Transesterification): This can be accomplished using alkoxides, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) to yield methyl esters, or by using Lewis acid-promoted methods.[1][3] Other reagents like lithium benzyloxide (LiOBn) can be used to form benzyl (B1604629) esters.[1][4]

Q2: How can the chiral auxiliary be recovered after cleavage?

A2: A key advantage of using 2-oxazolidinone auxiliaries is the ability to recover and recycle the often-expensive chiral auxiliary.[1] For hydrolytic and reductive cleavage reactions, the auxiliary can typically be separated from the product through extraction and/or chromatography after the reaction workup.[1]

Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it important?

A3: Understanding the cleavage pathway is critical for obtaining the desired product and recovering the auxiliary.

  • Exocyclic cleavage is the desired pathway where the N-acyl bond is broken, releasing your product and leaving the oxazolidinone ring of the auxiliary intact for recovery.[1][4]

  • Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, typically at the carbamate (B1207046) carbonyl.[1][4] This leads to byproducts and the loss of the recoverable auxiliary. The choice of nucleophile and reaction conditions is crucial to favor exocyclic cleavage.[1]

Q4: Are there any significant safety concerns with the LiOH/H₂O₂ cleavage method?

A4: Yes, the reaction between LiOH and H₂O₂ can lead to the decomposition of an intermediate peracid, which results in the evolution of oxygen gas.[1][5][6][7][8] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel, especially in the presence of organic solvents. It is crucial to ensure proper venting of the reaction vessel and to perform the reaction in a well-ventilated fume hood.[1][7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1]
Incorrect Reagent Stoichiometry Ensure the correct equivalents of reagents are used. For the LiOH/H₂O₂ method, a molar excess of both reagents is generally required.[1]
Product Degradation Some products may be sensitive to the reaction conditions. For basic conditions, performing the reaction at low temperatures (e.g., 0 °C) can minimize side reactions like epimerization.[1] For substrates with sensitive functional groups, consider a milder cleavage method.

Problem 2: Formation of Significant Impurities

Potential Cause Troubleshooting & Optimization
Formation of Hydroxyamide Impurity (with LiOH/H₂O₂) This common side reaction arises from the attack of hydroxide at the carbamate carbonyl instead of the desired amide carbonyl.[2][5] Optimizing reaction conditions, such as lowering the temperature and adjusting the LiOH to H₂O₂ ratio, can help minimize this impurity.[1][5] Using THF as the solvent has been shown to give optimal selectivity for the desired acid.[5]
Co-elution of Product and Recovered Auxiliary The product and the chiral auxiliary may have similar polarities, making chromatographic separation difficult. Optimize the solvent system for column chromatography to improve separation. In some cases, derivatizing the product (e.g., esterifying a carboxylic acid) can alter its polarity and facilitate purification.[1]
Presence of Emulsions During Workup The workup of these reactions can sometimes lead to the formation of stable emulsions. To break the emulsion, try adding brine or filtering the mixture through a pad of Celite®.[1]

Data Presentation: Comparison of Common Cleavage Conditions

Cleavage Method Reagents Typical Solvent Temperature (°C) Reaction Time (h) Product Key Considerations
Hydrolytic LiOH, H₂O₂THF/H₂O0 to RT1 - 6Carboxylic AcidPotential for hydroxyamide impurity and O₂ evolution.[1][5][6]
Reductive LiBH₄THF or Ether0 to RT1 - 4AlcoholGenerally clean, but requires an inert atmosphere.
Reductive LiAlH₄THF or Ether-78 to 01 - 3AlcoholMore reactive than LiBH₄; requires careful handling.[1]
Transesterification NaOMeMethanol0 to RT1 - 5Methyl EsterUseful for direct conversion to esters.
Transesterification LiOBnTHF0 to RT2 - 6Benzyl EsterGood for installing a readily cleavable benzyl group.[1][4]
Lewis Acid-Promoted Transesterification MgBr₂, Sc(OTf)₃Methanol or Benzyl AlcoholRT1 - 24Corresponding EsterMild conditions that can suppress epimerization.[3]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage with LiOH/H₂O₂ to Yield a Carboxylic Acid
  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[1]

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce excess peroxide.[1]

  • Workup: Adjust the pH of the solution to be acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[1]

Protocol 2: Reductive Cleavage with LiBH₄ to Yield a Primary Alcohol
  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of lithium borohydride (LiBH₄, ~2-4 equiv) in THF.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[1]

  • Workup: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[1]

Visualizations

Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Method cluster_product Product cluster_workup Workup & Purification cluster_final Final Products N-Acyl Oxazolidinone N-Acyl Oxazolidinone Hydrolytic Hydrolytic (LiOH/H₂O₂) N-Acyl Oxazolidinone->Hydrolytic Reductive Reductive (LiBH₄ or LiAlH₄) N-Acyl Oxazolidinone->Reductive Transesterification Transesterification (NaOMe, LiOBn, etc.) N-Acyl Oxazolidinone->Transesterification Acid Carboxylic Acid Hydrolytic->Acid Alcohol Alcohol Reductive->Alcohol Ester Ester Transesterification->Ester Workup Aqueous Workup & Chromatography Acid->Workup Alcohol->Workup Ester->Workup Purified_Product Purified Product Workup->Purified_Product Recovered_Auxiliary Recovered Auxiliary Workup->Recovered_Auxiliary

Caption: General workflow for the cleavage of 2-oxazolidinone auxiliaries.

Troubleshooting_Guide cluster_yield Low Yield Issues cluster_impurities Impurity Issues Start Low Yield or Impurities? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low Yield Hydroxyamide Hydroxyamide Impurity? Start->Hydroxyamide Impurities Extend_Time Extend Reaction Time or Increase Temp. Incomplete_Reaction->Extend_Time Yes Check_Stoichiometry Check Reagent Stoichiometry Incomplete_Reaction->Check_Stoichiometry No Lower_Temp Lower Reaction Temp. Hydroxyamide->Lower_Temp Yes CoElution Co-elution of Product & Auxiliary? Hydroxyamide->CoElution No Adjust_Ratio Adjust LiOH/H₂O₂ Ratio Lower_Temp->Adjust_Ratio Optimize_Chroma Optimize Chromatography Solvent System CoElution->Optimize_Chroma Yes

Caption: Troubleshooting logic for oxazolidinone auxiliary cleavage.

References

Optimization

identifying and minimizing side products in 2-Oxazolidinone reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions inv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving 2-oxazolidinone (B127357) chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-oxazolidinone auxiliaries in alkylation and aldol (B89426) reactions?

A1: The primary side reactions include epimerization of the newly formed stereocenter, hydrolysis of the N-acyl group, and cleavage of the oxazolidinone ring itself (endocyclic cleavage). Other potential issues are the formation of multiple products due to impurities in starting materials or polymerization, and over-alkylation/acylation.[1][2] In Evans aldol reactions, self-condensation of the aldehyde or ketone can also occur.[2]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Low diastereoselectivity can be addressed by optimizing several factors. Lowering the reaction temperature, typically to between -78 °C and 0 °C, generally enhances the energy difference between diastereomeric transition states, leading to a higher diastereomeric ratio (d.r.).[2][3] The choice of solvent is also critical, as its polarity affects the chelation and rigidity of the transition state.[3] Additionally, ensure that all reagents and glassware are free of moisture, as water can interfere with the formation of the necessary chelated intermediate.[3] Using a bulkier chiral auxiliary, such as one with a tert-butyl substituent instead of an isopropyl group, can also improve facial shielding.[3]

Q3: What causes low or no product yield in my 2-oxazolidinone reaction?

A3: Low or no yield can stem from several issues. In alkylation reactions, incomplete deprotonation to form the enolate is a common cause; ensure the correct stoichiometry of a suitable base is used and allow for sufficient deprotonation time.[3] The reactivity of the electrophile can also be a factor.[3] Other potential causes include the use of poor-quality or impure starting materials, degradation of reagents or intermediates, and catalyst solubility issues in catalyzed reactions.[1][3]

Q4: During the cleavage of the chiral auxiliary, what are the key side products to watch out for?

A4: When cleaving the auxiliary, particularly with lithium hydroxide (B78521)/hydrogen peroxide (LiOH/H₂O₂), a common side product is a hydroxyamide impurity, which arises from the attack of hydroxide on the amide carbonyl.[4] Another undesired reaction is endocyclic cleavage, where the oxazolidinone ring is opened, leading to the loss of the recoverable auxiliary.[2][4] Epimerization of the product's stereocenter can also occur under harsh basic or acidic conditions.[2][4]

Troubleshooting Guides

Guide 1: Low Diastereoselectivity

This guide provides a systematic approach to troubleshooting low diastereomeric ratios (d.r.) in 2-oxazolidinone mediated reactions.

LowDiastereoselectivity Start Low d.r. Observed CheckTemp Reaction Temperature? Start->CheckTemp OptimizeTemp Action: Lower Temperature (-78°C to 0°C) CheckTemp->OptimizeTemp Suboptimal CheckSolvent Solvent Polarity? CheckTemp->CheckSolvent Optimal End Diastereoselectivity Improved OptimizeTemp->End ScreenSolvents Action: Screen Aprotic Solvents (e.g., THF, CH2Cl2) CheckSolvent->ScreenSolvents Inappropriate CheckMoisture Moisture Contamination? CheckSolvent->CheckMoisture Appropriate ScreenSolvents->End DryReagents Action: Use Anhydrous Reagents & Flame-Dried Glassware CheckMoisture->DryReagents Yes CheckAuxiliary Auxiliary Steric Bulk? CheckMoisture->CheckAuxiliary No DryReagents->End ChangeAuxiliary Action: Use Bulkier Auxiliary (e.g., tert-butyl) CheckAuxiliary->ChangeAuxiliary Insufficient CheckAuxiliary->End Sufficient ChangeAuxiliary->End

IssuePotential CauseRecommended Solution
Low Diastereomeric Ratio (d.r.) Suboptimal Reaction TemperatureLower the reaction temperature. Reactions are often performed between -78 °C and 0 °C to maximize the energy difference between transition states.[2][3]
Inappropriate SolventThe polarity of the solvent can affect the rigidity of the transition state.[3] Screen a range of aprotic solvents (e.g., THF, CH₂Cl₂).
Presence of MoistureWater can interfere with the formation of the chelated intermediate.[3] Ensure all reagents are anhydrous and use flame-dried glassware under an inert atmosphere.
Insufficient Steric Hindrance from AuxiliaryThe substituent on the chiral auxiliary may not be bulky enough to effectively direct the electrophile.[3] Consider using an auxiliary with a larger substituent (e.g., tert-butyl vs. isopropyl).
Incomplete Enolate Formation (for aldol reactions)Ensure complete formation of the desired (Z)-enolate. This is influenced by the choice of Lewis acid (e.g., Bu₂BOTf is highly effective) and a hindered base (e.g., DIPEA).[2]
Guide 2: Side Products in N-Acylation

This section addresses common issues during the initial N-acylation of the 2-oxazolidinone auxiliary.

IssuePotential CauseRecommended Solution
Low Yield of N-Acyl Oxazolidinone Inefficient Acylating AgentThe use of acid chlorides or mixed anhydrides is common. A one-pot method using the carboxylic acid, pivaloyl chloride, and triethylamine (B128534) can be highly efficient, especially for arylacetic acids.[5]
Suboptimal Reaction ConditionsFor less reactive acids, increasing the equivalents of the acid or adjusting the temperature may be necessary. For example, coupling with 2.0 equivalents of acid at 110 °C in toluene (B28343) has shown good results.[5]
Formation of Multiple Products Impurities in Starting MaterialsEnsure the purity of the 2-oxazolidinone and the acylating agent.
Over-acylationUse stoichiometric amounts of the acylating agent to avoid side reactions.[1]

Table 1: N-Acylation of (R)-4-phenyl-2-oxazolidinone with Various Acids

Acid (2.0 eq.)Temperature (°C)Yield (%)
Phenylacetic Acid11080
4-Methoxyphenylacetic Acid11085
4-Chlorophenylacetic Acid11082
Hydrocinnamic Acid11075
Cyclohexanecarboxylic Acid11060
3,3-Dimethylacrylic Acid11065
Data synthesized from a study on N-acylation methods.[5]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation
  • Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to form the enolate.[6][7]

  • Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.[6]

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

AlkylationWorkflow

Protocol 2: Cleavage of the Chiral Auxiliary using LiOH/H₂O₂
  • Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).[6] Stir the mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Work-up for Acid Product: Adjust the pH to acidic (~2-3) with 1M HCl. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude carboxylic acid.

  • Auxiliary Recovery: To recover the chiral auxiliary, make the aqueous layer from the previous step basic (pH ~10-11) with 1M NaOH and extract with an organic solvent (e.g., dichloromethane).

Safety Note: The reaction of LiOH with H₂O₂ can evolve oxygen gas. Ensure the reaction vessel is properly vented and perform the procedure in a well-ventilated fume hood.[4]

References

Troubleshooting

preventing racemization during the removal of 2-Oxazolidinone

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of 2-oxazolidinone (B127357) chiral auxiliaries, with a core focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a 2-oxazolidinone chiral auxiliary?

A1: The most prevalent methods for cleaving N-acyl-2-oxazolidinones to obtain various functional groups include:

  • Hydrolysis: To yield carboxylic acids.

  • Reductive Cleavage: To produce primary alcohols.

  • Transamination: To generate amides.

  • Thioester Formation: For conversion to thioesters.

The choice of method depends on the desired functional group in the final product and the stability of the molecule.

Q2: How can I minimize the risk of racemization during auxiliary removal?

A2: Preventing racemization, or epimerization, at the α-carbon is critical for maintaining the stereochemical integrity of your product. Key strategies include:

  • Low Temperatures: Perform the cleavage reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of competing racemization pathways.

  • Mild Reagents: Employ mild reaction conditions whenever possible. For instance, lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), is a preferred reagent for hydrolysis as it is less likely to cause base-induced epimerization compared to stronger bases.[1][2]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic or harsh conditions.

  • Appropriate Quenching: Use a suitable quenching agent to neutralize the reaction mixture promptly.

Q3: Why is the LiOH/H₂O₂ method so commonly used for hydrolysis?

A3: The combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is widely used for the hydrolytic cleavage of N-acyl oxazolidinones because the active nucleophile is the hydroperoxide anion (OOH⁻).[3][4] This nucleophile preferentially attacks the exocyclic acyl carbonyl group, leading to the desired carboxylic acid and the intact, recoverable auxiliary.[2][5] This method is particularly favored because it generally proceeds with high yields and minimal racemization.[3]

Q4: Can I recover and reuse the 2-oxazolidinone auxiliary?

A4: Yes, one of the significant advantages of using Evans oxazolidinone auxiliaries is that they can typically be recovered and reused.[1][6] After the cleavage reaction, the auxiliary can be separated from the product through extraction or chromatography, making this a cost-effective and sustainable approach in asymmetric synthesis.

Q5: What is the difference between exocyclic and endocyclic cleavage, and why is it important?

A5:

  • Exocyclic cleavage is the desired reaction pathway where the nucleophile attacks the N-acyl carbonyl group, releasing the product and leaving the oxazolidinone ring of the auxiliary intact for recovery.[7]

  • Endocyclic cleavage is an undesired side reaction where the nucleophile attacks the carbamate (B1207046) carbonyl within the oxazolidinone ring, leading to the opening of the ring and the formation of byproducts.[2][5] This results in a lower yield of the desired product and loss of the recoverable auxiliary. The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[5][7]

Troubleshooting Guides

Problem 1: Racemization or Epimerization of the Product
Potential Cause Troubleshooting & Optimization
Reaction temperature is too high. Maintain a low temperature (0 °C or below) throughout the addition of reagents and the reaction time. Use an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).
Reaction time is excessively long. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.
Base is too strong or concentration is too high. For hydrolysis, use the milder LiOH/H₂O₂ system instead of stronger bases like NaOH or KOH. Ensure the stoichiometry of the base is appropriate.
Slow quenching of the reaction. Quench the reaction mixture promptly and efficiently with a suitable reagent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride or sodium sulfite) to neutralize the basic conditions.
Problem 2: Low Yield of the Desired Product
Potential Cause Troubleshooting & Optimization
Incomplete reaction. Ensure all reagents are fresh and anhydrous where necessary. Increase the reaction time or slightly elevate the temperature if racemization is not a concern. Verify the stoichiometry of all reagents.
Endocyclic cleavage of the auxiliary. This is more likely with stronger, less hindered nucleophiles or harsh conditions. For hydrolysis, ensure an adequate excess of H₂O₂ is used relative to LiOH to favor the formation of the hydroperoxide anion.[4]
Product instability during workup. Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure the product is in the desired protonation state for efficient extraction into the organic phase. Avoid excessive exposure to strong acids or bases during workup.
Substrate with significant steric hindrance. For sterically hindered substrates, reductive cleavage with LiBH₄ may be sluggish or lead to side reactions. The addition of one equivalent of water to the LiBH₄/ether system can improve the efficiency of the reduction.[8]

Experimental Protocols

Protocol 1: Hydrolysis to Carboxylic Acid using LiOH/H₂O₂

This protocol is a standard procedure for the hydrolytic cleavage of N-acyl oxazolidinones to the corresponding carboxylic acids with minimal risk of racemization.

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[7]

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[7]

  • Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to reduce the excess peroxide.

  • Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.[7]

  • Auxiliary Recovery: To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[7]

  • Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.[7]

Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄

This protocol is suitable for the reduction of N-acyl oxazolidinones to primary alcohols.

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Water Addition: For sterically hindered substrates, add a stoichiometric amount of water (1.1 equiv).[8]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reducing Agent Addition: Add a solution of lithium borohydride (B1222165) (LiBH₄) in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.[7][8]

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[7]

  • Workup: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]

  • Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[7]

Visualizations

Hydrolysis_Pathway cluster_reagents Reagents LiOH LiOH LiOOH LiOOH (Active Nucleophile) LiOH->LiOOH + H₂O₂ H2O2 H₂O₂ H2O2->LiOOH AcylOx N-Acyl-2-Oxazolidinone Intermediate Tetrahedral Intermediate (Exocyclic Attack) AcylOx->Intermediate  Attack by LiOOH   Product Carboxylic Acid Intermediate->Product  Breakdown   Auxiliary Recovered Auxiliary Intermediate->Auxiliary  Release  

Caption: Hydrolytic cleavage of N-acyl-2-oxazolidinone via exocyclic attack by LiOOH.

Troubleshooting_Racemization Start Product Racemized? Temp Was reaction at low temp (e.g., 0 °C)? Start->Temp Yes Time Was reaction time minimized? Temp->Time Yes Sol_Temp Action: Lower reaction temperature. Temp->Sol_Temp No Reagent Were mild reagents used (e.g., LiOH/H₂O₂)? Time->Reagent Yes Sol_Time Action: Monitor reaction and quench sooner. Time->Sol_Time No Sol_Reagent Action: Use milder reagents. Reagent->Sol_Reagent No Success Racemization Minimized Reagent->Success Yes Sol_Temp->Success Sol_Time->Success Sol_Reagent->Success

Caption: Troubleshooting logic for addressing product racemization.

Experimental_Workflow_Reductive_Cleavage Start Start: N-Acyl-2-Oxazolidinone Dissolve 1. Dissolve in dry ether Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool AddLiBH4 3. Add LiBH₄ solution dropwise Cool->AddLiBH4 React 4. Stir and monitor by TLC AddLiBH4->React Quench 5. Quench with 1M NaOH React->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Purify 7. Purify by Chromatography Workup->Purify Product Product: Primary Alcohol Purify->Product Auxiliary Recovered Auxiliary Purify->Auxiliary

Caption: Workflow for reductive cleavage to a primary alcohol.

References

Optimization

Technical Support Center: Purification of 2-Oxazolidinone Reaction Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxazolidinone (B127357) chiral auxiliarie...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxazolidinone (B127357) chiral auxiliaries. Here, you will find detailed information on purification strategies for products from reactions such as Evans aldol (B89426) and asymmetric alkylation, including experimental protocols and data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from 2-oxazolidinone reactions before cleaving the auxiliary?

A1: The two most common and effective methods for purifying N-acyl oxazolidinone diastereomers are flash column chromatography and recrystallization. Since the products of these reactions are diastereomers, they have different physical properties, which allows for their separation using standard laboratory techniques without the need for chiral columns.[1][2] The choice between these methods often depends on the physical state of the product (solid or oil) and the polarity difference between the diastereomers.

Q2: How do I choose the right solvent system for flash column chromatography to separate N-acyl oxazolidinone diastereomers?

A2: Selecting an appropriate solvent system is crucial for achieving good separation. A general approach is to start with a non-polar mobile phase and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. Diethyl ether can sometimes be used as a less polar alternative to ethyl acetate to improve separation.[3] For challenging separations, exploring other solvent systems like toluene (B28343)/cyclohexane with small amounts of an alcohol (methanol, ethanol, or isopropanol) or dichloromethane/chloroform may be beneficial.[3]

Q3: What are some recommended solvent systems for recrystallizing N-acyl oxazolidinone products?

A3: Recrystallization is an excellent method for purifying solid diastereomers. The ideal solvent is one in which the desired diastereomer is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common single-solvent systems include ethanol.[4] More frequently, a two-solvent system is employed. A typical and effective combination is ethyl acetate/hexanes.[5] Other useful mixtures include n-hexane/acetone, n-hexane/THF, and n-hexane/diethyl ether.[4] The general principle is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.

Q4: What are the common methods for cleaving the 2-oxazolidinone auxiliary after purification?

A4: There are several methods to cleave the chiral auxiliary, depending on the desired functional group of the final product. The most common methods include:

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a widely used method to obtain the corresponding carboxylic acid.[1][6][7]

  • Reduction to Alcohols: Using reducing agents like lithium borohydride (B1222165) (LiBH₄) in the presence of water in diethyl ether can efficiently reduce the N-acyl group to a primary alcohol.[8]

  • Conversion to Weinreb Amides: This allows for the synthesis of ketones and is a useful transformation for further synthetic steps.[9]

Troubleshooting Guides

Problem 1: Poor or No Separation of Diastereomers by Column Chromatography

Potential Cause: The polarity difference between the diastereomers is very small, leading to co-elution.

Suggested Solutions:

  • Optimize the Mobile Phase:

    • Decrease the polarity of the eluent system. A less polar mobile phase will result in longer retention times and may improve separation.

    • Experiment with different solvent systems. If a hexane/ethyl acetate gradient is unsuccessful, try substituting ethyl acetate with diethyl ether or using a system containing toluene or dichloromethane.[3]

  • Modify the Stationary Phase:

    • If standard silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., cyano or diol).

  • Consider Supercritical Fluid Chromatography (SFC):

    • SFC can be a powerful technique for separating diastereomers that are difficult to resolve by HPLC.[10]

Problem 2: The Product Oils Out During Recrystallization

Potential Cause: The product is coming out of solution above its melting point due to a high concentration of impurities or rapid cooling.

Suggested Solutions:

  • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate as an oil.

  • Adjust the Solvent System:

    • Add slightly more of the "good" solvent to keep the product dissolved at a lower temperature.

    • Try a different solvent system with a lower boiling point.

  • Use a Seed Crystal: Adding a small crystal of the pure product can induce crystallization at a temperature below the melting point.

  • Purify by Chromatography First: If the crude product is highly impure, it may be necessary to first purify it by column chromatography to remove the impurities that are causing it to oil out.

Problem 3: Low Yield of the Desired Product After Auxiliary Cleavage with LiOH/H₂O₂

Potential Cause 1: Incomplete Reaction

Suggested Solution:

  • Monitor the reaction progress carefully using TLC or LC-MS. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[7]

Potential Cause 2: Endocyclic Cleavage of the Auxiliary

Suggested Solution:

  • Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring is opened. This leads to the formation of byproducts and loss of the recoverable auxiliary.[7] The use of LiOH in combination with H₂O₂ favors the desired exocyclic cleavage. Ensure the correct stoichiometry of both reagents is used, typically a molar excess.[7]

Potential Cause 3: Product Degradation

Suggested Solution:

  • Some products can be sensitive to the basic reaction conditions, which can lead to side reactions like epimerization. Performing the reaction at a low temperature (e.g., 0 °C) can help minimize degradation.[7]

Problem 4: Unreacted N-Acyl Oxazolidinone Starting Material Remains After the Reaction

Potential Cause: Incomplete Enolate Formation or Inactive Electrophile

Suggested Solution:

  • Workup and Purification: Unreacted starting material can often be separated from the more polar product by flash column chromatography.

  • Acid-Base Extraction: If the final product after cleavage is a carboxylic acid, an acid-base extraction can be used to separate it from the neutral, unreacted starting material. The acidic product can be extracted into an aqueous basic solution, while the unreacted starting material remains in the organic layer.[11]

Quantitative Data Summary

The diastereoselectivity of 2-oxazolidinone reactions is highly dependent on the substrates and reaction conditions. The following tables provide representative data for common reactions.

Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Acyloxazolidinones

N-Acyl GroupElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
PropionylAllyl IodideNaN(TMS)₂THF-7898:261-77[1]
Phenylacetylt-Butyl BromideZrCl₄CH₂Cl₂-78 to rt>95:585
PropionylBenzyl (B1604629) BromideLDATHF099:1N/A[12]
MethylacetylMethyl IodideNaHMDSTHF-7891:9N/A[12]

Table 2: Diastereoselectivity in Evans Aldol Reactions

N-Acyl GroupAldehydeLewis AcidBaseSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 0>99:180-95[13]
PropionylBenzaldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 0>99:180-90[13]
AcetylBenzaldehydeTiCl₄DIPEACH₂Cl₂-78 to 024:7685[14]
Propionyln-OctanalBu₂BOTfDIPEACH₂Cl₂-78 to 0>95:590[13]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation
  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.

  • Quench the reaction with a saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

  • Concentrate the solution in vacuo and purify by flash column chromatography.

Protocol 2: General Procedure for Recrystallization (Two-Solvent System)
  • Dissolve the crude solid product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • While the solution is hot, slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution remains faintly cloudy.

  • Add one or two drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Visualized Workflows

Purification_Workflow cluster_reaction 2-Oxazolidinone Reaction cluster_workup Initial Workup cluster_purification Purification of Diastereomers cluster_cleavage Auxiliary Cleavage cluster_final_purification Final Product Purification cluster_product Final Product reaction Asymmetric Alkylation or Evans Aldol Reaction workup Aqueous Workup (e.g., NH4Cl quench) reaction->workup chromatography Flash Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization cleavage Cleavage of Chiral Auxiliary (e.g., LiOH/H2O2) chromatography->cleavage recrystallization->cleavage final_purification Extraction and/or Chromatography cleavage->final_purification product Enantiomerically Pure Product final_purification->product Troubleshooting_Separation start Poor Separation of Diastereomers by Column Chromatography q1 Have you tried optimizing the mobile phase? start->q1 sol1 Decrease eluent polarity. Try different solvent systems (e.g., Hex/Et2O, Toluene-based). q1->sol1 No q2 Is the product a solid? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Attempt recrystallization from various solvent systems. q2->sol2 Yes q3 Is SFC available? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Utilize Supercritical Fluid Chromatography (SFC). q3->sol3 Yes end Consider derivatization to increase polarity differences. q3->end No a3_yes Yes a3_no No sol3->end

References

Troubleshooting

addressing common issues with Evans chiral auxiliaries

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using Evans chiral auxiliaries. The information is tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using Evans chiral auxiliaries. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, from initial acylation to the final cleavage of the auxiliary.

Acylation of the Auxiliary

Q1: I am getting a low yield during the acylation of my Evans auxiliary. What are the common causes and solutions?

A1: Low yields in the acylation step can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the reagents.[1] The choice of acylation method is also critical. While the traditional method involves deprotonation with n-BuLi followed by the addition of an acid chloride, a milder approach using an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) with an anhydride (B1165640) can improve yields, especially for less reactive acylating agents.[2] This method avoids the need for strong bases and low temperatures.

Troubleshooting Low Acylation Yield:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture will react with the acylating agent and the deprotonated auxiliary.

  • Optimize Reagents: For the n-BuLi method, ensure the base is properly titrated. For the DMAP method, use a high-purity catalyst.

  • Reaction Time and Temperature: While the DMAP-catalyzed reaction can be run at room temperature overnight, heating to reflux in a suitable solvent like toluene (B28343) can shorten the reaction time to as little as 30 minutes.[2] Monitor the reaction by TLC to determine the optimal time.

Diastereoselective Alkylation/Aldol (B89426) Reactions

Q2: My diastereoselectivity is low in an Evans alkylation reaction. How can I improve it?

A2: Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. The formation of a rigid, chelated (Z)-enolate is crucial for high stereocontrol.[2][3]

Key Factors Influencing Diastereoselectivity:

  • Base and Deprotonation Conditions: The choice of base and the temperature of deprotonation are critical. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) are commonly used to form the lithium or sodium enolate, respectively.[4][5] Deprotonation is typically carried out at low temperatures (-78 °C) to ensure kinetic control and favor the formation of the Z-enolate.[3]

  • Lewis Acid (for Aldol Reactions): In Evans aldol reactions, a Lewis acid like dibutylboron triflate (Bu₂BOTf) is used to form a six-membered chair-like transition state, which enhances facial selectivity.[6] The choice and stoichiometry of the Lewis acid can significantly impact the diastereomeric ratio.

  • Solvent: The polarity of the solvent can influence the aggregation state of the enolate and the transition state geometry. Tetrahydrofuran (THF) is a common solvent for these reactions.[3]

  • Temperature: Maintaining a low temperature throughout the addition of the electrophile is crucial to prevent erosion of diastereoselectivity.

Q3: I am observing poor diastereoselectivity specifically in an Evans acetate (B1210297) aldol reaction. Why is this happening?

A3: Evans auxiliaries generally provide excellent diastereoselectivity in propionate (B1217596) aldol reactions (d.r. > 20:1), but this selectivity can drop dramatically to almost 1:1 in acetate aldol reactions.[7] This is because the α-methyl group in the propionate system plays a key role in disfavoring one of the transition states through steric clashes with the auxiliary.[7] In the absence of this methyl group, this steric differentiation is lost, leading to poor selectivity.

Solutions for Acetate Aldol Reactions:

  • While the standard Evans auxiliary is not ideal for acetate aldols, modifications to the auxiliary and the use of different metal enolates (e.g., tin) can improve selectivity.[7]

Cleavage of the Chiral Auxiliary

Q4: I am observing significant racemization or epimerization of my product after cleaving the Evans auxiliary. What is the cause and how can I prevent it?

A4: Racemization or epimerization at the α-carbon is a frequent problem during the cleavage step, often caused by harsh hydrolytic conditions.[8][9]

Common Causes and Milder Cleavage Methods:

  • Harsh Hydrolysis: Using concentrated lithium hydroxide (B78521) (LiOH) at elevated temperatures can lead to epimerization through keto-enol tautomerism.[8]

  • Recommended Milder Method (Oxidative Cleavage): The most common and reliable method for cleaving the auxiliary to obtain the carboxylic acid is by using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), at low temperatures (e.g., 0 °C).[2][8] The hydroperoxide anion is a more effective nucleophile that selectively attacks the exocyclic imide carbonyl, preserving the stereointegrity of the product.[2][8]

Q5: I am getting a significant amount of a hydroxyamide byproduct during the LiOH/H₂O₂ cleavage. How can I minimize this?

A5: The formation of a hydroxyamide byproduct results from the competing attack of the hydroxide ion at the endocyclic carbamate (B1207046) carbonyl of the oxazolidinone ring.[10][11]

Minimizing Hydroxyamide Formation:

  • Control Stoichiometry and Temperature: Using a sufficient excess of hydrogen peroxide and maintaining a low reaction temperature (0 °C) favors the formation of the more nucleophilic hydroperoxide anion, which selectively cleaves the desired amide bond.[10]

  • Reaction Monitoring: Carefully monitor the reaction progress to avoid prolonged reaction times, which could lead to increased side product formation.

Q6: The LiOH/H₂O₂ cleavage reaction is generating a significant amount of gas. Is this normal and is it a safety concern?

A6: Yes, the evolution of oxygen gas is a known phenomenon during the LiOH/H₂O₂ cleavage of Evans auxiliaries.[10][12] This occurs because the initially formed peracid intermediate is unstable under the reaction conditions and is rapidly reduced by the excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[10] This can create a significant safety risk, especially at a larger scale, due to pressure buildup and the presence of flammable organic solvents.

Safety Precautions:

  • Ensure Proper Venting: The reaction vessel should be adequately vented to prevent pressure buildup.

  • Maintain an Inert Atmosphere: While oxygen is being generated, maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial to minimize the risk of creating a flammable mixture with the organic solvent.

  • Control Reagent Addition: Slow, controlled addition of the hydrogen peroxide can help to manage the rate of oxygen evolution.

Quantitative Data Summary

The following tables summarize typical yields and diastereoselectivities for key reactions involving Evans auxiliaries.

Table 1: Diastereoselectivity in Evans Alkylation Reactions

ElectrophileBaseDiastereomeric Ratio (d.r.)Reference
Allyl IodideNaN(TMS)₂98:2[4]
Benzyl BromideLDA>99:1[5]

Table 2: Diastereoselectivity in Evans Aldol Reactions

EnolateAldehydeDiastereomeric Ratio (d.r.)Reference
PropionateVarious>20:1 (up to 300:1)[7]
AcetateVarious~1:1[7]

Table 3: Comparative Auxiliary Cleavage Protocols

MethodReagents & ConditionsTarget ProductStereochemical OutcomeReference
Harsh Hydrolysis LiOH, H₂O, THF, RefluxCarboxylic AcidProne to racemization/epimerization[8]
Oxidative Cleavage LiOH, H₂O₂, THF/H₂O, 0 °CCarboxylic AcidGenerally high; preserves stereointegrity[2][8]
Reductive Cleavage LiBH₄, Et₂O/H₂O, 0 °CPrimary AlcoholHigh; minimal risk of epimerization[8]
Transamination Me₂AlN(OMe)Me, THF, 0 °CWeinreb AmideHigh; preserves stereointegrity[8]

Experimental Protocols

Protocol 1: Acylation of (S)-4-benzyloxazolidin-2-one with Propionyl Chloride (DMAP method)

  • To a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF at room temperature, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (B128534) (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: Diastereoselective Alkylation of N-propionyl-(S)-4-benzyloxazolidin-2-one

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add the electrophile (e.g., allyl iodide) (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate. Purify by chromatography to separate the diastereomers.

Protocol 3: Oxidative Cleavage of the Chiral Auxiliary

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) to reduce the excess peroxide.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the organic layer.

Visualizations

Evans_Alkylation_Workflow cluster_acylation Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Cleavage & Purification Auxiliary Evans Auxiliary N_Acyl N-Acyl Oxazolidinone Auxiliary->N_Acyl Base (e.g., n-BuLi or DMAP) Acyl_Halide Acyl Halide/Anhydride Acyl_Halide->N_Acyl Enolate Chelated (Z)-Enolate N_Acyl->Enolate Base (e.g., LDA, NaHMDS) -78°C Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Electrophile Electrophile (E+) Electrophile->Alkylated_Product Purification Chromatography Alkylated_Product->Purification Cleavage Cleavage (e.g., LiOH/H₂O₂) Purification->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for an Evans chiral auxiliary-mediated asymmetric alkylation.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Check_Enolate Check Enolate Formation Conditions Start->Check_Enolate Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Reagents Assess Reagent Purity & Stoichiometry Start->Check_Reagents Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Sol_Base Optimize Base (e.g., LDA, NaHMDS) Check_Enolate->Sol_Base Sol_Temp Maintain Low Temp (-78°C) Throughout Addition Check_Temp->Sol_Temp Sol_Reagents Use Fresh, Anhydrous Reagents Optimize Stoichiometry Check_Reagents->Sol_Reagents Sol_Solvent Ensure Anhydrous THF Check_Solvent->Sol_Solvent

Caption: Troubleshooting guide for low diastereoselectivity in Evans auxiliary reactions.

References

Optimization

byproducts and impurities in the synthesis of Linezolid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Linezolid (B1675486). Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Linezolid (B1675486).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in Linezolid synthesis?

A1: Impurities in Linezolid can be broadly categorized into two groups: process-related impurities and degradation products.

  • Process-related impurities are byproducts formed during the synthesis itself. These can include unreacted starting materials, intermediates, reagents, and products of side reactions. Common process-related impurities include the enantiomeric (R)-Linezolid, various intermediates such as carbamates and oxazolidinones, and byproducts from reactions with reagents like mesyl chloride.[1][2] Dimerization of the free amine intermediate can also lead to the formation of bis-linezolid.[1][2]

  • Degradation products result from the breakdown of the Linezolid molecule under various stress conditions.[1][2] Linezolid is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][3][4]

Q2: Which analytical techniques are most suitable for detecting and quantifying Linezolid impurities?

A2: A variety of chromatographic techniques are employed for the analysis of Linezolid and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method.[5][6][7] For higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is also utilized.[8] For structural elucidation and characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) or tandem mass spectrometry (MS/MS), are invaluable.[1][3]

Q3: What are the typical acceptance criteria for impurities in Linezolid bulk drug?

A3: According to the International Conference on Harmonisation (ICH) guidelines, for a new drug substance, any impurity present at a level of 0.10% or more should be identified and characterized.[9] For known and unknown impurities, the acceptable levels are generally less than 0.15% and 0.10%, respectively.[10] However, specific limits for individual impurities are often established based on toxicological data and are typically listed in the drug substance specifications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of Linezolid.

Problem 1: An unexpected peak is observed in the HPLC chromatogram of the final product.

  • Question: I'm seeing an unknown peak in my final product's HPLC analysis. How can I identify it and what might be its source?

  • Answer:

    • Characterization: The first step is to characterize the unknown impurity. If your HPLC is connected to a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the impurity. Fragmentation data from MS/MS can provide further structural clues.[1][3]

    • Possible Identities & Sources:

      • Process-Related Impurities: Compare the retention time and mass of the unknown peak with known process-related impurities (see Table 1). For instance, if you used mesyl chloride in your synthesis, a peak corresponding to a chloro-substituted byproduct might be observed.[2]

      • Degradation Products: If the sample was exposed to harsh conditions (e.g., high temperature, extreme pH), the peak could be a degradation product. For example, exposure to alkaline conditions can cause ring-opening of the oxazolidinone core.[2]

    • Troubleshooting & Mitigation:

      • Review Synthesis Steps: Carefully review your reaction conditions. Incomplete reactions or side reactions are common sources of impurities.

      • Recrystallization: Purifying the final product by recrystallization can often remove many process-related impurities.

      • Chromatographic Purification: If recrystallization is ineffective, purification using column chromatography may be necessary.

Problem 2: The level of a known impurity is above the acceptable limit.

  • Question: My analysis shows that the level of the (R)-Linezolid enantiomer is too high. How can I reduce it?

  • Answer: The presence of the undesired (R)-enantiomer typically arises from the use of (S)-glycidyl butyrate (B1204436) that is not enantiomerically pure.[1]

    • Mitigation Strategy: Ensure the enantiomeric purity of your starting materials, particularly the chiral building blocks. Using highly pure (R)-glycidyl butyrate is crucial for minimizing the formation of the (R)-Linezolid impurity.

  • Question: I am observing a significant amount of the desfluoro-Linezolid impurity. What is the likely cause and how can I prevent it?

  • Answer: The desfluoro-Linezolid impurity is often formed during the reduction of the azide (B81097) intermediate to the primary amine.[1]

    • Mitigation Strategy: The choice of reducing agent and reaction conditions for the azide reduction is critical. Milder reducing agents or optimizing the reaction temperature and time can help to minimize the formation of this byproduct.

Problem 3: The product degrades during work-up or storage.

  • Question: My Linezolid sample is showing signs of degradation, particularly a yellow discoloration, after being stored in solution. What is happening?

  • Answer: Linezolid is known to be unstable in alkaline solutions, often resulting in a yellow-colored solution upon degradation.[3]

    • Mitigation Strategy: Avoid exposing Linezolid to alkaline conditions, especially for prolonged periods or at elevated temperatures. Ensure that any aqueous solutions used for work-up or storage are neutral or slightly acidic.

  • Question: I have observed the formation of an N-oxide impurity in my product. How can this be avoided?

  • Answer: The formation of the morpholine (B109124) N-oxide is a result of oxidative stress.[2]

    • Mitigation Strategy: Protect your reaction and product from exposure to strong oxidizing agents. If the synthesis involves steps that could generate oxidative conditions, consider using antioxidants or ensuring an inert atmosphere.

Data Presentation

Table 1: Common Process-Related Impurities in Linezolid Synthesis

Impurity NameOther NamesTypical Source in Synthesis
(S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetateImpurity ISide reaction during acetylation step
(S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] chlorideImpurity IIReaction with chloride sources, e.g., from mesyl chloride
(R)-LinezolidEnantiomeric impurityUse of non-enantiomerically pure starting materials
Desfluoro-Linezolid-Side reaction during azide reduction
Bis-LinezolidDimeric impurityDimerization of the amine intermediate
Linezolid Amine Oxide-Oxidation of the morpholine nitrogen

Table 2: Quantitative Data on Linezolid Degradation under Forced Conditions

Stress ConditionParameters% Degradation of LinezolidMajor Degradation Products Formed
Acid Hydrolysis1M HCl at 60°C for 4 hours10.5%Impurity 3, Impurity 4[3], Cleavage of acetyl moiety[2]
Base Hydrolysis1M NaOH at RT for 10 minutes15.2%Impurity 1, Impurity 4[3], Ring-opened products[2]
Oxidative Degradation3% H₂O₂ at RT for 24 hours8.7%Impurity 2 (N-oxide)[2][3]
Photolytic DegradationICH recommended conditionsNo considerable degradationNot Applicable
Thermal Degradation60°CNo considerable degradationNot Applicable

Note: Impurity 1: (S)-l-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, Impurity 2: (5)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxide, Impurity 3: (5)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, Impurity 4: (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide.[3]

Experimental Protocols

1. HPLC-UV Method for Linezolid and Impurity Profiling

This protocol is a representative method for the analysis of Linezolid and its related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient program to separate all impurities. A common starting point is 70:30 (A:B) with a linear gradient to increase the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Linezolid sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm filter before injection.

2. Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on Linezolid to identify potential degradation products.

  • Acid Hydrolysis: Dissolve Linezolid in 1M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve Linezolid in 1M NaOH and keep at room temperature for 10 minutes.

  • Oxidative Degradation: Dissolve Linezolid in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the Linezolid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Keep the Linezolid sample in an oven at 60°C.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using the HPLC method described above.

Visualizations

Linezolid_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_purification Purification & Analysis 3-fluoro-4-morpholinylaniline 3-fluoro-4-morpholinylaniline Coupling Coupling Reaction 3-fluoro-4-morpholinylaniline->Coupling Chiral_Epoxide_Derivative (R)-Glycidyl butyrate or similar Chiral_Epoxide_Derivative->Coupling Cyclization Oxazolidinone Ring Formation Coupling->Cyclization Functional_Group_Manipulation Functional Group Interconversion Cyclization->Functional_Group_Manipulation Final_Acetylation Final Acetylation Functional_Group_Manipulation->Final_Acetylation Crude_Linezolid Crude Linezolid Final_Acetylation->Crude_Linezolid Purification Recrystallization / Chromatography Crude_Linezolid->Purification Pure_Linezolid Pure Linezolid Purification->Pure_Linezolid Analysis HPLC / UPLC Analysis Pure_Linezolid->Analysis

Caption: A simplified workflow for the synthesis of Linezolid.

Impurity_Formation_Pathway cluster_process Process-Related Impurities cluster_degradation Degradation Products Linezolid_Synthesis Linezolid Synthesis Process Incomplete_Reaction Incomplete Reaction Linezolid_Synthesis->Incomplete_Reaction Leads to unreacted intermediates Side_Reactions Side Reactions Linezolid_Synthesis->Side_Reactions Forms byproducts like dimers, chloro-adducts Starting_Material_Impurity Impure Starting Materials Linezolid_Synthesis->Starting_Material_Impurity Introduces enantiomeric impurities Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Thermolysis_Photolysis Heat/Light Exposure Pure_Linezolid Pure Linezolid Pure_Linezolid->Hydrolysis Pure_Linezolid->Oxidation Pure_Linezolid->Thermolysis_Photolysis

Caption: Pathways for the formation of impurities in Linezolid.

Troubleshooting_Logic cluster_source Potential Sources Start Unexpected Peak in HPLC Characterize Characterize Peak (LC-MS, RRT) Start->Characterize Compare Compare to Known Impurities Characterize->Compare Identify_Source Identify Potential Source Compare->Identify_Source Process_Related Process-Related Identify_Source->Process_Related Degradation Degradation Identify_Source->Degradation Mitigate Implement Mitigation Strategy Process_Related->Mitigate Optimize reaction conditions, purify starting materials Degradation->Mitigate Control pH, temperature, protect from oxidation

Caption: A logical workflow for troubleshooting unexpected impurities.

References

Troubleshooting

Enhancing Stereoselectivity of 2-Oxazolidinone Reactions: A Technical Support Center

Welcome to the technical support center for 2-oxazolidinone (B127357) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereos...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-oxazolidinone (B127357) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity of Evans' oxazolidinone auxiliary reactions?

The high stereoselectivity of reactions involving Evans' oxazolidinone auxiliaries is primarily governed by the formation of a rigid, chelated transition state. Key factors include:

  • Enolate Geometry: The formation of the (Z)-enolate is crucial for high diastereoselectivity. This geometry is typically favored when using lithium bases like LDA in THF or boron enolates generated with Bu₂BOTf and a tertiary amine.[1]

  • Lewis Acid: The choice of Lewis acid is critical as it influences the conformation of the transition state. Chelating Lewis acids, such as boron and titanium, form a rigid six-membered ring transition state which directs the electrophile to attack from the less sterically hindered face.[2][3][4] The ionic radius and Lewis acidity of the metal can also play a significant role.[5]

  • Reaction Temperature: Lower reaction temperatures, often -78 °C, generally lead to higher diastereoselectivity by minimizing competing, higher-energy transition states.[5] However, in some cases, higher temperatures have been shown to increase selectivity.[6]

  • Solvent: The solvent can affect the aggregation state and reactivity of the enolate.[1] Tetrahydrofuran (THF) is a common and reliable choice for many of these reactions.[1]

  • Steric Hindrance: The steric bulk of the substituent on the chiral auxiliary and the reactants plays a key role in directing the stereochemical outcome.[7][8]

Q2: How do I choose the appropriate Lewis acid for my reaction?

The selection of the Lewis acid depends on the desired stereochemical outcome (e.g., syn vs. anti aldol (B89426) products) and the nature of the reactants.

  • For syn-aldol products: Boron enolates, typically generated using dibutylboron triflate (Bu₂BOTf) and a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine), are highly effective in promoting the formation of syn-aldol products.[2][9] This is due to the formation of a well-defined, chair-like Zimmerman-Traxler transition state.[4]

  • For non-Evans syn-aldol products: Under certain conditions with titanium enolates, it is possible to obtain the non-Evans syn aldol product through a chelated transition state.[7][8]

  • For other reactions: The optimal Lewis acid may vary. For conjugate radical additions, for instance, the ionic radius of the metal can be more influential than its Lewis acidity, with metals like Yb(III) and Dy(III) providing high diastereoselectivity.[5]

Q3: What is the Zimmerman-Traxler model and how does it apply to Evans' aldol reactions?

The Zimmerman-Traxler model is a widely accepted transition state model that explains the stereoselectivity of aldol reactions. In the context of Evans' auxiliaries, it proposes a six-membered ring, chair-like transition state where the metal enolate chelates to the aldehyde.[4] The high stereoselectivity arises from minimizing steric interactions within this transition state. The bulky substituent on the oxazolidinone ring orients itself equatorially, forcing the aldehyde's substituent to also occupy an equatorial position to avoid steric clash. This arrangement directs the enolate to attack a specific face of the aldehyde, leading to the observed syn-diastereomer.[4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor dr)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Enolate Formation Ensure the use of a sufficiently strong and accurately titrated base (e.g., LDA, NaHMDS). Incomplete deprotonation allows the starting material to react non-selectively.[1]
Incorrect Enolate Geometry The formation of the (Z)-enolate is critical. Lithium bases like LDA in THF are known to reliably produce the (Z)-enolate. For aldol reactions, boron enolates (Bu₂BOTf and a tertiary amine) also strongly favor the (Z)-geometry.[1]
Suboptimal Reaction Temperature Most reactions benefit from low temperatures (-78 °C) to enhance selectivity.[5] However, it is worth screening different temperatures as, in some specific cases, higher temperatures have led to improved diastereoselectivity.[6]
Inappropriate Lewis Acid The choice of Lewis acid is crucial for forming a rigid transition state. For syn-aldol products, boron triflates are generally superior to lithium enolates.[9] For other reactions, screen a variety of Lewis acids with different ionic radii and acidities.[5]
Solvent Effects THF is generally the solvent of choice. Using other solvents or co-solvents can alter the enolate's aggregation and reactivity, potentially lowering selectivity.[1]
Problem 2: Formation of the "Wrong" Diastereomer (e.g., anti-aldol instead of syn)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Non-Chelating Conditions The formation of the syn-product relies on a chelated transition state. If the Lewis acid is not coordinating effectively to both the enolate and the electrophile, alternative, non-selective pathways may dominate. Ensure the use of a suitable chelating Lewis acid like Bu₂BOTf.
Formation of the (E)-enolate While less common with Evans' auxiliaries, certain conditions might favor the (E)-enolate, which typically leads to the anti-aldol product. Re-evaluate your enolate formation protocol.
Reaction with Titanium Enolates Under specific conditions, titanium enolates can lead to the selective formation of the non-Evans syn aldol product through a different chelated transition state.[7][8] If this is not the desired product, consider switching to a boron-mediated reaction.
Problem 3: Low Enantioselectivity (Poor ee)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Racemization of the Chiral Auxiliary Ensure the chiral auxiliary is of high enantiomeric purity before use. Harsh reaction conditions (e.g., strong base, high temperatures for prolonged periods) could potentially lead to racemization at the stereocenter of the auxiliary.
Background Uncatalyzed Reaction If the catalyzed reaction is slow, a non-selective background reaction may occur, leading to a lower ee. Ensure the catalyst or Lewis acid is active and used in the appropriate amount.
Incorrect Catalyst or Ligand In catalyzed reactions, the choice of catalyst and ligand is paramount. For instance, in 1,3-dipolar cycloadditions, exchanging the oxazolidinone auxiliary for a succinimide (B58015) in a Ti-TADDOLate catalyzed system significantly improved enantioselectivity.[10]

Experimental Protocols

Key Experiment: Diastereoselective Aldol Reaction using a Boron Enolate

This protocol is a general guideline for achieving high syn-selectivity in an aldol reaction.

Materials:

  • N-acyloxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine or diisopropylethylamine (1.2 equivalents).

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.

  • Add the aldehyde (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_workup Workup & Purification cluster_analysis Analysis start N-Acyloxazolidinone enolate Formation of (Z)-Boron Enolate start->enolate 1. Bu₂BOTf, Et₃N 2. THF, -78 °C aldehyde Aldehyde reaction Diastereoselective Aldol Reaction aldehyde->reaction enolate->reaction workup Quench & Aqueous Workup reaction->workup -78 °C to RT purification Column Chromatography workup->purification analysis Determine dr (NMR/HPLC) purification->analysis Isolated Product

Caption: Workflow for a diastereoselective Evans aldol reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Diastereoselectivity Observed cause1 Incomplete Enolate Formation start->cause1 cause2 Incorrect Enolate Geometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Wrong Lewis Acid start->cause4 sol1 Verify Base Strength & Titration cause1->sol1 sol2 Use (Z)-Enolate Forming Conditions cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Screen Different Lewis Acids cause4->sol4 end Improved Diastereoselectivity sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment sol4->end Re-run Experiment

Caption: Troubleshooting logic for low diastereoselectivity.

References

Optimization

Technical Support Center: Reaction Optimization for Hindered 2-Oxazolidinone Substrates

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving sterically hinde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving sterically hindered 2-oxazolidinone (B127357) substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. N-Acylation Reactions

Question: I am experiencing very low yields when trying to N-acylate a sterically hindered 2-oxazolidinone. What are the common causes and how can I improve the reaction?

Answer:

Low yields in the N-acylation of hindered 2-oxazolidinones are often due to a combination of poor substrate solubility and reduced reactivity of the oxazolidinone nitrogen.[1] Standard acylation conditions using acid chlorides or anhydrides with bases like triethylamine (B128534) may be insufficient.[2][3]

Troubleshooting Steps:

  • Change Acylating Agent: Acid fluorides are often more reactive than the corresponding chlorides and can lead to higher yields with hindered substrates.[1]

  • Optimize Solvent and Temperature: If your substrate has poor solubility in common solvents like dichloromethane (B109758) (CH2Cl2), consider switching to a solvent with a higher boiling point, such as dimethylformamide (DMF), and heating the reaction. For example, heating the reaction in DMF overnight can significantly increase the yield.[1]

  • In Situ Silylation: For particularly unreactive substrates, in situ formation of the O-silyloxazolidinone can enhance reactivity towards the acylating agent.[1]

  • Alternative Catalysis: Oxidative N-heterocyclic carbene (NHC) catalysis offers a milder alternative for N-acylation using aldehydes as the acyl source, which can be effective for a broad range of substrates.[2]

2. Enolate Formation & Aldol (B89426) Reactions

Question: My aldol reaction with a hindered N-acyl 2-oxazolidinone is giving poor diastereoselectivity. How can I improve this?

Answer:

Poor diastereoselectivity in aldol reactions involving hindered Evans auxiliaries can stem from incorrect enolate geometry, unfavorable transition states, or issues with enolate aggregation. The steric bulk of the auxiliary is designed to direct the stereochemical outcome, but other factors can interfere.[4][5]

Troubleshooting Steps:

  • Ensure (Z)-Enolate Formation: For high diastereoselectivity in Evans aldol reactions, the formation of the (Z)-enolate is crucial.[6] This is typically achieved through "soft enolization" using a Lewis acid like dibutylboron triflate (Bu2BOTf) and a hindered base such as diisopropylethylamine (DIPEA).[4] Using strong lithium bases like LDA can sometimes lead to mixtures of enolate isomers or unfavorable aggregation.[7]

  • Control Enolate Aggregation: Lithium enolates can form various aggregates (dimers, tetramers) in solution, which can have different reactivities and selectivities.[8][9] The formation of unreactive tetramers upon warming can stall the reaction.[8] It is critical to maintain low temperatures (e.g., -78 °C) throughout the enolization and subsequent reaction.

  • Lewis Acid Choice: The choice of Lewis acid is critical. While boron enolates are classic for high selectivity, titanium tetrachloride (TiCl4) can also be used, though it may lead to different stereochemical outcomes depending on whether a chelated or non-chelated transition state is favored.[5]

  • Substrate Structure: Be aware that with acetate-derived enolates (lacking an α-substituent), the stereodirecting ability of the auxiliary is significantly diminished, often leading to poor selectivity. This is because a key steric interaction that disfavors one transition state is absent.[10]

Question: The reaction seems to stall after adding the aldehyde to my lithium enolate. What could be the problem?

Answer:

Reaction stalling can be due to the formation of unreactive enolate aggregates. Kinetically formed trisolvated lithium enolate dimers are reactive, but upon warming or prolonged standing, they can equilibrate to form unsolvated tetramers which are generally unreactive towards aldehydes.[8]

Troubleshooting Workflow

G start Aldol Reaction Stalls (Low Conversion) check_temp Was the reaction kept at -78°C throughout enolate formation and aldehyde addition? start->check_temp warmup_issue Potential Issue: Formation of unreactive tetrameric enolate aggregates. check_temp->warmup_issue No check_base Is a lithium base (e.g., LDA) being used? check_temp->check_base Yes maintain_temp Solution: Strictly maintain -78°C. Use a cryocooler or a well-insulated bath. warmup_issue->maintain_temp boron_switch Recommendation: Switch to boron enolates (e.g., Bu2BOTf, DIPEA) for more reliable reactivity and selectivity. check_base->boron_switch Yes lithium_protocol If using Lithium: Ensure rapid addition of aldehyde to the freshly formed enolate to minimize aging effects. check_base->lithium_protocol Yes

Caption: Troubleshooting workflow for stalled aldol reactions.

3. Auxiliary Removal

Question: I am getting significant amounts of ring-opened byproducts when trying to remove the chiral auxiliary from my sterically hindered product using LiBH4 or LiAlH4. How can I achieve clean removal?

Answer:

Standard powerful reducing agents like lithium aluminum hydride (LiAlH4) and lithium borohydride (B1222165) (LiBH4) can attack the endocyclic carbonyl of the oxazolidinone ring in sterically hindered substrates, leading to undesired ring-opening.[11]

Improved Protocol for Reductive Cleavage:

An efficient method for reducing sterically hindered N-acyloxazolidinones to the corresponding primary alcohol involves the use of lithium borohydride in the presence of one equivalent of water in diethyl ether.[11] This modification moderates the reagent's reactivity, favoring attack at the exocyclic acyl carbonyl over the ring carbonyl.

Question: When attempting hydrolysis to get the carboxylic acid, I am cleaving the oxazolidinone ring instead of the N-acyl group. Why is this happening and how can I fix it?

Answer:

The regioselectivity of hydrolysis is highly dependent on the nucleophile used. Lithium hydroxide (B78521) (LiOH) preferentially attacks the less sterically hindered endocyclic (ring) carbonyl, leading to the destruction of the auxiliary.[12][13]

Solution for Selective Hydrolysis:

To selectively cleave the exocyclic N-acyl group and recover the intact chiral auxiliary, use lithium hydroperoxide (LiOOH) , prepared in situ from LiOH and hydrogen peroxide. The hydroperoxide anion preferentially attacks the more hindered exocyclic carbonyl, providing the desired carboxylic acid and recovering the auxiliary.[12][13]

Data Summary Tables

Table 1: N-Acylation of Hindered Oxazolidinone (18) with Acid Fluoride (B91410) (19) [1]

EntrySolventTemperature (°C)Time (h)Yield of (20) (%)
1CH2Cl2Room Temp16Low (not specified)
2DMFRoom Temp1625
3DMF701673
4*CH2Cl2Room Temp1695

*Reaction performed with in situ formation of the O-silyloxazolidinone.

Table 2: Reductive Cleavage of a Hindered N-Acyloxazolidinone [11]

Reducing AgentConditionsOutcome
LiAlH4StandardSignificant ring-opened byproducts
LiBH4StandardSignificant ring-opened byproducts
LiBH4 / H2O (1 equiv.)Diethyl ether, 0°CClean conversion to primary alcohol

Key Experimental Protocols

Protocol 1: N-Acylation of a Hindered Oxazolidinone using an Acid Fluoride [1]

  • To a solution of the hindered 2-oxazolidinone (1.0 equiv) in anhydrous DMF, add the corresponding acid fluoride (1.0-2.0 equiv).

  • Add a hindered base such as diisopropylethylamine (iPr2NEt, 1.0 equiv).

  • Heat the reaction mixture to 70 °C and stir overnight.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction [4][6]

  • Dissolve the N-acyl 2-oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add di-n-butylboryl trifluoromethanesulfonate (B1224126) (Bu2BOTf, 1.1 equiv) dropwise.

  • Add diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. The solution is typically stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for several hours (monitor by TLC) until the starting material is consumed.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extract the product with an organic solvent, dry the organic phase, and purify by chromatography.

Protocol 3: Selective Removal of Hindered Auxiliary via Hydrolysis [12][13]

  • Dissolve the N-acyl 2-oxazolidinone adduct (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0-8.0 equiv) followed by a 0.2 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na2SO3) to destroy excess peroxide.

  • Acidify the mixture to pH ~3 with dilute HCl.

  • Extract the carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

Visualized Workflows

G cluster_acylation N-Acylation Workflow cluster_aldol Asymmetric Aldol Reaction cluster_removal Auxiliary Removal (Hydrolysis) A1 Hindered Oxazolidinone A2 Acid Fluoride + DIPEA, DMF A1->A2 A3 Heat (70°C) A2->A3 A4 N-Acylated Product A3->A4 B1 N-Acyl Oxazolidinone B2 Bu2BOTf, DIPEA CH2Cl2, -78°C -> 0°C B1->B2 B3 (Z)-Boron Enolate B2->B3 B4 Aldehyde -78°C B3->B4 B5 Aldol Adduct B4->B5 C1 Aldol Adduct C2 LiOH, H2O2 THF/H2O, 0°C C1->C2 C3 Carboxylic Acid + Recovered Auxiliary C2->C3

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Oxazolidinone and SAMP/RAMP Chiral Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of efficient and stereocontrolled synthesis. This guide provides an objective comparison bet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of efficient and stereocontrolled synthesis. This guide provides an objective comparison between two of the most influential classes of chiral auxiliaries: 2-oxazolidinones, famously developed by David A. Evans, and the SAMP/RAMP hydrazones, pioneered by E. J. Corey and Dieter Enders. This comparison is supported by experimental data to inform the selection process for specific synthetic challenges.

At a Glance: Key Features

Feature2-Oxazolidinone (B127357) Auxiliaries (Evans Auxiliaries)SAMP/RAMP Auxiliaries
Auxiliary Type Amide-basedHydrazone-based
Typical Substrates Carboxylic acid derivatives (forming N-acyl oxazolidinones)Aldehydes and ketones
Key Reactions Asymmetric alkylations, aldol (B89426) reactions, Michael additions, Diels-Alder reactions.[1][2]Asymmetric α-alkylation of aldehydes and ketones.[3][4]
Stereocontrol High diastereoselectivity, controlled by the bulky substituent on the oxazolidinone ring which directs the approach of the electrophile.[5]Excellent stereochemical control, achieved through a rigid, internally chelated azaenolate intermediate.[6][7]
Cleavage Typically mild, with various methods available to yield different functional groups (e.g., carboxylic acids, alcohols, aldehydes).[8][9]Often requires ozonolysis or acidic hydrolysis; milder methods have also been developed.[4][10]
Recyclability The auxiliary can often be recovered and reused.[1]The chiral auxiliary can be recovered for future use.[6][10]

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where both auxiliary classes have demonstrated exceptional performance. The choice between them can depend on the specific substrate and desired product.

2-Oxazolidinone Auxiliaries

N-acyloxazolidinones provide a robust platform for the highly diastereoselective alkylation of enolates. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone ring, which shields one face of the enolate.[5]

Table 1: Performance of 2-Oxazolidinone Auxiliaries in Asymmetric Alkylation

N-Acyl GroupElectrophileDiastereoselectivity (ds)Yield (%)Reference
PropionylAllyl iodide98:2>90% (of major diastereomer)[11][12]
PropionylBenzyl bromide>99:195%Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
PhenylacetylMethyl iodide98:289%Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
SAMP/RAMP Auxiliaries

The SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[6][13] This method proceeds through a three-step sequence: formation of the hydrazone, deprotonation to form a rigid azaenolate, and reaction with an electrophile.[4]

Table 2: Performance of SAMP/RAMP Auxiliaries in Asymmetric Alkylation of Ketones

KetoneElectrophileEnantiomeric Excess (ee)Yield (%)Reference
CyclohexanoneMethyl iodide≥95%75%Enders, D. et al. Org. Synth.1987 , 65, 173.
PropiophenoneEthyl iodide≥96%68%Enders, D. et al. Angew. Chem. Int. Ed.1985 , 24, 991-993.
3-PentanonePropyl iodide≥98%71%[6]

Experimental Protocols

Asymmetric Alkylation using a 2-Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride. A common procedure involves the deprotonation of the oxazolidinone with n-butyllithium at -78 °C, followed by the addition of the acylating agent.[8] Alternatively, milder conditions using a catalyst like DMAP can be employed.[11][12]

2. Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) to form a chelated (Z)-enolate.[11][12] The electrophile (e.g., an alkyl halide) is then added, and the reaction proceeds with high diastereoselectivity.[11][12]

3. Cleavage of the Auxiliary: A variety of methods are available for the removal of the auxiliary to yield the desired chiral product.[8] For example, hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide yields the corresponding carboxylic acid.[9][11] Reduction with lithium borohydride (B1222165) or lithium aluminum hydride affords the chiral alcohol, while other reagents can lead to aldehydes or other derivatives.[14]

Asymmetric Alkylation using a SAMP/RAMP Auxiliary

1. Hydrazone Formation: The ketone or aldehyde is condensed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form the corresponding hydrazone.[4] This reaction is typically carried out under inert atmosphere and may require heating.

2. α-Alkylation: The hydrazone is deprotonated at a low temperature (e.g., -78 °C to -110 °C) using a strong base like lithium diisopropylamide (LDA) to form an azaenolate.[4] This intermediate is then treated with an alkyl halide. The chelation of the lithium cation with the methoxy (B1213986) group of the auxiliary enforces a rigid conformation, leading to high stereoselectivity.[4][7]

3. Auxiliary Removal: The alkylated hydrazone is cleaved to regenerate the α-substituted ketone or aldehyde. Ozonolysis is a common and effective method for this transformation.[4] Milder, non-oxidative cleavage methods have also been developed, for instance, using aqueous oxalic acid, which can be beneficial for sensitive substrates.[10]

Visualization of Workflows

G Workflow for 2-Oxazolidinone Mediated Asymmetric Alkylation cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Chiral Oxazolidinone Chiral Oxazolidinone Acylation Acylation Chiral Oxazolidinone->Acylation 1. Acylation Acylating Agent Acylating Agent Acylating Agent->Acylation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation 2. Deprotonation Acylation->N-Acyl Oxazolidinone Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Enolate Formation Electrophile Electrophile Alkylation Alkylation Electrophile->Alkylation Alkylated Product Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage 3. Auxiliary Removal Enolate Formation->Alkylation (Z)-Enolate Alkylation->Alkylated Product Cleavage Reagent Cleavage Reagent Cleavage Reagent->Cleavage Chiral Product Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Chiral Product Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using a 2-oxazolidinone chiral auxiliary.

G Workflow for SAMP/RAMP Mediated Asymmetric Alkylation cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Ketone/Aldehyde Ketone/Aldehyde Hydrazone Formation Hydrazone Formation Ketone/Aldehyde->Hydrazone Formation 1. Condensation SAMP or RAMP SAMP or RAMP SAMP or RAMP->Hydrazone Formation Hydrazone Hydrazone Azaenolate Formation Azaenolate Formation Hydrazone->Azaenolate Formation 2. Deprotonation Hydrazone Formation->Hydrazone Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Azaenolate Formation Electrophile Electrophile Alkylation Alkylation Electrophile->Alkylation Alkylated Hydrazone Alkylated Hydrazone Cleavage Cleavage Alkylated Hydrazone->Cleavage 3. Auxiliary Removal Azaenolate Formation->Alkylation Chelated Intermediate Alkylation->Alkylated Hydrazone Cleavage Reagent (e.g., O3) Cleavage Reagent (e.g., O3) Cleavage Reagent (e.g., O3)->Cleavage Chiral Ketone/Aldehyde Chiral Ketone/Aldehyde Recovered Auxiliary Recovered Auxiliary Cleavage->Chiral Ketone/Aldehyde Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using a SAMP/RAMP chiral auxiliary.

Conclusion

Both 2-oxazolidinones and SAMP/RAMP auxiliaries are exceptionally powerful and reliable tools for asymmetric synthesis. The Evans oxazolidinones are particularly well-suited for a broad range of transformations involving carboxylic acid derivatives, offering high diastereoselectivity and versatile cleavage options. The SAMP/RAMP hydrazone methodology provides an excellent solution for the asymmetric α-alkylation of aldehydes and ketones, a transformation that can be challenging with other methods. The choice between these auxiliaries will ultimately be guided by the specific synthetic target, the nature of the substrate, and the desired final functionality. Both methodologies have been instrumental in the total synthesis of numerous complex and biologically active natural products, cementing their status as indispensable strategies in the field of organic chemistry.[2][6]

References

Comparative

A Researcher's Guide to Asymmetric Synthesis: Evans Auxiliary vs. The Field

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical con...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, yield, and overall efficiency. This guide provides an objective comparison of the performance of the renowned Evans auxiliary against other leading alternatives—Oppolzer's sultams, Myers' pseudoephedrine-based auxiliaries, and Enders' RAMP/SAMP hydrazones—supported by experimental data and detailed protocols.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of these auxiliaries is paramount in the synthesis of complex molecules such as pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.

This guide will delve into a direct comparison of these auxiliaries in three key asymmetric transformations: alkylation, aldol (B89426) reactions, and Diels-Alder reactions.

Performance Comparison of Chiral Auxiliaries

The selection of a chiral auxiliary is often dictated by the specific transformation being conducted. While Evans auxiliaries are celebrated for their exceptional control in aldol reactions, other auxiliaries demonstrate superior performance in different contexts.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic carbon centers. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral AuxiliarySubstrate (N-Acyl Group)Alkylating AgentDiastereomeric Ratio (d.r.)Yield (%)
Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone)PropionylBenzyl (B1604629) bromide>99:194
Oppolzer's Sultam PropionylBenzyl bromide>98:295
Myers Auxiliary ((+)-Pseudoephedrine)PropionylBenzyl bromide98:291
Enders Auxiliary (SAMP Hydrazone of Propanal)Propanal HydrazoneMethyl Iodide>95:585

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions in all cases.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation, capable of creating two new stereocenters simultaneously. The geometry of the enolate and the nature of the chiral auxiliary are critical in determining the stereochemical outcome.

Chiral AuxiliarySubstrate (N-Acyl Group)AldehydeLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)
Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone)PropionylIsobutyraldehyde (B47883)Bu₂BOTf, Et₃N>99:1 (syn:anti)89
Oppolzer's Sultam PropionylIsobutyraldehydeTiCl₄, (-)-Sparteine91:9 (anti:syn)80
Myers Auxiliary ((+)-Pseudoephedrine)PropionylBenzaldehydeLDA, LiCl>95:5 (syn)85

Note: The stereochemical outcome (syn or anti) is a key differentiator among these auxiliaries in aldol reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (d.r.)Yield (%)
Evans Auxiliary ((R)-4-benzyl-2-oxazolidinone derivative)N-AcryloylCyclopentadiene (B3395910)Et₂AlCl95:592
Oppolzer's Sultam N-AcryloylCyclopentadieneEt₂AlCl>99:190

Note: Oppolzer's sultam is particularly noted for its high diastereoselectivity in Diels-Alder reactions due to the rigid bicyclic structure of the camphor (B46023) backbone.

Experimental Workflows and Logical Relationships

The general workflow for employing a chiral auxiliary in asymmetric synthesis follows a logical progression of attachment, diastereoselective reaction, and cleavage.

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocols

Evans Auxiliary: Asymmetric Aldol Reaction

This protocol describes the asymmetric aldol reaction of an N-propionyloxazolidinone with isobutyraldehyde.

Materials:

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the N-propionyloxazolidinone.

  • Enolate Formation and Aldol Addition: Dissolve the N-propionyloxazolidinone in anhydrous CH₂Cl₂ and cool to 0 °C. Add Bu₂BOTf dropwise, followed by the addition of Et₃N. After stirring for 30 minutes, cool the reaction to -78 °C and add isobutyraldehyde dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction with a pH 7 phosphate (B84403) buffer. Extract the product with CH₂Cl₂, dry the combined organic layers over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: Dissolve the aldol adduct in a 4:1 mixture of THF and water. Cool to 0 °C and add a solution of hydrogen peroxide followed by aqueous LiOH. Stir at room temperature for 4 hours. Quench the excess peroxide with sodium sulfite. Extract the chiral auxiliary with an organic solvent. Acidify the aqueous layer and extract the β-hydroxy carboxylic acid.

Evans Asymmetric Aldol Reaction Workflow start N-Propionyl Oxazolidinone enolate Boron Enolate Formation (Bu₂BOTf, Et₃N) start->enolate aldol Aldol Addition (Isobutyraldehyde) enolate->aldol product Diastereomerically Enriched Aldol Adduct aldol->product cleavage Auxiliary Cleavage (LiOH, H₂O₂) product->cleavage final_product Enantiomerically Enriched β-Hydroxy Acid cleavage->final_product

Caption: Workflow for the Evans asymmetric aldol reaction.

Oppolzer's Sultam: Asymmetric Diels-Alder Reaction

This protocol details the asymmetric Diels-Alder reaction of an N-acryloyl camphorsultam with cyclopentadiene.

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Acylation: To a solution of (1S)-(-)-2,10-camphorsultam in anhydrous CH₂Cl₂ at 0 °C, add Et₃N, followed by the dropwise addition of acryloyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield N-acryloyl camphorsultam.

  • Diels-Alder Reaction: Dissolve the N-acryloyl camphorsultam in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere. Add Et₂AlCl dropwise and stir for 30 minutes. Add freshly cracked cyclopentadiene dropwise and stir at -78 °C for 3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with lithium hydroxide or by reduction with lithium aluminum hydride to yield the corresponding carboxylic acid or primary alcohol, respectively.

Myers' Auxiliary: Asymmetric Alkylation

This protocol describes the asymmetric alkylation of a pseudoephedrine amide with benzyl bromide.

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • Lithium chloride (LiCl)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Amide Formation: React (1R,2R)-(-)-pseudoephedrine with propionyl chloride in the presence of a base such as triethylamine to form the corresponding propionamide (B166681).

  • Enolate Formation and Alkylation: In a separate flask, prepare a solution of LDA in anhydrous THF. Add LiCl to this solution. Cool the LDA/LiCl solution to -78 °C and add a solution of the pseudoephedrine propionamide in THF. Allow the mixture to warm to 0 °C for 1 hour. Cool the reaction back to 0 °C and add benzyl bromide. Stir the reaction at 0 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The auxiliary can be cleaved under acidic or basic hydrolysis to yield the corresponding carboxylic acid, or by reduction with a suitable reducing agent to afford the primary alcohol.

Enders' Auxiliary: Asymmetric Alkylation of a Hydrazone

This protocol details the asymmetric alkylation of a ketone via a SAMP hydrazone.

Materials:

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Propanal

  • Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Ozone

Procedure:

  • Hydrazone Formation: React propanal with SAMP in diethyl ether to form the corresponding SAMP hydrazone. Purify the hydrazone by distillation.

  • Alkylation: To a solution of LDA in anhydrous diethyl ether at 0 °C, add the SAMP hydrazone. Cool the mixture to -110 °C and add methyl iodide. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate.

  • Auxiliary Cleavage: Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and add a reducing agent (e.g., dimethyl sulfide). After work-up, the chiral ketone can be isolated.

Conclusion

The choice of a chiral auxiliary is a nuanced decision that depends on the specific synthetic challenge at hand. Evans auxiliaries remain a gold standard for asymmetric aldol reactions, consistently delivering high syn diastereoselectivity.[1][2] For asymmetric Diels-Alder reactions, the rigid structure of Oppolzer's sultam often provides superior levels of stereocontrol.[3] Myers' pseudoephedrine-based auxiliaries offer a practical and cost-effective solution for asymmetric alkylations, with the added benefit of readily available starting materials.[3] Enders' SAMP/RAMP hydrazone methodology provides a powerful alternative for the asymmetric alkylation of aldehydes and ketones. By understanding the strengths and limitations of each of these powerful tools, researchers can make informed decisions to achieve their synthetic goals with a high degree of stereochemical precision.

References

Validation

Determining Diastereomeric Excess in 2-Oxazolidinone Products: A Comparative Guide to NMR Analysis

For researchers and professionals in drug development and chemical synthesis, the accurate determination of diastereomeric excess (d.e.) is paramount, particularly in asymmetric reactions employing chiral auxiliaries lik...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of diastereomeric excess (d.e.) is paramount, particularly in asymmetric reactions employing chiral auxiliaries like 2-oxazolidinones. While several analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a rapid, reliable, and non-destructive method. This guide provides a comprehensive comparison of NMR analysis with other common techniques for determining the diastereomeric excess of 2-oxazolidinone (B127357) products, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for determining diastereomeric excess often depends on factors such as the required accuracy, sample throughput, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is a powerful tool, ¹H NMR spectroscopy offers distinct advantages in terms of speed and simplicity for the analysis of 2-oxazolidinone diastereomers.

Parameter¹H NMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)
Principle Exploits the different chemical environments of nuclei in diastereomers, leading to distinct, quantifiable signals in the NMR spectrum.Physically separates diastereomers based on their differential interactions with a chiral stationary phase.
Sample Preparation Simple dissolution in a deuterated solvent.Requires dissolution in the mobile phase and filtration.
Analysis Time Rapid (typically 5-15 minutes per sample).Longer, with method development and run times of 20-60 minutes per sample.
Solvent Consumption Low (typically < 1 mL of deuterated solvent per sample).High, due to the continuous flow of the mobile phase.
Limit of Detection (LOD) Generally in the range of 1-5% for the minor diastereomer.Lower, often in the sub-1% range.
Limit of Quantification (LOQ) Typically around 5% for the minor diastereomer.Lower, often below 1%.
Precision (%RSD) High, with Relative Standard Deviations typically < 2%.High, with RSD values typically < 2%.
Accuracy High, with errors often less than ±2%.High, with errors often less than ±1%.
Non-destructive Yes, the sample can be fully recovered.Yes, with fraction collection.

Experimental Protocol: ¹H NMR Analysis of Diastereomeric 2-Oxazolidinone Products

This protocol outlines the procedure for determining the diastereomeric excess of a 2-oxazolidinone product, for instance, after an aldol (B89426) addition reaction using an Evans chiral auxiliary.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the crude or purified 2-oxazolidinone product.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if precise chemical shift referencing is required, though it is not necessary for d.e. determination.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (a 400 MHz or higher field strength is recommended for better signal dispersion).

  • Standard acquisition parameters are generally sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, especially for the signals of the minor diastereomer.

  • A relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated is crucial for accurate quantification. A D1 of 10 seconds is generally a safe starting point.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with a standard Fourier transform.

  • Perform phase correction and baseline correction to ensure accurate integration.

  • Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each of the two diastereomers. Protons on the oxazolidinone ring or the newly formed stereocenter are often good candidates.[1] For example, the proton at C4 of the oxazolidinone ring often shows distinct chemical shifts for the syn and anti diastereomers.[1]

  • Integrate the selected signals for both the major and minor diastereomers.

  • Calculate the diastereomeric excess (d.e.) using the following formula:

    d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical flow of determining diastereomeric excess using ¹H NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_calculation Calculation start Start: 2-Oxazolidinone Product Mixture dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process identify Identify Diastereomeric Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Diastereomeric Excess (d.e.) integrate->calculate end Result: % d.e. calculate->end

Caption: Workflow for determining diastereomeric excess using ¹H NMR.

Comparison of Methodologies: A Logical Overview

The decision to use NMR over other methods like HPLC often involves a trade-off between speed and sensitivity. The following diagram outlines the logical relationship and key distinguishing factors between these techniques.

Method_Comparison cluster_analysis_goal Analytical Goal cluster_methods Analytical Methods cluster_nmr_attributes NMR Attributes cluster_hplc_attributes HPLC Attributes goal Determine Diastereomeric Excess of 2-Oxazolidinone Product nmr ¹H NMR Spectroscopy goal->nmr hplc Chiral HPLC goal->hplc nmr_speed Fast Analysis nmr->nmr_speed nmr_prep Simple Sample Prep nmr->nmr_prep nmr_quant Direct Quantification from Spectrum nmr->nmr_quant hplc_sensitivity High Sensitivity hplc->hplc_sensitivity hplc_resolution Baseline Separation hplc->hplc_resolution hplc_dev Method Development Required hplc->hplc_dev

Caption: Comparison of NMR and HPLC for diastereomeric excess analysis.

References

Comparative

A Comparative Guide to Chiral HPLC Methods for 2-Oxazolidinone Enantiomer Separation

The enantiomeric purity of 2-oxazolidinones is a critical quality attribute in drug development and asymmetric synthesis, necessitating robust and efficient analytical methods for their separation. High-performance liqui...

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of 2-oxazolidinones is a critical quality attribute in drug development and asymmetric synthesis, necessitating robust and efficient analytical methods for their separation. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the industry standard for this purpose. This guide provides a comparative overview of various chiral HPLC methods, focusing on polysaccharide-based CSPs, and includes detailed experimental protocols to aid researchers in method selection and implementation.

Comparison of Chiral Stationary Phases and Methods

The separation of 2-oxazolidinone (B127357) enantiomers is heavily influenced by the choice of chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high enantioselectivity for this class of compounds.

A systematic study on the enantioseparation of four oxazolidinone analogues on seven different polysaccharide-type CSPs revealed that amylose-based columns generally provide the highest enantioselectivities, especially when using acetonitrile (B52724) (ACN) in a polar organic mode. The study compared Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2, Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, and Lux Cellulose-4 columns.

For specific 2-oxazolidinone drugs like Linezolid, a well-resolved separation of enantiomers has been achieved on an amylose-based Chiralpak AD stationary phase. Similarly, the enantiomeric impurity of another novel oxazolidinone antibacterial agent, WCK 4086, was successfully quantified using a Chiralpak AD-H column.

The following table summarizes the performance of different chiral HPLC methods for the separation of 2-oxazolidinone enantiomers based on published data.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
LinezolidChiralpak AD (amylose-based)n-Hexane:2-Propanol:Trifluoroacetic acid (80:20:0.1, v/v/v)-Well-resolved
LinezolidChiralpak AD (amylose-based)n-Hexane:Ethanol:Trifluoroacetic acid (65:35:0.1, v/v/v)-Well-resolved
WCK 4086Chiralpak AD-H (amylose-based)n-Hexane:2-Propanol:Methanol:Trifluoroacetic acid (80:10:10:0.4, v/v/v/v)1.0> 2.0
Oxazolidinone AnaloguesLux Amylose-1, Lux i-Amylose-1, Lux Amylose-2Acetonitrile (ACN)0.5High enantioselectivity
Oxazolidinone AnaloguesLux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4Acetonitrile (ACN)0.5Moderate to high enantioselectivity

Experimental Protocols

Below are detailed methodologies for two key experiments cited in this guide.

Method 1: Enantiomeric Separation of Linezolid

This method was developed for the separation of Linezolid enantiomers.

  • Chromatographic System: High-performance liquid chromatograph.

  • Chiral Column: Chiralpak AD (amylose-based stationary phase).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in the ratio of 80:20:0.1 (v/v/v). An alternative mobile phase consists of n-hexane, ethanol, and TFA in the ratio of 65:35:0.1 (v/v/v).

  • Detection: UV detector.

  • Sample Preparation: Dissolve the Linezolid sample in the mobile phase to a suitable concentration.

  • Injection Volume: 10 µL.

  • Analysis: The method was validated and found to be robust. The limit of detection (LOD) and limit of quantification (LOQ) for the (+) enantiomer were 123 ng/mL and 374 ng/mL, respectively.

Method 2: Quantification of Enantiomeric Impurity in WCK 4086

This stereo-specific liquid chromatographic method was developed and validated for the quantification of the R-enantiomer in the novel oxazolidinone antibacterial agent WCK 4086.

  • Chromatographic System: High-performance liquid chromatograph.

  • Chiral Column: Chiralpak AD-H (amylose-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, methanol, and trifluoroacetic acid in the ratio of 80:10:10:0.4 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector.

  • Column Temperature: Ambient.

  • Sample Preparation: Prepare the sample solutions in a suitable diluent.

  • Analysis: The method demonstrated a chromatographic resolution of more than 2.0 between the two enantiomers and was validated for specificity, linearity, precision, accuracy, and robustness.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of a chiral HPLC method for 2-oxazolidinone enantiomer separation.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis Start Define Separation Goal (e.g., quantify enantiomeric impurity) CSP_Selection Select Chiral Stationary Phase (e.g., polysaccharide-based) Start->CSP_Selection Initial Step MP_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->MP_Screening Systematic Approach Optimization Optimize Parameters (Flow Rate, Temperature, Additives) MP_Screening->Optimization Fine-tuning Specificity Specificity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Validated Method Data_Processing Data Processing & Reporting Sample_Analysis->Data_Processing End Report Results Data_Processing->End

Chiral HPLC Method Development and Validation Workflow.

Validation

A Comparative Guide to Validating the Absolute Stereochemistry of Evans Aldol Products

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in a molecule—its absolute stereochemistry—is a critical step. This is particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in a molecule—its absolute stereochemistry—is a critical step. This is particularly true for the products of stereoselective reactions like the Evans aldol (B89426) addition, where the desired biological activity is intrinsically linked to a specific stereoisomer. This guide provides an objective comparison of the primary analytical techniques used to validate the absolute stereochemistry of the chiral alcohol products derived from Evans aldol reactions.

The Evans aldol reaction is a powerful tool in asymmetric synthesis, renowned for its high degree of stereocontrol in the formation of syn-aldol products.[1] The reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.[2] Following the reaction, the chiral auxiliary is cleaved to yield a chiral β-hydroxy carbonyl compound, which is often reduced to the corresponding 1,3-diol. The validation of the newly created stereocenters is a crucial final step.

This guide focuses on three principal methods for this validation: Mosher's Ester Analysis (a nuclear magnetic resonance-based method), Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Comparison of Key Performance Metrics

The selection of an appropriate analytical method for determining absolute stereochemistry is often a balance between the accuracy required, the nature and quantity of the sample, and the available instrumentation. The following table summarizes the key performance metrics for the most common validation techniques.

FeatureX-ray CrystallographyMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[3][4]Analysis of the differential anisotropic effects of a chiral derivatizing agent on the ¹H NMR chemical shifts of diastereomeric esters.[5][6]Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7]
Sample State Solid (single crystal)[4]SolutionSolution or neat liquid[7]
Sample Amount ~1 mg1-5 mg5-15 mg[8]
Analysis Time Days to weeks (including crystallization)1-2 days[9]Hours to a day
Cost HighModerateHigh (requires specialized equipment)
Reliability Very High (unambiguous)[10]High (can be ambiguous in some cases)High (dependent on computational accuracy)
Key Limitation Requires the growth of a single, high-quality crystal, which can be challenging.[11]Requires a derivatizable functional group (e.g., hydroxyl) and can be difficult to interpret for complex molecules.[11]Requires access to specialized instrumentation and computational resources for spectral prediction.[12]

Experimental Protocols

Mosher's Ester Analysis

This NMR-based method is a widely used technique for determining the absolute configuration of chiral secondary alcohols.[5][6] It involves the formation of diastereomeric esters with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[13]

Protocol:

  • Esterification:

    • Divide the alcohol sample into two equal portions.

    • In separate reactions, react one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride. Typically, this is done in the presence of a non-chiral base like pyridine (B92270) or DMAP in an inert solvent such as dichloromethane.

  • Purification:

    • After the reactions are complete, purify the resulting diastereomeric MTPA esters. This is usually achieved by column chromatography to remove any unreacted alcohol, Mosher's acid, and other reagents.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Carefully assign the proton signals in both spectra, paying close attention to the protons on either side of the carbinol center.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

    • A positive Δδ value indicates that the proton is shielded by the phenyl group in the (S)-ester, while a negative Δδ value indicates shielding in the (R)-ester.

    • Based on the established conformational model of Mosher's esters, the spatial arrangement of the substituents around the chiral center can be deduced from the pattern of positive and negative Δδ values.[14]

Single-Crystal X-ray Crystallography

This is often considered the "gold standard" for determining absolute stereochemistry as it provides a direct, three-dimensional visualization of the molecule.[10]

Protocol:

  • Crystallization:

    • The most critical and often most challenging step is to grow a single, high-quality crystal of the compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. To determine the absolute configuration, it is crucial to measure the intensities of Friedel pairs (reflections with indices h,k,l and -h,-k,-l), as their differences arise from anomalous dispersion.[15]

  • Structure Solution and Refinement:

    • The diffraction data is processed to yield a set of structure factors.

    • The crystal structure is "solved" using computational methods to obtain an initial electron density map.

    • The structural model is then refined against the experimental data to optimize the atomic positions and other parameters.

  • Absolute Configuration Assignment:

    • The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules in solution.[7]

Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent that has minimal interference in the infrared region of interest (e.g., deuterated chloroform, carbon tetrachloride).[16]

  • Spectral Acquisition:

    • Measure the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Using quantum chemistry software, perform a conformational search for the molecule to identify the most stable conformers.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer).

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated spectra and relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image (which represents the other enantiomer).

    • The absolute configuration is assigned based on the best fit between the experimental and one of the two theoretical spectra.[8]

Visualizing the Workflow and Logic

To aid in the selection and execution of these validation methods, the following diagrams illustrate the decision-making process and the experimental workflows.

G Decision Workflow for Absolute Stereochemistry Validation start Evans Aldol Product (Chiral Alcohol) crystal Can a high-quality single crystal be grown? start->crystal xray Perform Single-Crystal X-ray Crystallography crystal->xray yes_crystal nmr_check Is a derivatizable -OH group present? crystal->nmr_check no_crystal end Absolute Stereochemistry Determined xray->end mosher Perform Mosher's Ester Analysis (NMR) nmr_check->mosher yes_nmr vcd_check Access to VCD spectrometer and computational resources? nmr_check->vcd_check no_nmr mosher->end vcd Perform Vibrational Circular Dichroism vcd_check->vcd yes_vcd other Consider alternative methods (e.g., chemical correlation) vcd_check->other no_vcd vcd->end no_crystal No yes_crystal Yes no_nmr No yes_nmr Yes no_vcd No yes_vcd Yes other->end

Caption: Decision workflow for selecting a method.

G Mosher's Ester Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis and Interpretation start Chiral Alcohol split Split Sample into two portions start->split react_r React with (R)-MTPA-Cl split->react_r react_s React with (S)-MTPA-Cl split->react_s purify_r Purify (R)-Ester react_r->purify_r purify_s Purify (S)-Ester react_s->purify_s nmr_r Acquire ¹H NMR of (R)-Ester purify_r->nmr_r nmr_s Acquire ¹H NMR of (S)-Ester purify_s->nmr_s assign Assign Proton Signals nmr_r->assign nmr_s->assign calculate Calculate Δδ = δS - δR assign->calculate interpret Interpret Δδ values based on conformational model calculate->interpret end Assign Absolute Stereochemistry interpret->end

Caption: Workflow for Mosher's ester analysis.

G VCD Analysis Workflow cluster_exp Experimental cluster_comp Computational start_exp Chiral Alcohol in Solution measure Measure Experimental VCD and IR Spectra start_exp->measure compare Compare Experimental and Theoretical Spectra measure->compare start_comp Molecular Structure of one enantiomer conf_search Perform Conformational Search start_comp->conf_search calc_spectra Calculate VCD/IR Spectra for low-energy conformers conf_search->calc_spectra boltzmann Generate Boltzmann-averaged Theoretical Spectrum calc_spectra->boltzmann boltzmann->compare assign_config Assign Absolute Stereochemistry compare->assign_config

Caption: Workflow for VCD analysis.

References

Comparative

Mastering Stereocontrol: A Guide to Calculating Enantiomeric Excess in 2-Oxazolidinone Reactions

For researchers, scientists, and drug development professionals, achieving stereochemical control is a cornerstone of modern organic synthesis. Among the arsenal (B13267) of tools available, 2-oxazolidinones, pioneered b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving stereochemical control is a cornerstone of modern organic synthesis. Among the arsenal (B13267) of tools available, 2-oxazolidinones, pioneered by David A. Evans, stand out as robust chiral auxiliaries for asymmetric reactions. A critical measure of success in these reactions is the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. This guide provides a comprehensive comparison of methods to calculate enantiomeric excess in 2-oxazolidinone (B127357) reactions, supported by experimental data and detailed protocols.

Understanding Enantiomeric Excess

Enantiomeric excess is a measurement of the purity of a chiral substance.[1][2] It reflects the degree to which one enantiomer is present in a greater amount than the other in a mixture.[2] A racemic mixture, which has a 50:50 ratio of two enantiomers, has an ee of 0%, while an enantiomerically pure substance has an ee of 100%.[1][2][3]

The calculation of enantiomeric excess can be approached in several ways:

  • From the percentage of each enantiomer:

    • ee (%) = |% major enantiomer - % minor enantiomer|[2][3]

  • From the concentration of each enantiomer:

    • ee (%) = (|[major enantiomer] - [minor enantiomer]| / |[major enantiomer] + [minor enantiomer]|) x 100[3]

  • From optical rotation:

    • ee (%) = ([α]observed / [α]max) x 100

      • Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.[3]

Analytical Methods for Determining Enantiomeric Excess

The determination of enantiomeric excess in the products of 2-oxazolidinone mediated reactions relies on sophisticated analytical techniques capable of discriminating between enantiomers. The two most common and powerful methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[4][5] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based columns are frequently employed for the separation of oxazolidinone derivatives.[6][7]

Experimental Protocol: Chiral HPLC Analysis of a Product from an Evans Aldol Reaction

  • Sample Preparation: The crude reaction mixture, after work-up and removal of the chiral auxiliary, is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs, for instance, 210 nm.

  • Data Analysis: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The area under each peak is integrated.

  • Calculation of Enantiomeric Excess:

    • ee (%) = (|Area₁ - Area₂| / |Area₁ + Area₂|) x 100

      • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess through the use of chiral resolving agents. These agents, which can be chiral derivatizing agents or chiral solvating agents, interact with the enantiomers to form diastereomeric complexes.[8] Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum, allowing for their quantification.

Experimental Protocol: ¹H NMR Analysis using a Chiral Derivatizing Agent

  • Derivatization: The enantiomeric mixture of the product (e.g., a carboxylic acid obtained after cleaving the oxazolidinone) is reacted with a chiral derivatizing agent, such as a chiral alcohol, in the presence of a coupling agent to form diastereomeric esters.

  • NMR Analysis: A high-resolution ¹H NMR spectrum of the diastereomeric mixture is acquired.

  • Data Analysis: Identify a set of well-resolved peaks corresponding to a specific proton in each diastereomer. The integration values of these distinct peaks are determined.

  • Calculation of Enantiomeric Excess:

    • ee (%) = (|Integration₁ - Integration₂| / |Integration₁ + Integration₂|) x 100

      • Where Integration₁ and Integration₂ are the integration values of the signals corresponding to the two diastereomers.

Performance Comparison: 2-Oxazolidinones vs. Other Chiral Auxiliaries

Evans' 2-oxazolidinones are renowned for their high levels of stereocontrol in a variety of asymmetric transformations, including aldol, alkylation, and Diels-Alder reactions.[9][10][11] The following table summarizes the performance of a common Evans auxiliary in an asymmetric alkylation reaction and compares it with another widely used chiral auxiliary, Oppolzer's camphorsultam.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee) of ProductReference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)AlkylationPropionyl ImideBenzyl Bromide>99:195>98%[12]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)AlkylationPropionyl ImideBenzyl Bromide98:292>96%[9]

Note: The enantiomeric excess of the final product is determined after cleavage of the chiral auxiliary.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining enantiomeric excess and the logical relationship of factors influencing the outcome of 2-oxazolidinone reactions.

G cluster_workflow Experimental Workflow for ee Determination 2-Oxazolidinone Reaction 2-Oxazolidinone Reaction Work-up & Auxiliary Cleavage Work-up & Auxiliary Cleavage 2-Oxazolidinone Reaction->Work-up & Auxiliary Cleavage Purification Purification Work-up & Auxiliary Cleavage->Purification Enantiomeric Mixture Enantiomeric Mixture Purification->Enantiomeric Mixture Chiral HPLC Analysis Chiral HPLC Analysis Enantiomeric Mixture->Chiral HPLC Analysis NMR Analysis (with Chiral Agent) NMR Analysis (with Chiral Agent) Enantiomeric Mixture->NMR Analysis (with Chiral Agent) Data Processing & ee Calculation Data Processing & ee Calculation Chiral HPLC Analysis->Data Processing & ee Calculation NMR Analysis (with Chiral Agent)->Data Processing & ee Calculation G cluster_factors Factors Influencing Enantiomeric Excess Chiral Auxiliary Structure Chiral Auxiliary Structure Diastereoselectivity Diastereoselectivity Chiral Auxiliary Structure->Diastereoselectivity Substrate Substrate Substrate->Diastereoselectivity Reaction Conditions Reaction Conditions Lewis Acid Lewis Acid Reaction Conditions->Lewis Acid Solvent Solvent Reaction Conditions->Solvent Temperature Temperature Reaction Conditions->Temperature Reaction Conditions->Diastereoselectivity Enantiomeric Excess of Product Enantiomeric Excess of Product Diastereoselectivity->Enantiomeric Excess of Product

References

Comparative

A Comparative Analysis of Lewis Acids in 2-Oxazolidinone Mediated Asymmetric Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric synthesis, 2-oxazolidinones have established themselves as premier chiral auxiliaries, enabling the stereocontrolled formation of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, 2-oxazolidinones have established themselves as premier chiral auxiliaries, enabling the stereocontrolled formation of carbon-carbon bonds with a high degree of predictability and reliability. The efficacy of these reactions is profoundly influenced by the choice of Lewis acid, which plays a pivotal role in the activation of the substrate and the establishment of the stereochemical outcome. This guide presents a comparative study of various Lewis acids in key 2-oxazolidinone (B127357) mediated reactions, supported by experimental data to inform catalyst selection.

Introduction to 2-Oxazolidinones and the Role of Lewis Acids

2-Oxazolidinones, particularly the Evans auxiliaries, are employed to direct the stereochemical course of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder cycloadditions.[1] The chiral scaffold of the oxazolidinone ring system effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.

Lewis acids are crucial in these reactions for several reasons. They coordinate to the carbonyl oxygen(s) of the N-acyloxazolidinone, which serves to:

  • Enhance the acidity of the α-protons , facilitating enolization.

  • Lock the conformation of the N-acyl group , ensuring effective steric shielding by the substituent on the chiral auxiliary.

  • Activate the electrophile in reactions like the aldol addition and Diels-Alder reaction, lowering the energy of the transition state.

The choice of Lewis acid can significantly impact the yield, diastereoselectivity, and even the stereochemical sense of the reaction. Factors such as the metal center, its ligands, and the solvent system all contribute to the overall outcome.

Data Presentation: Performance of Lewis Acids in Key Reactions

The following tables summarize the performance of different Lewis acids in two of the most common 2-oxazolidinone mediated reactions: the Diels-Alder reaction and the asymmetric aldol reaction. It is important to note that direct comparisons can be challenging due to variations in substrates, solvent systems, and reaction temperatures across different studies. The data presented here is extracted from various sources to provide a comparative overview.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between an N-acryloyl-2-oxazolidinone and a diene is a powerful method for the construction of chiral six-membered rings. The Lewis acid promotes the reaction and controls the facial selectivity.

Lewis AcidDienophileDieneSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
Et₂AlClN-acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadiene (B3395910)CH₂Cl₂-78236>99:1[2]
Et₂AlCl3-(4-methoxybenzoyl)acryloyl oxazolidinoneCyclopentadieneCH₂Cl₂-78898>99:1[2]
SnCl₄3-(p-nitrobenzoyl)acryloyl oxazolidinoneCyclopentadieneCH₂Cl₂04823>99:1[2]
Fe(ClO₄)₃·6H₂ON-acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneCH₃CNRT15up to 99>99:1[3]

Observations:

  • Diethylaluminum chloride (Et₂AlCl) is a highly effective Lewis acid for promoting the Diels-Alder reaction with N-acyloxazolidinones, leading to excellent endo-selectivity and high yields.[2]

  • Tin(IV) chloride (SnCl₄) can also be used, but in the example shown, it required a higher temperature and longer reaction time, resulting in a lower yield compared to Et₂AlCl.[2]

  • Iron(III) perchlorate (B79767) has been demonstrated to be an effective catalyst, affording high yields and excellent enantiomeric excesses.[3][4]

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds. The Lewis acid used for enolization plays a critical role in determining the stereochemical outcome. The "Evans syn" aldol product is typically obtained with boron enolates, while titanium enolates can lead to "non-Evans" syn or anti products depending on the conditions.[5][6]

Lewis AcidN-acyloxazolidinoneAldehydeBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Bu₂BOTfN-propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeDIPEACH₂Cl₂-78 to 080-90>99:1 ("Evans" syn)[6]
TiCl₄N-propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeDIPEACH₂Cl₂-78 to 0853:1 (syn:anti)[7]
TiCl₄N-(α-fluoropropyl)-2-oxazolidinoneAliphatic aldehydes---highhigh[8]

Observations:

  • Dibutylboron triflate (Bu₂BOTf) is the classic Lewis acid for generating the Z-enolate, which leads to the "Evans syn" aldol product with exceptional diastereoselectivity.[6]

  • Titanium(IV) chloride (TiCl₄) can mediate the aldol reaction to produce different stereoisomers. In one instance, a mixture of syn and anti products was observed.[7] The stereochemical outcome with TiCl₄ can be highly dependent on the substrate and reaction conditions.[9][10]

Experimental Protocols

General Protocol for Asymmetric Diels-Alder Reaction

This protocol is a representative example for the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl oxazolidinone and cyclopentadiene.[2]

Materials:

  • N-Acryloyl-(S)-4-benzyl-2-oxazolidinone

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl oxazolidinone and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Slowly add the solution of Et₂AlCl in hexanes (1.4 equivalents).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene dropwise.

  • Stir the reaction at -78 °C for the time specified in the data table (e.g., 2 hours).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Evans Asymmetric Aldol Reaction ("Evans Syn")

This protocol describes the highly diastereoselective synthesis of a syn-aldol adduct using dibutylboron triflate.[6]

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • pH 7 buffer

  • Methanol (B129727)

  • 30% Hydrogen peroxide

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde (1.5 equivalents) dropwise.

  • Stir the reaction at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 buffer and methanol.

  • Slowly add a mixture of methanol and 30% hydrogen peroxide to oxidatively cleave the boron from the aldol adduct.

  • After stirring for 1 hour, concentrate the mixture in vacuo to remove the organic solvents.

  • Extract the aqueous residue with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Lewis_Acid_Activation cluster_0 Lewis Acid Mediated Activation Reactant N-Acyloxazolidinone Activated_Complex Chelated Activated Complex Reactant->Activated_Complex Coordination LA Lewis Acid (e.g., TiCl4, SnCl4) LA->Activated_Complex

Caption: Lewis acid coordination to the N-acyloxazolidinone.

Diels_Alder_Mechanism cluster_workflow Asymmetric Diels-Alder Reaction Workflow dienophile N-Acryloyl Oxazolidinone complex Activated Dienophile-Lewis Acid Complex dienophile->complex LA Lewis Acid (e.g., Et2AlCl) LA->complex diene Diene (e.g., Cyclopentadiene) transition_state [4+2] Cycloaddition (Endo Transition State) diene->transition_state complex->transition_state product Diels-Alder Adduct (High Diastereoselectivity) transition_state->product

Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Aldol_Reaction_Pathway cluster_pathway Evans Asymmetric Aldol Reaction Pathway start N-Propionyl Oxazolidinone enolate Boron Enolate (Z-enolate) start->enolate Bu2BOTf, DIPEA transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state aldol_adduct Syn-Aldol Adduct transition_state->aldol_adduct

Caption: Key steps in the Evans asymmetric aldol reaction.

Conclusion

The selection of a Lewis acid is a critical parameter in optimizing 2-oxazolidinone mediated reactions. For Diels-Alder cycloadditions, dialkylaluminum halides like Et₂AlCl often provide excellent results in terms of both yield and stereoselectivity. In asymmetric aldol reactions, the choice of Lewis acid dictates the stereochemical outcome, with boron triflates being the reagent of choice for the highly selective synthesis of "Evans syn" products. The data and protocols provided in this guide serve as a valuable resource for researchers in the field of asymmetric synthesis, facilitating the rational selection of catalysts to achieve desired synthetic outcomes. Further exploration of novel Lewis acid systems continues to be an active area of research, promising even greater control and efficiency in these powerful transformations.

References

Validation

A Comparative Guide to the Reaction Kinetics of 2-Oxazolidinone Alkylations for Drug Development Professionals

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical step in the creation of novel therapeutics. The alkylation of 2-oxazolidinones, a cornersto...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical step in the creation of novel therapeutics. The alkylation of 2-oxazolidinones, a cornerstone of asymmetric synthesis pioneered by David A. Evans, offers a reliable method for establishing stereocenters with high fidelity. This guide provides a comprehensive analysis of the reaction kinetics of 2-oxazolidinone (B127357) alkylations and compares its performance with key alternatives, supported by experimental data and detailed protocols.

The efficiency and selectivity of these alkylation reactions are paramount in drug development, where yield, purity, and predictability are essential. Understanding the kinetics of these transformations allows for process optimization, leading to more efficient and cost-effective synthetic routes. This guide will delve into the factors influencing the rate and stereochemical outcome of 2-oxazolidinone alkylations and benchmark them against other widely used methods, such as those employing pseudoephedrine amides and SAMP/RAMP hydrazones.

Performance Comparison of Asymmetric Alkylation Methods

The selection of a chiral auxiliary is often a balance between reactivity, stereoselectivity, cost, and ease of removal. The following tables summarize the performance of 2-oxazolidinone auxiliaries and their common alternatives in various alkylation reactions, providing a snapshot of their relative efficiencies.

2-Oxazolidinone (Evans Auxiliary) Alkylation Data

The Evans oxazolidinone auxiliaries are renowned for their high diastereoselectivity in the alkylation of enolates derived from N-acyl imides. The stereochemical outcome is largely dictated by the chelated transition state, which directs the electrophile to the less hindered face of the enolate.

Substrate (N-Acyl Oxazolidinone)ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromideLDATHF02-4>90>99:1
N-propionyl-(4S)-4-isopropyl-2-oxazolidinoneMethyl iodideNaHMDSTHF-78--91:9
N-propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzyl bromideLDATHF0--99:1
N-phenylacetyl-(4R)-4-benzyl-2-oxazolidinonetert-Butyl bromideZrCl₄/Et₃NCH₂Cl₂-20282>50:1

Data compiled from various sources, including J. Am. Chem. Soc. 1982, 104, 1737-1739 and Org. Lett. 2018, 20, 19, 6059–6063.

Alternative Chiral Auxiliary Alkylation Data

For a comprehensive comparison, the performance of pseudoephedrine amides (Myers auxiliary) and SAMP/RAMP hydrazones (Enders auxiliary) in asymmetric alkylation is presented below. These methods provide powerful alternatives, particularly for the α-alkylation of ketones and aldehydes.

Pseudoephedrine Amide Alkylation

Substrate (Pseudoephedrine Amide)ElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.)
N-propionylpseudoephedrineBenzyl bromideLDA/LiClTHF095>98%
N-isovalerylpseudoephedrineMethyl iodideLDA/LiClTHF08896%

Data from J. Am. Chem. Soc. 1997, 119, 6496-6511.

SAMP/RAMP Hydrazone Alkylation

Substrate (Ketone/Aldehyde)AuxiliaryElectrophileBaseSolventYield (%)Enantiomeric Excess (e.e.)
CyclohexanoneSAMPMethyl iodideLDATHF/HMPA85>95%
PropanalRAMPBenzyl bromideLDAEther7596%

Data from various sources, including Angew. Chem. Int. Ed. Engl. 1984, 23, 1-17.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis requires precise control over reaction conditions and a reliable method for monitoring the reaction progress. The following are generalized protocols for the alkylation reactions discussed.

General Experimental Protocol for 2-Oxazolidinone Alkylation

This procedure outlines the key steps for a typical diastereoselective alkylation using an Evans oxazolidinone auxiliary.

Materials:

  • N-Acyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.05 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1 equiv)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • A solution of the N-acyl-2-oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The strong base is added dropwise to the solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • The alkylating agent is then added, and the reaction is monitored by a suitable technique (e.g., TLC, in-situ IR, or NMR).

  • Upon completion, the reaction is quenched by the addition of the quenching solution.

  • The product is extracted, and the diastereomeric ratio is determined by an appropriate analytical method (e.g., NMR spectroscopy or chromatography).

In-situ Monitoring of Reaction Kinetics

For a detailed kinetic study, real-time monitoring of the reaction is essential. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy or proton nuclear magnetic resonance (¹H NMR) spectroscopy can be employed.[1][2][3][4][5] This involves setting up the reaction within the spectrometer, allowing for the continuous measurement of reactant consumption and product formation. The data obtained can then be used to determine the reaction order, rate constants, and activation parameters.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in 2-oxazolidinone alkylation, the following diagrams, generated using the DOT language, illustrate the key steps and relationships.

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Auxiliary N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate_Formation Enolate Formation (-78 °C) N-Acyl_Oxazolidinone->Enolate_Formation Base Strong Base (e.g., LDA) Base->Enolate_Formation Electrophile Electrophile (R-X) Alkylation Alkylation Electrophile->Alkylation Enolate_Formation->Alkylation Alkylated_Product Alkylated Product (High d.r.) Alkylation->Alkylated_Product Auxiliary_Cleavage Auxiliary Cleavage Alkylated_Product->Auxiliary_Cleavage Chiral_Product Enantiopure Product Auxiliary_Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

Caption: General workflow for the diastereoselective alkylation of a 2-oxazolidinone chiral auxiliary.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere, -78 °C) Start->Setup Enolization Enolate Formation (Add Base) Setup->Enolization Monitoring_Start Initiate In-situ Monitoring (IR/NMR) Enolization->Monitoring_Start Alkylation Add Electrophile Monitoring_Start->Alkylation Data_Acquisition Acquire Kinetic Data (Concentration vs. Time) Alkylation->Data_Acquisition Quench Quench Reaction Data_Acquisition->Quench Reaction Complete Analysis Data Analysis (Determine Rate Law, k) Quench->Analysis End End Analysis->End

Caption: Experimental workflow for kinetic analysis of 2-oxazolidinone alkylation using in-situ monitoring.

Conclusion

The alkylation of 2-oxazolidinones remains a highly reliable and stereoselective method for the synthesis of chiral molecules. While obtaining precise, quantitative kinetic data for these reactions often requires dedicated studies, the wealth of empirical data available demonstrates their broad applicability and high efficiency. For drug development professionals, the predictability and high diastereoselectivity of the Evans auxiliary make it an invaluable tool. The choice between this and alternative methods will ultimately depend on the specific substrate, the desired product, and the overall synthetic strategy. A thorough understanding of the factors influencing the kinetics of these reactions is crucial for optimizing reaction conditions and achieving the desired outcomes in a timely and efficient manner.

References

Comparative

Spectroscopic Data Validation for Novel 2-Oxazolidinone Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of spectroscopic data for novel 2-oxazolidinone (B127357) compounds, offering valuable insights for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for novel 2-oxazolidinone (B127357) compounds, offering valuable insights for researchers engaged in the synthesis, characterization, and development of this important class of molecules. The 2-oxazolidinone scaffold is a cornerstone in medicinal chemistry, most notably for its role in a class of synthetic antibiotics that combat multidrug-resistant Gram-positive bacteria.[1][2] The validation of their molecular structure through spectroscopic methods is a critical step in the discovery and development of new therapeutic agents.[3]

Comparative Spectroscopic Data of Novel 2-Oxazolidinones

This section presents a comparative summary of key spectroscopic data for three distinct, recently developed 2-oxazolidinone compounds, alongside the well-established antibiotic, Linezolid (B1675486), for reference. The selected compounds demonstrate the variations in spectroscopic signatures that arise from different substitutions on the oxazolidinone core.

Compound Name/Identifier1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spectrometry (m/z)
Linezolid 7.47 (dd, J=14.5, 2.3 Hz, 1H), 7.10 (dd, J=8.7, 2.3 Hz, 1H), 6.93 (t, J=9.0 Hz, 1H), 4.77 (m, 1H), 4.10 (t, J=9.1 Hz, 1H), 3.75 (m, 1H), 3.59 (s, 2H), 3.05 (t, J=4.8 Hz, 4H), 2.87 (t, J=4.8 Hz, 4H), 2.03 (s, 3H)171.1, 154.5, 136.9, 134.0, 124.0, 119.2, 114.2, 71.8, 51.1, 49.9, 48.0, 42.1, 20.93281 (N-H), 1745 (C=O, oxazolidinone), 1650 (C=O, amide), 1517, 1446[M+H]+ calcd for C16H21FN3O4: 338.1516; found: 338.1518
Benzoxazinone C-ring Fused Oxazolidinone (Compound 8c) 7.95 (s, 1H), 7.61 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.39 (dd, J=14.2, 2.1 Hz, 1H), 7.15 (dd, J=8.6, 2.1 Hz, 1H), 6.98 (t, J=8.9 Hz, 1H), 4.81 (m, 1H), 4.15 (t, J=9.1 Hz, 1H), 3.80 (m, 1H), 3.65 (s, 2H)164.2, 154.3, 145.1, 137.2, 134.5, 129.8, 128.4, 125.1, 123.9, 119.5, 114.4, 71.5, 48.1, 42.33310 (N-H), 1752 (C=O, oxazolidinone), 1685 (C=O, benzoxazinone), 1520[M+H]+ calcd for C18H15FN3O5: 384.0996; found: 384.0995
Oxazolidinone-Biphenyl Chalcone Hybrid (Compound 7c) 8.01-7.35 (m, 13H, Ar-H & chalcone), 5.30 (m, 1H), 4.85 (m, 1H), 4.40 (t, J=8.9 Hz, 1H), 4.21 (dd, J=8.9, 5.9 Hz, 1H)189.5 (C=O, chalcone), 154.8 (C=O, oxazolidinone), 144.2, 142.1, 138.5, 132.8, 130.5, 129.9, 129.2, 128.9, 128.6, 128.4, 122.1, 71.2, 50.1, 47.53105 (N-H), 1755 (C=O, oxazolidinone), 1658 (C=O, chalcone), 1595 (C=C)[M+H]+ calcd for C25H22NO4: 400.1543; found: 400.1549
Thiazolidinone-Oxazolidinone Hybrid (Compound 15) 7.80-7.20 (m, 5H, Ar-H), 6.10 (s, 1H, CH-thiazolidinone), 5.10 (m, 1H), 4.70 (m, 1H), 4.15 (t, J=8.5 Hz, 1H), 3.90 (dd, J=8.5, 6.0 Hz, 1H)172.1 (C=O, thiazolidinone), 168.5 (C=O, oxazolidinone), 135.2, 129.8, 128.7, 127.5, 70.9, 55.4, 48.2, 35.11760 (C=O, oxazolidinone), 1699 (C=O, thiazolidinone), 1600Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are standard protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle warming. Filter the solution if any particulate matter is present.[4] Transfer the solution to a 5 mm NMR tube.[5][6]

  • Instrument Setup : The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[7] Before data acquisition, the instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.[4] The relaxation delay should be set to at least five times the T1 value of the nuclei of interest for quantitative analysis.[8]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[9]

  • Data Acquisition : The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.[9] A background spectrum of the pure KBr pellet is first recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization : High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules.[10]

  • Mass Analysis : The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight or Orbitrap).

  • Data Analysis : The resulting mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.[10]

Visualizing Experimental and Mechanistic Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis of 2-Oxazolidinone Derivative start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic validation of novel 2-oxazolidinone compounds.

The primary mechanism of action for antibacterial 2-oxazolidinones is the inhibition of protein synthesis in bacteria.[1][11] They achieve this by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for the translation process.[11][12]

mechanism_of_action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex joins Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex joins Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->70S_initiation_complex binds initiator_tRNA Initiator tRNA (fMet-tRNA) initiator_tRNA->70S_initiation_complex binds Oxazolidinone 2-Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit binds to P-site Inhibition->70S_initiation_complex prevents formation

Caption: Mechanism of action of 2-oxazolidinone antibiotics on the bacterial ribosome.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Oxazolidinone

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical plans for handling 2-Oxazolidinone in a laboratory setting. Adherence to these proc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Oxazolidinone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

2-Oxazolidinone is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets (SDS), it is classified as harmful if swallowed, a skin sensitizer, and causes serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to 2-Oxazolidinone. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Transferring Solid Safety glasses with side shields or chemical gogglesChemically resistant gloves (e.g., Nitrile, Neoprene)NIOSH-approved N95 or higher particulate respirator if not handled in a fume hoodLab coat, long pants, closed-toe shoes
Preparing Solutions Chemical goggles or face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Work in a well-ventilated area or chemical fume hoodLab coat, long pants, closed-toe shoes
Running Reactions Chemical goggles or face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Work in a well-ventilated area or chemical fume hoodLab coat, long pants, closed-toe shoes
Handling Waste Chemical goggles or face shieldChemically resistant gloves (e.g., Nitrile, Neoprene)Work in a well-ventilated area or chemical fume hoodLab coat, long pants, closed-toe shoes
Glove Selection

Operational Plan: Safe Handling Protocol

A systematic approach to handling 2-Oxazolidinone is crucial for minimizing risk. The following step-by-step protocol should be followed:

  • Risk Assessment : Before beginning any work, perform a thorough risk assessment for the planned experiment. Identify potential hazards and determine the necessary safety precautions.

  • Engineering Controls : Whenever possible, handle 2-Oxazolidinone in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • When handling the solid form, use a spatula or other appropriate tool to transfer the material.

    • Avoid creating dust.[2] If there is a risk of dust generation, perform the weighing and transfer operations within a fume hood or use a balance with a draft shield.

  • Solution Preparation :

    • Slowly add the 2-Oxazolidinone to the solvent to avoid splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of 2-Oxazolidinone and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with 2-Oxazolidinone, including empty containers, used PPE, and contaminated labware, must be segregated from general laboratory waste.

  • Waste Collection :

    • Collect solid waste in a clearly labeled, sealed, and chemically compatible container.

    • Collect liquid waste in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "2-Oxazolidinone".

  • Storage : Store hazardous waste in a designated, well-ventilated, and secure area away from heat and incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour 2-Oxazolidinone waste down the drain.[1]

Visual Workflow for Handling 2-Oxazolidinone

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Oxazolidinone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: New Experiment with 2-Oxazolidinone risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (Fume Hood, Eyewash) ppe_selection->engineering_controls weighing 4. Weigh and Transfer Solid (Minimize Dust) engineering_controls->weighing dissolving 5. Prepare Solution (Add Solid to Liquid) weighing->dissolving reaction 6. Perform Experiment dissolving->reaction decontaminate 7. Decontaminate Work Area reaction->decontaminate waste_segregation 8. Segregate Hazardous Waste decontaminate->waste_segregation waste_disposal 9. Dispose of Waste via EHS waste_segregation->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of 2-Oxazolidinone.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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